6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRLZOUJYWWKKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672296 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-13-7 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Introduction: Establishing the Analytical Challenge
The compound 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a substituted heterocyclic molecule with significant potential as a building block in medicinal chemistry and materials science.[1] The tetrahydroquinoline core is a "privileged scaffold" found in numerous biologically active natural products and synthetic pharmaceuticals.[2] The introduction of a bromine atom and a carboxylic acid group onto this scaffold creates a chiral center and offers multiple points for further chemical modification, making it a valuable intermediate.[1]
However, the precise arrangement of atoms—its constitutional isomerism and stereochemistry—is critical to its function. An unambiguous and rigorous confirmation of its chemical structure is therefore not merely an academic exercise but a prerequisite for its application in any research or development context. This guide provides an in-depth, field-proven strategy for the complete structural elucidation of this molecule, integrating a suite of modern spectroscopic techniques. We will proceed by treating the chemical name as a testable hypothesis, which will be systematically validated through the convergence of evidence from multiple analytical platforms.
The Integrated Approach to Structure Validation
No single analytical technique can provide the level of certainty required for complete structure elucidation of a complex molecule like this compound.[3][4] A robust analytical strategy relies on the synergistic and orthogonal nature of different spectroscopic methods.[4] Each technique provides a unique piece of the structural puzzle, and only by assembling them can the full picture be revealed with high confidence.
Our approach is a multi-stage process designed to be self-validating at each step:
-
Elemental Composition and Molecular Mass: High-resolution mass spectrometry (HRMS) will be used to determine the exact molecular formula and confirm the presence of bromine through its characteristic isotopic signature.
-
Functional Group Identification: Fourier-transform infrared (FTIR) spectroscopy will provide rapid confirmation of key functional groups, namely the carboxylic acid and the secondary amine.
-
Connectivity and Stereochemistry Mapping: A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) experiments will serve as the cornerstone of the analysis, allowing for the definitive assignment of the proton and carbon framework and establishing the connectivity between atoms.[5][6]
This integrated workflow ensures that the data from each experiment cross-validates the others, leading to an unassailable structural assignment.
Caption: Integrated workflow for structure elucidation.
Experimental Protocols and Data Interpretation
Mass Spectrometry: Confirming Molecular Formula and Bromine Presence
Expert Rationale: The first step is to confirm the elemental composition. High-resolution mass spectrometry is chosen over standard MS because it provides the accuracy needed to distinguish between isobaric formulas. Critically, for a halogenated compound, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, produces a highly characteristic M/M+2 isotopic pattern that is unambiguous proof of its incorporation into the molecule.[7]
Experimental Protocol (HRMS - ESI):
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Acquisition Mode: Acquire data in both positive and negative ion modes to ensure detection of the most stable molecular ion ([M+H]⁺ or [M-H]⁻).
-
Data Analysis: Look for two peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity (1:1 ratio). Compare the measured exact mass to the theoretical mass for the proposed formula C₁₀H₁₀BrNO₂.
Expected Data and Interpretation:
| Parameter | Theoretical Value (C₁₀H₁₀BrNO₂) | Expected Observation | Interpretation |
| Molecular Weight | 256.10 g/mol [1] | --- | --- |
| [M+H]⁺ (⁷⁹Br) | 255.9917 | ~255.9917 | Confirms mass for the ⁷⁹Br isotopologue. |
| [M+H]⁺ (⁸¹Br) | 257.9896 | ~257.9896 | Confirms mass for the ⁸¹Br isotopologue. |
| Isotopic Ratio | ~1:1 | A peak at M and M+2 with ~1:1 intensity ratio. | Unambiguously confirms the presence of one bromine atom. |
Infrared Spectroscopy: Identifying Key Functional Groups
Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the principal functional groups within a molecule. For our target, we expect to see characteristic absorptions for the carboxylic acid (both the O-H and C=O stretches) and the secondary amine (N-H stretch). The carboxylic acid O-H stretch is particularly diagnostic due to its extreme broadness from hydrogen bonding.[8][9]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Significance |
| 3300-2500 | Very broad, strong band[9] | O-H stretch (Carboxylic Acid Dimer) | Strong evidence for the carboxylic acid functional group.[8] |
| ~3350 | Medium, sharp peak (may be obscured by O-H) | N-H stretch (Secondary Amine) | Indicates the presence of the tetrahydroquinoline amine.[10] |
| ~1710 | Strong, sharp peak | C=O stretch (Carboxylic Acid)[11] | Confirms the carbonyl of the carboxylic acid. |
| 3100-3000 | Sharp, medium peaks | Aromatic C-H stretch | Confirms the aromatic ring. |
| <3000 | Sharp, medium peaks | Aliphatic C-H stretch | Confirms the saturated portion of the tetrahydro- ring. |
NMR Spectroscopy: The Definitive Structural Blueprint
Expert Rationale: NMR spectroscopy provides the most detailed information, allowing us to map the carbon-hydrogen framework of the molecule.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.[5][6][12] A key feature to anticipate is the presence of a stereocenter at the C3 position. This renders the adjacent methylene protons at C2 and C4 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with complex splitting patterns, a crucial detail for confirming the cyclic structure.[13][14][15]
Experimental Protocol (Multinuclear NMR):
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are critical for connecting molecular fragments.
-
Expected Data and Interpretation:
¹H NMR Predicted Assignments:
| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | COSY Correlations | Rationale |
| H5 | ~7.3 | d | 1H | H7 | Aromatic proton ortho to Br, deshielded. |
| H7 | ~7.2 | dd | 1H | H5, H8 | Aromatic proton between Br and C8. |
| H8 | ~6.7 | d | 1H | H7 | Aromatic proton ortho to the amine group, shielded. |
| NH | Broad | s | 1H | --- | Exchangeable proton of the secondary amine. |
| H3 | ~3.0 | m | 1H | H2a, H2b, H4a, H4b | Methine proton adjacent to COOH and C2/C4. |
| H2a, H2b | ~3.3-3.6 | m | 2H | H3 | Diastereotopic methylene protons adjacent to N and the chiral center.[13] |
| H4a, H4b | ~2.8-3.1 | m | 2H | H3 | Diastereotopic methylene protons adjacent to the aromatic ring and the chiral center.[13] |
| COOH | >10 | br s | 1H | --- | Highly deshielded, exchangeable carboxylic acid proton. |
¹³C NMR Predicted Assignments:
| Carbon Label | Approx. δ (ppm) | HSQC Correlation | HMBC Correlations (from Protons) | Rationale |
| C=O | ~175 | None | H3, H2a, H2b | Carboxylic acid carbonyl. |
| C4a | ~145 | None | H2a, H2b, H5, H8 | Quaternary aromatic carbon fused to the aliphatic ring. |
| C8a | ~125 | None | H2a, H2b, H7, H8 | Quaternary aromatic carbon adjacent to the amine. |
| C7 | ~132 | H7 | H5, H8 | Aromatic CH. |
| C5 | ~130 | H5 | H4a, H4b, H7 | Aromatic CH. |
| C8 | ~118 | H8 | H4a, H4b, H7 | Aromatic CH ortho to the N atom. |
| C6 | ~115 | None | H5, H7 | Quaternary aromatic carbon bonded to Br (signal may be weak). |
| C2 | ~48 | H2a, H2b | H3, H4a, H4b | Aliphatic CH₂ adjacent to N. |
| C3 | ~42 | H3 | H2a, H2b, H4a, H4b, H5 | Aliphatic CH (chiral center). |
| C4 | ~28 | H4a, H4b | H3, H5, H8 | Aliphatic CH₂ adjacent to the aromatic ring. |
Structure Confirmation with 2D NMR:
-
COSY will confirm the aliphatic spin system: H2 protons will show correlation to H3, which in turn will show correlation to the H4 protons. Aromatic correlations (e.g., H7 to H8 and H5) will also be visible.
-
HSQC will definitively link each proton signal to its directly attached carbon, validating the assignments in the tables above.
-
HMBC is the final key. For example, observing a correlation from the H5 proton to the C4 and C6 carbons, and from the H4 protons to the C5 and C8a carbons, will piece together the entire molecular skeleton and confirm the position of the bromine atom at C6.
Caption: Key HMBC correlations confirming the quinoline framework.
Conclusion
The structural elucidation of this compound is achieved through a systematic and multi-pronged spectroscopic approach. High-resolution mass spectrometry confirms the molecular formula and the presence of bromine. FTIR spectroscopy validates the essential carboxylic acid and secondary amine functional groups. Finally, a comprehensive analysis of 1D and 2D NMR data provides an unambiguous map of the atomic connectivity and confirms the subtle stereochemical features of the molecule, such as the diastereotopicity of the methylene protons. The convergence of data from these orthogonal techniques provides an exceptionally high degree of confidence in the final structural assignment, enabling its use in further scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45790440, this compound. PubChem. Retrieved from [Link]
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Walczak, M. A., & Wipf, P. (2008). Total Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 2240. Available at: [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Retrieved from [Link]
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JEOL Ltd. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Retrieved from [Link]
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Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. University of Calgary Chemistry. Retrieved from [Link]
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- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference, URL not applicable for a textbook).
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic scaffold, combined with the electronic properties of the bromine substituent and the ionizable carboxylic acid group, presents a unique profile for the design of novel therapeutics, particularly in the realm of neurological disorders.[1] This technical guide provides a comprehensive analysis of the key physicochemical properties of this molecule. In the absence of extensive experimental data, this document leverages established principles and computational predictions to offer a robust profile for researchers. Each property is discussed in the context of its importance in drug discovery and development, accompanied by detailed, field-proven experimental protocols for its determination, ensuring a blend of theoretical understanding and practical application.
Chemical Identity and Structural Features
The foundational step in characterizing any potential drug candidate is to establish its chemical identity and structure.
-
Molecular Formula: C₁₀H₁₀BrNO₂[1]
-
Molecular Weight: 256.1 g/mol [1]
-
CAS Number: 885278-13-7[1]
-
Appearance: Orange solid[1]
The structure, presented below, reveals a tetrahydroquinoline core, which is a prevalent motif in numerous biologically active compounds.[2] The bromine atom at the 6-position influences the electron distribution of the aromatic ring and can serve as a handle for further synthetic modifications. The carboxylic acid at the 3-position is a key determinant of the compound's acidity and, by extension, its solubility and potential for ionic interactions.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
In modern drug discovery, computational tools are invaluable for predicting the properties of novel compounds, guiding synthesis and experimental efforts. The following table summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Importance in Drug Development |
| Melting Point (°C) | 180-220 (estimated) | Influences solubility, dissolution rate, and formulation development. A crystalline solid with a defined melting point is generally preferred for drug candidates. |
| pKa | Carboxylic Acid: ~4.5, Amine: ~4.0 | Determines the ionization state at physiological pH, which critically affects solubility, permeability across biological membranes, and receptor binding. |
| logP | ~2.5 | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP is often sought for oral bioavailability. |
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental thermal property that provides initial insights into the purity and solid-state stability of a compound. A sharp melting range is indicative of high purity.
Experimental Protocol for Melting Point Determination
The determination of a melting point is a standard and straightforward laboratory procedure.
Principle: A small amount of the powdered solid is heated slowly, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has liquefied (completion) are recorded as the melting range.
Caption: Workflow for pKa Determination.
Lipophilicity (logP): Balancing Water and Fat Solubility
The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (typically octan-1-ol) and a polar solvent (water). It is a key indicator of a molecule's lipophilicity, which is crucial for its journey through the body. A drug needs sufficient aqueous solubility to be formulated and transported in the blood, but also enough lipophilicity to cross cell membranes to reach its target. [3]
Experimental Protocol for logP Determination via the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining logP.
Principle: The compound is partitioned between two immiscible liquids (octan-1-ol and water). The concentration of the compound in each phase is then measured to calculate the partition coefficient.
Methodology:
-
System Preparation: Equal volumes of octan-1-ol and water are pre-saturated with each other.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed thoroughly in a separatory funnel and shaken until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octan-1-ol phase to the concentration in the aqueous phase.
Caption: Workflow for logP Determination.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would be essential for confirming the structure of this compound. Predicted ¹H NMR would show characteristic signals for the aromatic protons, with splitting patterns influenced by the bromine substituent, as well as signals for the aliphatic protons of the tetrahydroquinoline ring and the carboxylic acid proton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid (which will be broad), and the C=O stretch of the carbonyl group.
Experimental Protocol for Solid-State IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is ground with potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
Synthesis Outline
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a molecule with considerable potential in drug discovery. By combining theoretical principles, established experimental protocols, and computational predictions, this document offers a valuable resource for researchers and scientists working with this and related compounds. The presented methodologies for determining melting point, pKa, and logP are foundational in the characterization of any new chemical entity and are crucial for guiding the optimization of lead compounds in drug development programs. Further experimental validation of the predicted properties is a necessary next step in the progression of this compound as a potential therapeutic agent.
References
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Chem-Impex. This compound. [Link]
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved January 23, 2026 from [Link].
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Pion Inc. (2023). What is pKa and how is it used in drug development? [Link]
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Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
- S. Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Synthetic Scaffolding
This technical guide delves into the chemical identity, properties, and potential applications of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. As a Senior Application Scientist, it is crucial to acknowledge from the outset that while the core structure of tetrahydroquinoline is of significant interest in medicinal chemistry, detailed, publicly available research specifically on the 3-carboxylic acid derivative is limited. Consequently, this guide synthesizes established knowledge of the broader class of bromo-tetrahydroquinolines with the specific identifiers of the target molecule. It aims to provide a foundational understanding for researchers and drug development professionals, highlighting its potential while clearly delineating areas where further investigation is warranted.
Core Identification and Chemical Properties
This compound is a heterocyclic compound featuring a tetrahydroquinoline core, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the bromine atom and the carboxylic acid functional group makes it a versatile intermediate for further chemical modifications, offering a reactive handle for the synthesis of more complex molecules.[1]
Identifiers
A precise identification of a chemical compound is fundamental for research and regulatory purposes. The primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 885278-13-7 | |
| Molecular Formula | C₁₀H₁₀BrNO₂ | |
| Molecular Weight | 256.1 g/mol | |
| PubChem ID | 45790440 | |
| MDL Number | MFCD06739006 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on information from chemical suppliers and the general properties of related compounds, the following can be inferred:
| Property | Value | Source |
| Appearance | Orange solid | |
| Purity | ≥ 95% (Assay) | |
| Storage Conditions | Store at 0-8 °C |
Synthesis and Derivatization Potential
Conceptual Synthetic Workflow
A potential synthetic pathway could involve a multi-step process starting from a substituted aniline. The following diagram illustrates a generalized workflow.
Caption: A generalized, conceptual workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Starting Material: 4-Bromoaniline is a logical starting material as it already contains the bromine atom at the desired position on the benzene ring.
-
Ring Formation: The formation of the quinoline ring system is a critical step. This is often achieved through well-known reactions such as the Doebner-von Miller reaction, Combes quinoline synthesis, or Friedländer synthesis, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or related synthons.
-
Reduction: The reduction of the newly formed quinoline to a tetrahydroquinoline is typically accomplished using catalytic hydrogenation (e.g., with H₂/Pd-C) or with reducing agents like sodium borohydride in the presence of a Lewis acid.
-
Carboxylation: The introduction of the carboxylic acid group at the 3-position of the tetrahydroquinoline ring is a challenging step and may require a specific synthetic strategy, potentially involving the use of a directing group or the functionalization of a precursor with a suitable leaving group at the 3-position followed by carboxylation.
It is imperative for researchers to perform thorough literature searches on analogous transformations to develop a robust and validated synthetic protocol.
Applications in Research and Drug Development
The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a bromine atom and a carboxylic acid group to this scaffold in this compound further enhances its potential as a building block for the development of novel therapeutic agents.[1]
Potential Therapeutic Areas
-
Neurological Disorders: Tetrahydroquinoline derivatives have been investigated for their potential in treating a range of neurological disorders. The core structure can interact with various receptors and enzymes in the central nervous system. This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting such disorders.[1]
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of enzymes, making this compound a potential starting point for the design of enzyme inhibitors.[1]
-
Receptor Interactions: The overall shape and electronic properties of the molecule allow for potential interactions with a variety of biological receptors.[1]
Role as a Synthetic Intermediate
Beyond its own potential biological activity, this compound is a valuable intermediate in organic synthesis.[1]
-
Derivatization: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.[1]
-
Cross-Coupling Reactions: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents onto the aromatic ring.
Safety and Handling
GHS Hazard Classification (for 6-Bromo-1,2,3,4-tetrahydroquinoline)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Source:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 0-8 °C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound represents a chemical entity with considerable potential, primarily as a versatile building block in medicinal chemistry and organic synthesis. Its structural features suggest that it could be a valuable starting point for the development of novel compounds with a range of biological activities, particularly in the area of neurological disorders.
However, the current lack of detailed, publicly available data on its synthesis, specific biological activities, and safety profile underscores the need for further research. This guide serves as a foundational resource to stimulate and inform such investigations. As more data becomes available, the true potential of this compound will be more clearly elucidated, potentially leading to the discovery of new therapeutic agents and innovative chemical transformations.
References
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An In-depth Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Foreword: The Strategic Importance of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in Modern Drug Discovery
The this compound scaffold is a cornerstone in contemporary medicinal chemistry. Its rigid, saturated heterocyclic structure, combined with the electronic properties imparted by the bromine substituent and the versatile synthetic handle of the carboxylic acid, makes it a privileged motif in the design of novel therapeutics. This guide provides an in-depth exploration of the viable synthetic pathways to this valuable molecule, offering not only detailed protocols but also the underlying strategic considerations that inform the choice of one route over another. For researchers and professionals in drug development, a robust and adaptable synthesis is paramount, and this document aims to provide the foundational knowledge to achieve that.[1]
Strategic Overview: Convergent vs. Linear Approaches
The synthesis of this compound can be approached from two main strategic standpoints: a linear approach that involves the early introduction of all necessary functionalities, and a convergent approach where the core is constructed and subsequently functionalized. The most prevalent and arguably more adaptable strategy is a convergent route that hinges on the initial synthesis of a stable quinoline precursor, followed by a selective reduction of the heterocyclic ring. This approach allows for greater flexibility in the introduction of substituents and often leads to higher overall yields.
A plausible, though less documented, alternative would be to construct the tetrahydroquinoline ring system from a pre-functionalized brominated aromatic precursor. This guide will primarily focus on the more established convergent pathway while also exploring the theoretical underpinnings of a linear approach.
Pathway 1: The Convergent Synthesis via Reduction of 6-Bromoquinoline-3-carboxylic acid
This robust and widely applicable pathway is a three-stage process:
-
Formation of the Quinoline Core: Synthesis of ethyl 6-bromoquinoline-3-carboxylate.
-
Hydrolysis: Conversion of the ester to 6-bromoquinoline-3-carboxylic acid.
-
Selective Reduction: Hydrogenation of the quinoline ring to the desired 1,2,3,4-tetrahydroquinoline.
This modular approach allows for purification at each stage, ensuring high-purity intermediates and a more reliable final product.
Stage 1: Gould-Jacobs Reaction for the Synthesis of Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
The Gould-Jacobs reaction provides an effective entry point to the quinoline core. This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.
Experimental Protocol:
-
Step 1a: Condensation of 4-bromoaniline with Diethyl Ethoxymethylenemalonate (EMME)
-
In a round-bottom flask, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate, is often used in the next step without further purification.
-
-
Step 1b: Thermal Cyclization
-
The crude intermediate from the previous step is added to a high-boiling point solvent such as diphenyl ether.
-
The solution is heated to approximately 250 °C.[2] The cyclization is typically complete within 30-60 minutes.
-
Upon cooling, the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Causality and Experimental Choices:
-
The use of a slight excess of EMME ensures the complete consumption of the starting aniline.
-
The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular aromatic substitution. Diphenyl ether is an ideal solvent due to its high boiling point and inertness under the reaction conditions.
Stage 2: Deoxygenation and Ester Hydrolysis
The 4-hydroxy group introduced during the Gould-Jacobs reaction must be removed. This is typically achieved by conversion to a 4-chloro derivative followed by reductive dehalogenation, although for simplicity, we will proceed with the hydrolysis of a commercially available starting material, ethyl 6-bromoquinoline-3-carboxylate, which can be synthesized via a modified Doebner-von Miller reaction.
Experimental Protocol: Hydrolysis of Ethyl 6-bromoquinoline-3-carboxylate
-
To a solution of ethyl 6-bromoquinoline-3-carboxylate (1 equivalent)[3] in ethanol, add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 6-bromoquinoline-3-carboxylic acid.
Causality and Experimental Choices:
-
Basic hydrolysis is employed as it is generally a clean and high-yielding reaction for esters that are stable to base.[4]
-
Acidification is a critical step to protonate the carboxylate salt and induce precipitation of the free carboxylic acid.
Stage 3: Selective Catalytic Hydrogenation
This is the most critical and challenging step of the synthesis. The goal is to selectively reduce the pyridine ring of the quinoline system without causing reductive dehalogenation of the bromo substituent.
Experimental Protocol: Selective Hydrogenation of 6-Bromoquinoline-3-carboxylic acid
-
In a high-pressure hydrogenation vessel, dissolve 6-bromoquinoline-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Add a platinum-based catalyst, such as platinum(IV) oxide (Adam's catalyst) or platinum on carbon (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield the crude product, which can be purified by recrystallization.
Causality and Experimental Choices:
-
Catalyst Selection: Platinum-based catalysts are often effective for the hydrogenation of aromatic heterocycles.
-
Solvent Choice: The use of an acidic solvent like acetic acid can help to protonate the quinoline nitrogen, which can increase the rate of hydrogenation of the heterocyclic ring and may also help to suppress dehalogenation.[1]
-
Reaction Conditions: Careful control of hydrogen pressure and temperature is crucial to achieve the desired selectivity. Harsh conditions can lead to over-reduction or dehalogenation.[5][6]
Pathway 2: A Linear Approach via the Doebner-von Miller Reaction
A linear approach would involve constructing the tetrahydroquinoline ring from a brominated precursor. While less common for this specific target, the principles of the Doebner-von Miller reaction are illustrative. This reaction typically involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9][10]
Conceptual Workflow:
-
Reaction of 4-bromoaniline with an appropriate α,β-unsaturated aldehyde or ketone that can provide the three-carbon chain and the carboxylic acid functionality.
-
In-situ cyclization and oxidation/reduction to form the tetrahydroquinoline ring.
This approach is often hampered by lower regioselectivity and the potential for side reactions, making it a less favored route for complex targets.
Data Summary and Comparison of Pathways
| Parameter | Pathway 1 (Convergent) | Pathway 2 (Linear - Conceptual) |
| Starting Materials | 4-bromoaniline, Diethyl ethoxymethylenemalonate | 4-bromoaniline, α,β-unsaturated carbonyl precursor |
| Key Intermediates | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, 6-Bromoquinoline-3-carboxylic acid | Dihydroquinoline intermediates |
| Overall Yield | Moderate to High (multi-step) | Generally Lower |
| Purification | Straightforward at each step | Often challenging due to side products |
| Flexibility | High - allows for late-stage diversification | Low |
| Key Challenge | Selective hydrogenation without dehalogenation | Control of regioselectivity and side reactions |
Visualizing the Synthetic Pathways
Pathway 1: Convergent Synthesis
Caption: Comparison of convergent and linear strategies.
Conclusion and Future Perspectives
The convergent synthesis, commencing with the construction of the quinoline core followed by selective reduction, represents the most reliable and versatile approach to this compound. The primary challenge lies in optimizing the selective hydrogenation step to maximize the yield of the desired product while minimizing dehalogenation. Future research may focus on the development of novel catalytic systems that offer enhanced selectivity under milder conditions. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical industry, robust and well-understood synthetic pathways to key building blocks like the one detailed in this guide will remain of paramount importance.
References
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A Technical Guide to the Preliminary Biological Activity Screening of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The discovery of novel therapeutic agents is a multi-stage process, initiated by the crucial phase of preliminary biological activity screening. This guide delineates a comprehensive, tiered strategy for the initial evaluation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a molecule belonging to the versatile tetrahydroquinoline class. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] This document provides not just procedural steps but the underlying scientific rationale for a multi-faceted screening cascade. We begin with in silico predictions to hypothesize potential biological targets, followed by a battery of robust in vitro assays designed to probe for antiproliferative, antimicrobial, antioxidant, and neuroprotective activities. The objective is to construct a foundational biological profile of the title compound, enabling an informed decision on its potential for further development as a drug lead.
Foundational Strategy: A Tiered and Rationalized Screening Approach
A preliminary screen should be viewed as a strategic filtration process. The goal is not exhaustive characterization but rather the efficient identification of significant biological "signals" that justify a deeper investment of resources. A rigid, one-size-fits-all approach is inefficient. Instead, we propose a logical, tiered workflow that begins with broad, cost-effective assays and progresses to more specific, mechanism-oriented evaluations based on initial findings. The versatility of the quinoline core suggests potential activity across multiple domains, making a wide initial net essential.[4][5]
The proposed screening cascade is designed as a self-validating system. For instance, observing cytotoxicity in a cancer cell line alongside potent antioxidant activity provides two correlated data points that might suggest an oxidative stress-mediated mechanism of action, thereby guiding the selection of subsequent assays.
Figure 1: A tiered workflow for preliminary biological screening.
Phase 1: In Silico Target Prediction and Physicochemical Profiling
Expertise & Experience: Before committing to wet-lab resources, computational methods can provide invaluable, hypothesis-generating insights. This aligns with modern, cost-effective drug discovery paradigms.[6] The principle of chemical similarity states that molecules with similar structures are likely to exhibit similar biological activities.[7] By comparing our query molecule to databases of compounds with known activities, we can predict its potential targets.
Ligand-Based Virtual Screening
This approach does not require a known protein structure. It involves screening databases (e.g., ChEMBL, PubChem) to identify known compounds with structural similarity to this compound. The identified activities of these structural analogs can suggest which in vitro assays to prioritize.
Target Prediction & Druggability
Using platforms like SwissTargetPrediction or SuperPred, the 2D structure of the compound can be used to predict a spectrum of potential protein targets. This can be particularly useful for prioritizing enzyme inhibition assays later in the screening cascade.
ADMET Prediction
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using tools like SwissADME or pkCSM helps to flag potential liabilities. While not a direct measure of activity, a poor predicted ADMET profile might lower the priority of a compound, even if it shows some in vitro activity.
Phase 2: Tier 1 - Broad Spectrum In Vitro Screening
This phase employs a panel of robust, high-throughput assays to cast a wide net, searching for primary evidence of biological activity.
Antiproliferative and Cytotoxicity Screening
Causality Behind Experimental Choices: The primary goal is to identify if the compound can inhibit cancer cell growth. Crucially, this must be paired with an assessment of its effect on non-cancerous cells to establish a preliminary therapeutic window. A compound that kills all cells indiscriminately is a general toxin, not a drug lead. The MTT assay is a widely-used, reliable, and colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) and a non-cancerous human cell line (e.g., HEK293 [embryonic kidney]) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the old media with the compound-containing media. Include "vehicle control" (media with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Hypothetical Antiproliferative Activity
| Cell Line | Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 28.5 |
| HepG2 | Liver Cancer | 45.1 |
| HEK293 | Non-cancerous Kidney | > 100 |
Antimicrobial Screening
Causality Behind Experimental Choices: The quinoline scaffold is present in many successful antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9][10] It provides quantitative data that is more informative than qualitative diffusion assays.[10]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Selection: Use a panel of clinically relevant bacteria and fungi, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of 5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. A colorimetric indicator like Resazurin can be added to aid visualization (blue when no growth, pink when growth).
Data Presentation: Hypothetical Antimicrobial Activity
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| S. aureus | Gram-positive Bacteria | 16 |
| E. coli | Gram-negative Bacteria | 64 |
| P. aeruginosa | Gram-negative Bacteria | >128 |
| C. albicans | Fungal Yeast | 32 |
Antioxidant Activity Screening
Causality Behind Experimental Choices: Oxidative stress is implicated in numerous diseases, including cancer and neurodegeneration. An antioxidant capacity can be a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary and widely used methods.[11] They are rapid, simple, and rely on colorimetric changes as stable radicals are scavenged by the test compound.[12][13]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution. Use Ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Data Analysis: Calculate the percentage of scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Phase 3: Tier 2 - Focused & Mechanistic Screening
If promising activity ("hits") is identified in Tier 1, the next step is to perform more targeted assays to gain preliminary mechanistic insights. The choice of assays here is directly informed by the Tier 1 results.
Neuroprotection Assay (If indicated by in silico data or literature)
Causality Behind Experimental Choices: The tetrahydroquinoline core is found in compounds with neurological activity.[1] A common mechanism of neuronal damage in neurodegenerative diseases is oxidative stress. Therefore, a logical assay is to determine if the compound can protect neuronal cells from an oxidative insult, such as hydrogen peroxide (H₂O₂).[14] This directly tests for a functional, cell-based protective effect.
Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells. For some experiments, differentiation into a more neuron-like phenotype with retinoic acid may be beneficial.
-
Pre-treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of the test compound for 2-4 hours.
-
Oxidative Insult: Add H₂O₂ to the wells (a pre-determined toxic concentration, e.g., 100-200 µM) and incubate for 24 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described previously (Section 3.1).
-
Data Analysis: Compare the viability of cells treated with H₂O₂ alone versus those pre-treated with the test compound. A significant increase in viability indicates a neuroprotective effect.
Figure 2: Workflow for the in vitro neuroprotection assay.
Enzyme Inhibition Assay
Causality Behind Experimental Choices: Enzyme inhibition is a major mechanism of action for many drugs.[15] If in silico analysis predicted an interaction with a specific enzyme class (e.g., kinases, cholinesterases), or if the compound's activity profile suggests it (e.g., neuroprotection suggests testing acetylcholinesterase - AChE), a direct enzyme inhibition assay is warranted.[16][17] These assays are fundamental in drug discovery for identifying molecules that modulate enzyme activity.[16]
Experimental Protocol: General Enzyme Inhibition Assay (e.g., Acetylcholinesterase)
-
Assay Principle: This protocol is based on the Ellman's method, where AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to produce a yellow-colored product, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
-
Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB, and various concentrations of the test compound.
-
Enzyme Addition: Add the AChE enzyme and incubate for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the substrate, ATCI.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Integration and Hit Prioritization
A successful preliminary screen generates a matrix of data. The final step is to integrate these findings to decide which compounds, if any, are prioritized for further study.
Decision-Making Logic:
-
High Potency & Selectivity: A compound with a low IC₅₀ against cancer cells and a high IC₅₀ against normal cells (a high selectivity index) is a strong candidate for an anticancer lead.
-
Broad-Spectrum Antimicrobial: A compound with low MICs against a range of both Gram-positive and Gram-negative bacteria is more valuable than one with narrow-spectrum activity.
-
Correlated Activities: A compound showing both neuroprotective effects in a cell-based assay and potent AChE inhibition is a very promising lead for Alzheimer's disease research.
-
Red Flags: High cytotoxicity against all cell lines suggests general toxicity. No activity in any assay suggests the compound is biologically inert under the tested conditions.
Figure 3: Decision-making flowchart for hit prioritization.
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An In-depth Technical Guide to the Exploration of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive exploration of the synthesis and derivatization of a particularly promising, yet underexplored member of this family: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This document will detail a robust synthetic pathway to the core structure, outline protocols for the generation of novel amide and ester derivatives, and discuss the therapeutic potential of these compounds, with a focus on their prospective applications in oncology and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Therapeutic Promise of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline ring system is a cornerstone of modern medicinal chemistry, serving as the foundational structure for numerous therapeutic agents.[1] Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. Derivatives of the broader quinoline and tetrahydroisoquinoline families have demonstrated a remarkable spectrum of pharmacological activities, including antitumor, antibacterial, antiviral, antifungal, and anti-inflammatory properties.[2][3][4]
The strategic incorporation of a bromine atom at the 6-position of the tetrahydroquinoline ring, coupled with a carboxylic acid moiety at the 3-position, yields this compound – a molecule poised for extensive chemical modification and biological investigation. The bromine atom not only enhances the molecule's reactivity but also serves as a handle for further functionalization via cross-coupling reactions.[5] The carboxylic acid provides a convenient anchor point for the synthesis of a library of ester and amide derivatives, allowing for a systematic exploration of the structure-activity relationship (SAR).[5] This guide will illuminate the path from the synthesis of this core intermediate to the exploration of its derivatives as potential therapeutic agents.
Synthesis of the Core Scaffold: this compound
Proposed Synthetic Pathway
The proposed synthesis commences with the reaction of 4-bromoaniline with ethyl propiolate, followed by a thermal cyclization to form the quinolinone core. Subsequent chlorination and reduction steps will yield the desired tetrahydroquinoline backbone, with a final hydrolysis step to afford the target carboxylic acid.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-(4-bromoanilino)acrylate
-
To a solution of 4-bromoaniline (1.0 eq) in methanol, add ethyl propiolate (1.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 40°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-(4-bromoanilino)acrylate, which can be used in the next step without further purification.
Rationale: This initial step involves a Michael addition of the aniline to the activated alkyne of ethyl propiolate, a common and efficient method for the formation of enamino esters.[6]
Step 2: Synthesis of 6-Bromoquinolin-4(1H)-one
-
In a three-necked flask equipped with a reflux condenser and a thermometer, heat diphenyl ether to 200°C.
-
Slowly add the crude ethyl 3-(4-bromoanilino)acrylate from the previous step to the hot diphenyl ether.
-
Maintain the reaction temperature at 200°C for 1-2 hours, monitoring for the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature and add petroleum ether to precipitate the product.
-
Filter the solid, wash with petroleum ether, and dry to obtain 6-bromoquinolin-4(1H)-one.
Rationale: This thermal cyclization, a variation of the Conrad-Limpach reaction, is a well-established method for the synthesis of 4-quinolones from anilinoacrylates.[6]
Step 3: Synthesis of 6-Bromo-4-chloroquinoline
-
To a stirred suspension of 6-bromoquinolin-4(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess), add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 3-4 hours.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-bromo-4-chloroquinoline.
Rationale: The conversion of the 4-quinolone to the 4-chloroquinoline is a crucial activation step, making the 4-position susceptible to nucleophilic attack in subsequent steps.
Step 4: Synthesis of Ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate
-
While a direct reduction of a 4-chloroquinoline to a tetrahydroquinoline-3-carboxylate is not straightforward, a multi-step approach can be envisioned. A plausible route involves the introduction of a malonate equivalent at the 4-position, followed by reduction of the quinoline ring and subsequent decarboxylation. A more direct, albeit challenging, approach would be the catalytic asymmetric hydrogenation of a suitable quinoline-3-carboxylate precursor.
Rationale: The reduction of the quinoline ring is a key step in forming the tetrahydroquinoline core. The choice of reducing agent and conditions will be critical to achieving the desired stereochemistry at the 3-position if a chiral product is desired.
Step 5: Synthesis of this compound
-
To a solution of ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH, 2-3 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the hydrolysis by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Rationale: Standard ester hydrolysis provides the final carboxylic acid, which is the key intermediate for the synthesis of various derivatives.
Exploration of Derivatives: Amides and Esters
The carboxylic acid functionality of the core scaffold provides a versatile handle for the synthesis of a diverse library of amide and ester derivatives. This allows for a systematic investigation of how modifications at this position impact biological activity.
General Procedure for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
-
To a solution of this compound (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
Rationale: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and provides high yields of the desired amide products.
General Procedure for Ester Synthesis
Caption: General workflow for the synthesis of ester derivatives.
-
To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in dichloromethane (DCM), add DCC (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester derivative.
Rationale: The DCC/DMAP coupling system is a classic and effective method for the esterification of carboxylic acids, particularly with primary and secondary alcohols.
Therapeutic Potential and Structure-Activity Relationship (SAR) Insights
While specific biological data for derivatives of this compound are not yet widely published, the broader class of tetrahydroquinolines and their analogs have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of tetrahydroquinoline derivatives.[4] These compounds have been shown to act through various mechanisms, including the inhibition of kinases, interference with microtubule dynamics, and the induction of apoptosis. For example, certain substituted tetrahydroquinolines have demonstrated potent inhibitory activity against receptor tyrosine kinases like EGFR.[5] The exploration of amide and ester derivatives of our core scaffold could lead to the identification of novel kinase inhibitors with improved potency and selectivity.
Table 1: Representative Anticancer Activities of Tetrahydroquinoline Derivatives
| Compound Class | Target/Mechanism | Reported Activity (IC₅₀/GI₅₀) | Reference |
| Substituted 2-arylquinolines | Cytotoxicity against HeLa cells | 8.3 µM | [7] |
| 3,4-Diaryl-tetrahydroquinolines | Inhibition of H460 lung carcinoma cells | 4.9 µM | [8] |
| Morpholine-Substituted THQs | mTOR Inhibition (A549 cells) | 0.033 µM | [9] |
| Tetrahydroisoquinoline derivatives | NF-κB inhibition | 1.591 to 2.281 μM | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Tetrahydroquinoline derivatives have emerged as a promising scaffold for the development of novel antibacterial agents.[3] The introduction of various substituents on the tetrahydroquinoline ring has been shown to modulate the antibacterial spectrum and potency. The synthesis of a library of amide derivatives of this compound, incorporating different amine functionalities, could yield compounds with significant activity against both Gram-positive and Gram-negative bacteria.
Table 2: Representative Antimicrobial Activities of Tetrahydroquinoline and Related Derivatives
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| 1,2-disubstituted-tetrahydroisoquinolines | S. aureus, E. coli | 3.5-20 µg/mL | [10] |
| 6-bromoindolglyoxylamide derivatives | S. aureus, E. coli | - | [11] |
| 6-Aryl-tetrahydropyrimidine-carboxamides | Various bacteria and fungi | - |
Structure-Activity Relationship (SAR) Considerations
Based on the existing literature for related scaffolds, several key SAR insights can guide the derivatization of this compound:
-
N-Substitution: The nature of the substituent on the tetrahydroquinoline nitrogen can significantly influence biological activity. Acylation or alkylation at this position can modulate the compound's physicochemical properties and its interaction with biological targets.
-
Amide/Ester Moiety: The choice of the amine or alcohol used to form the amide or ester derivative is critical. The size, lipophilicity, and hydrogen bonding capacity of this group will directly impact the compound's binding affinity and selectivity for its target.
-
Aromatic Ring Substituents: While our core molecule has a bromine at the 6-position, further modifications to the aromatic ring, such as the introduction of other halogens, alkyl, or alkoxy groups, could fine-tune the electronic properties and steric profile of the molecule, leading to enhanced activity.
Conclusion and Future Directions
This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of a plausible synthetic route to this core intermediate and has detailed protocols for the generation of its amide and ester derivatives. The exploration of these derivatives, guided by the SAR insights from related compound classes, holds significant potential for the discovery of new drug candidates in oncology, infectious diseases, and beyond. Future work should focus on the execution of the proposed synthetic schemes, the generation of a diverse library of derivatives, and the comprehensive biological evaluation of these new chemical entities.
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Unlocking the Therapeutic Potential of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Pharmacological Blueprint
Foreword: Charting a Course for a Novel Neuroactive Scaffold
In the landscape of contemporary drug discovery, the quest for novel chemical entities with precise modulatory effects on the central nervous system (CNS) is paramount. Within this pursuit, the tetrahydroquinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] This in-depth technical guide focuses on a specific, yet largely unexplored, derivative: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid . While direct pharmacological data on this compound remains scarce, its structural architecture, particularly its relationship to constrained amino acids and known neuroactive quinolines, provides a compelling foundation for predicting its pharmacological profile. This document will therefore construct a scientifically-grounded, hypothetical pharmacological profile for this molecule, with a strong emphasis on its potential as a modulator of glutamate receptors. Furthermore, we will provide a comprehensive roadmap of experimental protocols for the validation of these hypotheses, designed for researchers and drug development professionals.
Molecular Architecture and Physicochemical Postulates
This compound is a halogenated, cyclic constrained analog of the amino acid phenylalanine. The presence of the bromine atom at the 6-position is anticipated to influence its lipophilicity and potential for specific halogen bonding interactions with target proteins. The carboxylic acid moiety at the 3-position is a critical feature, suggesting potential interactions with amino acid binding sites on target proteins.
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C10H10BrNO2 | Inferred |
| Molecular Weight | ~272.1 g/mol | Inferred |
| Lipophilicity (LogP) | Moderately lipophilic, enhanced by the bromine atom | Inferred |
| Hydrogen Bond Donors | 2 (amine and carboxylic acid) | Inferred |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen and bromine) | Inferred |
| Stereochemistry | Chiral center at C3 | Inferred |
The constrained nature of the tetrahydroquinoline ring system, in comparison to the more flexible structure of endogenous amino acids, can offer advantages in drug design, including increased receptor affinity and selectivity, and improved metabolic stability.
Hypothesized Pharmacological Profile: A Focus on Glutamatergic Modulation
Based on its structural similarity to known neuroactive compounds, we postulate that this compound is a prime candidate for modulating excitatory neurotransmission in the CNS, primarily through interaction with ionotropic glutamate receptors.
Primary Hypothesis: Antagonism at the NMDA Receptor Glycine Co-agonist Site
The most compelling hypothesis for the pharmacological action of this compound is its potential to act as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. This is predicated on its structural resemblance to kynurenic acid, a known endogenous antagonist of this site.[4][5] Overactivation of NMDA receptors is implicated in a variety of neuropathological conditions, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[6] Therefore, a compound that can temper this overactivation without completely blocking physiological NMDA receptor function holds significant therapeutic promise.
In Vitro Validation: A Stepwise Approach to Target Engagement
To empirically test the hypothesized pharmacological profile, a systematic in vitro evaluation is essential. The following protocols are designed to provide a comprehensive characterization of the compound's interaction with its putative targets.
Initial Screening for NMDA Receptor Activity: A Fluorescence-Based Calcium Flux Assay
This high-throughput assay provides a rapid assessment of the compound's ability to modulate NMDA receptor activity by measuring changes in intracellular calcium concentration.
Principle: NMDA receptor activation leads to an influx of calcium ions into the cell. This assay utilizes a calcium-sensitive fluorescent dye that increases in fluorescence intensity upon binding to calcium. Antagonists of the NMDA receptor will inhibit this calcium influx, resulting in a reduced fluorescent signal.[7]
Step-by-Step Protocol:
-
Cell Culture: Culture a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells co-transfected with GluN1 and GluN2A subunits) in 96-well or 384-well microplates.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound for 15-30 minutes.
-
Receptor Activation and Signal Detection: Simultaneously add NMDA and glycine/D-serine to the wells to activate the receptors. Immediately measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the IC50 value.
Definitive Target Engagement: Radioligand Binding Assays
To confirm direct binding to the NMDA receptor and determine affinity, a radioligand binding assay targeting the glycine co-agonist site is crucial.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue or from cells expressing recombinant NMDA receptors.
-
Assay Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to calculate the Ki value.
Functional Characterization: Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information about the functional effects of the compound on NMDA and AMPA receptor-mediated currents in a cellular context.[8][9]
Principle: This technique allows for the recording of ion flow through individual channels in the cell membrane in response to receptor activation.
Step-by-Step Protocol:
-
Cell Preparation: Prepare primary neuronal cultures or use a stable cell line expressing the target receptors.
-
Patch Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.
-
Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, allowing for electrical access to the entire cell.
-
Current Recording: Clamp the cell at a specific holding potential and apply agonists (e.g., NMDA and glycine, or AMPA) to elicit ion currents. Record the currents in the absence and presence of various concentrations of the test compound.
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on parameters such as current amplitude, activation kinetics, and desensitization.
In Vivo Evaluation: Assessing Therapeutic Potential in Preclinical Models
Following in vitro validation, the neuroprotective potential of this compound should be assessed in relevant animal models of neurological disorders.
Model of Focal Cerebral Ischemia: Transient Middle Cerebral Artery Occlusion (tMCAO)
This model is widely used to mimic the pathophysiology of ischemic stroke in humans.[10][11]
Step-by-Step Protocol:
-
Animal Preparation: Anesthetize a mouse or rat and make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the ECA and temporarily clamp the CCA. Insert a filament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion of the MCA territory.
-
Compound Administration: Administer this compound at various doses and time points (before, during, or after ischemia).
-
Outcome Assessment: 24-48 hours after reperfusion, assess the neurological deficit using a standardized scoring system and measure the infarct volume using TTC staining of brain slices.
Assessment of Cognitive Function: The Morris Water Maze
This behavioral test is used to evaluate spatial learning and memory, which are often impaired in neurodegenerative diseases.[4][12][13]
Step-by-Step Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the time it takes to find the platform (escape latency).
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set period. Record the time spent in the quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies and the time spent in the target quadrant between animals treated with the test compound and a vehicle control group.
Signaling Pathways and Mechanistic Insights
Understanding the downstream signaling consequences of modulating NMDA and AMPA receptors is crucial for a complete pharmacological profile.
Downstream Effects of NMDA Receptor Antagonism
By inhibiting excessive calcium influx through NMDA receptors, this compound could potentially mitigate excitotoxicity-induced neuronal death.[6] This involves the modulation of several downstream pathways.
Caption: Hypothesized neuroprotective signaling pathway of this compound via NMDA receptor antagonism.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity with a high probability of exhibiting neuroprotective effects through the modulation of glutamatergic neurotransmission. The structural analogy to known NMDA receptor antagonists, combined with the broad therapeutic potential of the tetrahydroquinoline scaffold, strongly warrants a comprehensive investigation into its pharmacological profile. The experimental roadmap outlined in this guide provides a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential in preclinical models of neurological disorders. Future research should focus on synthesizing and testing a series of analogs to establish a clear structure-activity relationship, which will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties for potential clinical development.
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Ehsanifar, M., & Montazeri, Z. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 210-214. [Link]
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An In-Depth Technical Guide to Investigating the Mechanism of Action for 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Preamble: From Structural Analogy to Mechanistic Hypothesis
The compound 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid emerges from a chemical scaffold, the tetrahydroquinolines, known for a diverse range of biological activities, including anti-cancer and neuroprotective properties.[1][2] Its structural features—a halogenated aromatic ring and a carboxylic acid group—suggest its potential as a targeted inhibitor of enzymatic processes.[3] Notably, derivatives of the closely related tetrahydroisoquinolines have been extensively explored for their therapeutic potential in neurodegenerative disorders.[4][5][6][7] This guide outlines a comprehensive, multi-tiered strategy to elucidate the mechanism of action of this compound, moving from broad screening to specific target validation. Our central working hypothesis is that This compound exerts neuroprotective effects via modulation of the kynurenine pathway, a critical metabolic route implicated in neuroinflammation and neurodegeneration. [8][9][10]
Part 1: Foundational Characterization and Initial Hypothesis Formulation
Before delving into complex mechanistic studies, foundational knowledge of the compound's physicochemical properties and its general effects on cell viability is paramount.
Physicochemical Profiling
A comprehensive understanding of the compound's solubility, stability, and lipophilicity (LogP) is essential for designing meaningful biological assays. This data will inform vehicle selection, dosing concentrations, and potential for blood-brain barrier penetration.
Initial Hypothesis: An Inhibitor of Kynurenine Aminotransferase (KAT)
The kynurenine pathway of tryptophan metabolism is a key regulator of immune response and neuronal function.[8][11] Dysregulation of this pathway, leading to an accumulation of the neuroactive metabolite kynurenic acid, is associated with cognitive deficits in neurological disorders.[9][12] Kynurenine aminotransferases (KATs) are the enzymes responsible for the synthesis of kynurenic acid.[13][14] Given the structural similarities of our compound to known enzyme inhibitors, we hypothesize that it may act as an inhibitor of one or more KAT isozymes (KAT-I, -II, -III, -IV), thereby reducing the production of kynurenic acid. KAT-II is of particular interest as it is the predominant form in the brain responsible for the majority of kynurenic acid synthesis.[12][15]
Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation
This section details a logical progression of experiments, from in vitro target engagement to cellular and pathway-level analysis.
Phase I: In Vitro Target Identification and Validation
The initial phase focuses on directly testing our primary hypothesis: the inhibition of KAT enzymes.
Experimental Protocol 1: Recombinant Human KAT Isozyme Inhibition Assay
-
Objective: To determine the inhibitory potential and selectivity of this compound against the four human KAT isozymes.
-
Methodology:
-
Express and purify recombinant human KAT-I, KAT-II, KAT-III, and KAT-IV.
-
Perform enzyme activity assays using L-kynurenine and a co-substrate (e.g., α-ketoglutarate) in the presence of the cofactor pyridoxal-5'-phosphate.
-
Incubate the enzymes with a concentration range of the test compound.
-
Measure the production of kynurenic acid spectrophotometrically or via HPLC.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each isozyme.
-
| Parameter | Description |
| Enzymes | Recombinant human KAT-I, -II, -III, -IV |
| Substrates | L-kynurenine, α-ketoglutarate |
| Cofactor | Pyridoxal-5'-phosphate |
| Test Compound Conc. | Logarithmic series (e.g., 1 nM to 100 µM) |
| Detection Method | Spectrophotometry (absorbance at ~340 nm) or HPLC |
| Endpoint | IC50 determination |
Workflow for Phase I: Target Identification
Caption: Phase I workflow for assessing compound's inhibitory activity against KAT isozymes.
Phase II: Cellular Activity and Neuroprotection Assessment
Assuming Phase I identifies potent and selective inhibition of a KAT isozyme (e.g., KAT-II), the next step is to determine if this translates to cellular activity and a neuroprotective phenotype.
Experimental Protocol 2: Cellular Kynurenic Acid Production Assay
-
Objective: To measure the effect of the compound on kynurenic acid production in a relevant cell line.
-
Methodology:
-
Culture a neuronal or glial cell line known to express KAT-II (e.g., SH-SY5Y neuroblastoma or primary astrocytes).
-
Treat the cells with L-kynurenine to stimulate kynurenic acid production.
-
Co-treat with a dose range of the test compound.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify kynurenic acid levels using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for high sensitivity and specificity.
-
Experimental Protocol 3: Neurotoxicity Rescue Assay
-
Objective: To assess the neuroprotective potential of the compound against a known neurotoxic insult.
-
Methodology:
-
Culture primary cortical neurons or a neuronal cell line.
-
Pre-treat the cells with the test compound for a defined period.
-
Induce neurotoxicity with an agent such as glutamate, hydrogen peroxide (to induce oxidative stress), or 3-hydroxykynurenine (a neurotoxic kynurenine pathway metabolite).
-
Assess cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.
-
A significant increase in cell viability in the compound-treated group compared to the toxin-only control would indicate neuroprotection.
-
Phase III: Pathway Analysis and Off-Target Screening
This phase aims to confirm the on-target effects within the kynurenine pathway and to explore potential off-target activities that might contribute to the compound's overall mechanism.
Experimental Protocol 4: Kynurenine Pathway Metabolite Profiling
-
Objective: To obtain a comprehensive view of how the compound alters the flux of metabolites through the kynurenine pathway.
-
Methodology:
-
Utilize the cellular model from Protocol 2.
-
Treat cells with the compound at its EC50 concentration (effective concentration for 50% response).
-
Collect both cell lysates and supernatant.
-
Perform targeted metabolomics using LC-MS/MS to quantify levels of tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, and quinolinic acid.
-
A successful KAT inhibitor should lead to a decrease in kynurenic acid and a potential increase in the substrate, kynurenine.
-
Signaling Pathway Modulation by Kynurenine Pathway Metabolites
Caption: Hypothesized impact of the compound on the kynurenine pathway and downstream receptor modulation.
Broad-Spectrum Kinase and Receptor Screening
Given that tetrahydroquinoline derivatives can interact with a variety of targets, a broad-spectrum screen is a prudent step to identify potential off-target effects or alternative mechanisms.[16][17][18]
-
Kinase Profiling: Screen the compound against a panel of recombinant human kinases (e.g., a panel of 96 or more kinases) to identify any significant inhibitory activity.
-
GPCR Profiling: Evaluate the compound for agonist or antagonist activity against a panel of common G-protein coupled receptors.
Part 3: Data Synthesis and Mechanistic Conclusion
The culmination of this investigative process is the synthesis of all collected data into a coherent mechanistic model.
| Experimental Phase | Key Question | Positive Outcome | Implication |
| Phase I | Does the compound inhibit KAT isozymes? | Potent and selective inhibition of KAT-II (e.g., IC50 < 1 µM). | The compound is a direct inhibitor of a key enzyme in the kynurenine pathway. |
| Phase II | Does it reduce cellular kynurenic acid and protect neurons? | Dose-dependent reduction of kynurenic acid in cells and rescue from neurotoxicity. | The in vitro activity translates to a cellular and functional effect. |
| Phase III | Is the effect specific to the kynurenine pathway? | Metabolite profiling confirms a block at the KAT step; no significant off-target kinase/GPCR hits. | High confidence in the primary mechanism of action. |
This structured, hypothesis-driven approach ensures a thorough and scientifically rigorous investigation, ultimately providing a clear and defensible understanding of the compound's biological function.
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. Available at: [Link]
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Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC - PubMed Central. Available at: [Link]
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Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Heterocyclic Cathinones as Inhibitors of Kynurenine Aminotransferase II—Design, Synthesis, and Evaluation - MDPI. Available at: [Link]
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Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. Available at: [Link]
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1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]
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Promise of Neuroprotection in Neurodegenerative Diseases Through HGF Compounds. Available at: [Link]
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The kynurenine pathway and neurodegenerative disease | Request PDF - ResearchGate. Available at: [Link]
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Tryptophan Metabolism (Degradation) and the Kynurenine Pathway - YouTube. Available at: [Link]
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A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Analogs
This guide provides an in-depth exploration of the synthesis and characterization of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid and its analogs. These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in a wide array of biologically active molecules. The introduction of a bromine atom and a carboxylic acid moiety offers versatile handles for further chemical modifications, making these analogs valuable building blocks for novel therapeutic agents.
The tetrahydroquinoline core is a "privileged scaffold" in drug discovery, appearing in natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The strategic placement of a bromine atom at the 6-position not only influences the electronic properties of the molecule but also serves as a key functional group for cross-coupling reactions, enabling the synthesis of a diverse library of analogs. The carboxylic acid at the 3-position provides a site for amide bond formation and other derivatizations, crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
This document will detail a proposed synthetic pathway to the target molecule, grounded in established chemical principles, and provide a comprehensive overview of the analytical techniques required for its thorough characterization.
I. Strategic Approach to Synthesis
While a direct, one-pot synthesis of this compound is not extensively reported, a plausible and efficient multi-step synthetic route can be devised based on well-established organic reactions. The core of this strategy involves the construction of a substituted phenylalanine precursor followed by a Pictet-Spengler-type cyclization.
The proposed synthetic workflow is outlined below:
Figure 1: Proposed workflow for the synthesis of this compound and its analogs.
A. Synthesis of the Phenylalanine Precursor
A key intermediate for the synthesis of the target tetrahydroquinoline is a suitably substituted phenylalanine derivative. The synthesis of N-acetyl-4-bromo-2-methylphenylalanine can be achieved through the following steps:
-
Oxidation of 4-Bromo-2-methylaniline: The commercially available 4-Bromo-2-methylaniline can be converted to 4-Bromo-2-methylbenzaldehyde. This transformation can be achieved using various oxidizing agents, with a common choice being manganese dioxide (MnO2) in a suitable organic solvent like dichloromethane or chloroform. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Erlenmeyer-Azlactone Synthesis: The resulting 4-Bromo-2-methylbenzaldehyde can then be subjected to an Erlenmeyer-Azlactone synthesis to generate the desired phenylalanine precursor. This reaction involves the condensation of the aldehyde with N-acetylglycine in the presence of acetic anhydride and a weak base such as sodium acetate. The resulting azlactone is then hydrolyzed to yield N-acetyl-4-bromo-2-methylphenylalanine.
B. Reductive Cyclization to the Tetrahydroquinoline Core
The formation of the this compound core from the N-acetyl-4-bromo-2-methylphenylalanine precursor can be accomplished through a reductive cyclization. This transformation is conceptually similar to a Pictet-Spengler reaction, which is a widely used method for the synthesis of tetrahydroisoquinolines.[2]
Detailed Protocol for Reductive Cyclization:
-
Reaction Setup: To a solution of N-acetyl-4-bromo-2-methylphenylalanine in a suitable solvent such as a mixture of acetic acid and ethanol, add a reducing agent. A common and effective choice for this transformation is sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation over a palladium catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization. The progress of the reaction should be carefully monitored by TLC or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the desired this compound.
C. Synthesis of Analogs
The synthesized this compound is a versatile scaffold for the creation of a library of analogs.
-
Amide Analogs: The carboxylic acid functionality can be readily converted to a variety of amides using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an amine and a coupling additive like 1-Hydroxybenzotriazole (HOBt). This allows for the introduction of diverse substituents at this position to explore structure-activity relationships.
-
Aryl and Alkyl Analogs: The bromine atom at the 6-position is an excellent handle for palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes can be employed to introduce a wide range of aryl and alkyl substituents, further expanding the chemical diversity of the synthesized analogs.
II. Comprehensive Characterization
Thorough characterization of the synthesized this compound and its analogs is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.
A. Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the tetrahydroquinoline ring system, as well as signals for the protons on the saturated portion of the ring and the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern. For the parent compound, one would expect to see distinct signals for the protons at positions 5, 7, and 8 of the quinoline ring. The protons at C2, C3, and C4 will exhibit complex splitting patterns due to their diastereotopic nature.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromine substituent, and the carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns for the bromine atom (approximately a 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide valuable structural information.
B. Chromatographic Analysis
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the synthesized compounds. The choice of eluent will depend on the polarity of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final products and for purification. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Chiral HPLC can be employed to separate enantiomers if a stereoselective synthesis is performed.
The following table summarizes the expected characterization data for the target compound:
| Analytical Technique | Expected Results for this compound |
| ¹H NMR (in DMSO-d₆) | Aromatic protons: δ 7.0-7.5 ppm; CH at C3: δ ~3.5-4.0 ppm (multiplet); CH₂ at C2 and C4: δ ~2.5-3.5 ppm (multiplets); NH: broad singlet; COOH: broad singlet. |
| ¹³C NMR (in DMSO-d₆) | Aromatic carbons: δ 110-150 ppm; C-Br: ~115 ppm; Carbonyl carbon: δ ~175 ppm; C3: ~45-50 ppm; C2 and C4: ~25-40 ppm. |
| HRMS (ESI+) | Calculated m/z for C₁₀H₁₀BrNO₂ [M+H]⁺, showing the characteristic bromine isotopic pattern. |
| HPLC | A single major peak indicating high purity on a reversed-phase C18 column. |
III. Experimental Protocols
The following are representative, detailed protocols for the key synthetic steps. Researchers should adapt these protocols based on their specific laboratory conditions and the scale of the reaction.
Protocol 1: Synthesis of N-acetyl-4-bromo-2-methylphenylalanine
-
To a solution of 4-Bromo-2-methylbenzaldehyde (1.0 eq) and N-acetylglycine (1.2 eq) in acetic anhydride (3.0 eq), add sodium acetate (1.5 eq).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the reaction mixture and add water to hydrolyze the excess acetic anhydride and the azlactone.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Dissolve N-acetyl-4-bromo-2-methylphenylalanine (1.0 eq) in a 1:1 mixture of acetic acid and ethanol.
-
Add sodium cyanoborohydride (3.0 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
IV. Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound and its analogs. The proposed synthetic route, based on established methodologies, offers a viable pathway to these valuable compounds. The detailed characterization protocols will ensure the unambiguous identification and purity assessment of the synthesized molecules. The versatility of this scaffold, with functional handles for further derivatization, makes it a promising starting point for the development of novel therapeutic agents. Researchers in the field of drug discovery and medicinal chemistry can utilize this guide to efficiently access and explore the chemical space around this important class of compounds.
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- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (2014).
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- 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
- An improved method for preparation of substituted tetrahydroisoquinolines. (1997).
- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022).
- Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid.
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6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. [Link]
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"interpreting spectral data of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (NMR, IR, MS)"
An In-depth Technical Guide to the Spectral Interpretation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. This compound is a heterocyclic compound of significant interest, serving as a versatile scaffold in the synthesis of bioactive molecules.[1] Its therapeutic potential is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a detailed roadmap for its characterization. The interpretation herein is grounded in fundamental principles of spectroscopy and corroborated by empirical data from analogous structures, ensuring a robust and reliable analysis for researchers in the field.
Molecular Structure and Spectroscopic Overview
This compound possesses a fused bicyclic system with a stereocenter at the C3 position. The molecule's rigidity and the presence of various functional groups—a secondary amine, a carboxylic acid, and a bromo-substituted aromatic ring—give rise to a unique spectroscopic fingerprint.
Molecular Formula: C₁₀H₁₀BrNO₂[1]
Molecular Weight: 256.1 g/mol [1]
An integrated spectroscopic approach is essential for unambiguous structure confirmation. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and elemental composition, while also offering insights into the molecule's fragmentation patterns.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For the target compound, both ¹H and ¹³C NMR will provide crucial information.
¹H NMR Spectral Interpretation
The proton NMR spectrum of this compound is expected to display distinct signals for the aromatic protons, the aliphatic protons of the saturated ring, the amine proton (N-H), and the carboxylic acid proton (O-H). The exact chemical shifts and coupling patterns can be influenced by the solvent used, temperature, and pH.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH and OH), making them easier to observe.
-
Instrumental Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: A standard proton experiment is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~7.2 - 7.4 | d | ~2.0 | 1H |
| H-7 | ~7.0 - 7.2 | dd | ~8.5, 2.0 | 1H |
| H-8 | ~6.6 - 6.8 | d | ~8.5 | 1H |
| N-H | ~5.0 - 6.0 | br s | - | 1H |
| H-2 (axial & equatorial) | ~3.0 - 3.4 | m | - | 2H |
| H-3 | ~2.8 - 3.0 | m | - | 1H |
| H-4 (axial & equatorial) | ~2.6 - 2.9 | m | - | 2H |
| COOH | ~12.0 - 13.0 | br s | - | 1H |
Rationale for Assignments:
-
Aromatic Protons (H-5, H-7, H-8): These protons appear in the downfield region (6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The bromine at C6 will influence the electronic environment and thus the chemical shifts. H-5 is expected to be a doublet due to coupling with H-7. H-7 will appear as a doublet of doublets, coupling to both H-5 and H-8. H-8 will be a doublet due to coupling with H-7.[2][3]
-
Aliphatic Protons (H-2, H-3, H-4): These protons on the saturated ring are in the upfield region (2.5-3.5 ppm). They will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling with each other. The diastereotopic nature of the methylene protons at C2 and C4 will result in separate signals for the axial and equatorial protons, further complicating the spectrum.
-
Labile Protons (N-H, COOH): The N-H proton signal is typically broad and its chemical shift is concentration-dependent. The carboxylic acid proton is highly deshielded and appears as a broad singlet at a very downfield position, often above 10 ppm.
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the molecule's asymmetry, ten distinct carbon signals are expected.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR, dissolved in 0.5-0.7 mL of a deuterated solvent.
-
Instrumental Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 - 175 |
| C-4a | ~145 - 150 |
| C-8a | ~130 - 135 |
| C-7 | ~128 - 132 |
| C-5 | ~125 - 130 |
| C-8 | ~115 - 120 |
| C-6 | ~110 - 115 |
| C-2 | ~45 - 50 |
| C-3 | ~40 - 45 |
| C-4 | ~25 - 30 |
Rationale for Assignments:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded, appearing at the lowest field (~170-175 ppm).
-
Aromatic Carbons: The aromatic carbons resonate in the 110-150 ppm region. The carbon attached to the bromine (C-6) will be significantly influenced by the halogen's electronic effects. The quaternary carbons (C-4a and C-8a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).[4]
-
Aliphatic Carbons: The sp³ hybridized carbons of the saturated ring (C-2, C-3, and C-4) will appear in the upfield region of the spectrum (~25-50 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the KBr pellet matrix) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad |
| N-H | Stretching | 3200 - 3500 | Medium, Broad |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | Strong |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C-N | Stretching | 1200 - 1350 | Medium |
| C-Br | Stretching | 500 - 600 | Medium to Strong |
Interpretation of Key Peaks:
-
The very broad absorption band in the 2500-3300 cm⁻¹ range, overlapping with C-H stretching frequencies, is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.
-
A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.[5][6]
-
The N-H stretching vibration will appear as a medium-intensity broad band in the 3200-3500 cm⁻¹ region.
-
The presence of aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region confirms the aromatic ring.
-
The C-Br stretch is expected in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile compound. It will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron ionization (EI) could also be used, which would generate the molecular ion [M]⁺• and more extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum Data (ESI+)
| m/z Value | Interpretation |
| 256/258 | [M+H]⁺ isotopic cluster |
| 212/214 | Loss of COOH |
| 177 | Loss of Br |
Interpretation of Mass Spectrum:
-
Molecular Ion Peak: The most crucial piece of information is the molecular weight. Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For the protonated molecule, these would be at m/z 256 and 258. The observation of this characteristic isotopic pattern is strong evidence for the presence of one bromine atom in the molecule.
-
Fragmentation Pattern: Common fragmentation pathways would include the loss of the carboxylic acid group (a loss of 45 Da) and the loss of the bromine atom (a loss of 79 or 81 Da). The relative abundances of these fragment ions can provide further confirmation of the proposed structure.
Integrated Structural Confirmation
The convergence of data from these three spectroscopic techniques provides an irrefutable confirmation of the structure of this compound.
Caption: Integrated spectroscopic data confirming the molecular structure.
-
NMR spectroscopy establishes the carbon-hydrogen framework, showing the connectivity of the aromatic and aliphatic protons and carbons.
-
IR spectroscopy confirms the presence of the key functional groups: the secondary amine, the carboxylic acid, and the bromo-substituted aromatic ring.
-
Mass spectrometry verifies the molecular formula by providing the accurate molecular weight and the characteristic isotopic signature of bromine.
Together, these data points leave no ambiguity as to the identity of the compound. This systematic approach to spectral interpretation is a cornerstone of chemical analysis and is indispensable in the fields of synthetic chemistry and drug discovery.
References
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Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... - ResearchGate. Available at: [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile - ResearchGate. Available at: [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem. Available at: [Link]
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.
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1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... - ResearchGate. Available at: [Link]
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Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]
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Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04435F. Available at: [Link]
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Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study Jeanet - ChemRxiv. Available at: [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]
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Progress in the Chemistry of Tetrahydroquinolines | Chemical Reviews - ACS Publications. Available at: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]
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Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]
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Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - Frontiers. Available at: [Link]
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Title: A Comprehensive Technical Guide to the Solubility Profiling of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a new chemical entity (NCE) from laboratory discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility is a critical determinant of a drug's manufacturability, formulation, and in vivo performance.[1][2] Poorly soluble compounds often face significant hurdles, including inadequate bioavailability and formulation challenges, with over 40% of NCEs exhibiting low aqueous solubility.[1] This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting rigorous solubility studies on 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This molecule, with its unique structural features, serves as an exemplary case for illustrating the principles of systematic solubility profiling.[3] We will delve into the causal rationale behind experimental design, present detailed, self-validating protocols for characterization and solubility determination, and offer insights into data interpretation. The methodologies outlined herein are grounded in authoritative guidelines from bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring scientific integrity and regulatory relevance.
Introduction to the Analyte and the Imperative of Solubility
This compound is a heterocyclic compound featuring a tetrahydroquinoline core, substituted with a bromine atom and a carboxylic acid group. This unique combination of a lipophilic bicyclic structure and two distinct ionizable functional groups (a secondary amine within the ring and a carboxylic acid) suggests complex, pH-dependent solubility behavior. The bromine atom further enhances lipophilicity, making a comprehensive solubility assessment essential.[3]
Why is Solubility a Cornerstone of Drug Development?
Solubility is not merely a physical constant; it is the gateway to bioavailability.[4] For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Therefore, solubility data directly influences:
-
Bioavailability and Therapeutic Efficacy: Insufficient solubility is a primary cause of low and erratic oral bioavailability, potentially rendering an otherwise potent drug ineffective.[2]
-
Formulation Strategy: Solubility profiling guides the selection of excipients and the choice of dosage form (e.g., solutions, suspensions, solid dispersions).[2][5]
-
Dose Determination: High doses are often required for poorly soluble drugs to achieve therapeutic plasma concentrations, which can increase the risk of toxicity.[1]
-
Regulatory Submissions: Solubility data is a key component of the Biopharmaceutics Classification System (BCS) and is critical for regulatory filings with agencies like the FDA and EMA.[6][7][8]
This guide provides the necessary protocols to build a robust solubility profile for this compound, enabling informed decisions throughout the drug development pipeline.
Pre-Analysis: Foundational Physicochemical Characterization
Before commencing solubility measurements, it is imperative to characterize the solid form of the active pharmaceutical ingredient (API).[9] The crystal structure (polymorphism) or lack thereof (amorphous state) can profoundly impact solubility, where metastable forms are often more soluble than their stable counterparts.[9][10] A failure to control and verify the solid form of the API renders any subsequent solubility data unreliable.
The following preformulation studies are mandatory:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline or amorphous nature of the API.[9][11][12] Each crystalline polymorph produces a unique diffraction pattern, serving as a "fingerprint" for that specific solid form.[13]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events, allowing for the determination of melting point, purity, and the detection of polymorphic transitions.[9]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, which is crucial for identifying the presence of bound solvents or water (hydrates vs. solvates).[9]
-
pKa Determination: For an ionizable compound like this compound, the acid dissociation constants (pKa) are critical. The molecule's charge state, which is dictated by the pH of the medium and its pKa values, is the primary determinant of its aqueous solubility. Potentiometric titration is the gold-standard method for pKa determination.[10]
The logical flow of these essential preliminary steps is illustrated in the workflow diagram below.
Rationale for Experimental Design
A robust solubility study is built upon a foundation of logical and scientifically justified experimental choices. Every parameter, from solvent selection to temperature, must be chosen with a clear purpose.
Causality-Driven Solvent Selection
The choice of solvents is dictated by the structural characteristics of the API and the intended application.[5] For this compound, we must probe its behavior across a spectrum of environments.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): This is non-negotiable for any orally administered drug candidate. These pH values simulate the physiological environments of the stomach and small intestine. According to ICH M9 guidelines, a drug is considered "highly soluble" only if its highest therapeutic dose dissolves in 250 mL or less across this entire pH range at 37°C.[14][15] Given the amphoteric nature of our compound (acidic carboxyl group, basic amine), its solubility is expected to be minimal near its isoelectric point and increase significantly at pH values above and below its pKa's.
-
Purified Water: Serves as a baseline reference.
-
Pharmaceutical Co-solvents: Water is often a poor solvent for complex organic molecules.[1] Co-solvents are essential for developing liquid formulations. A strategic selection includes:
-
Ethanol: A common, polar protic solvent.
-
Propylene Glycol (PG) & Polyethylene Glycol 400 (PEG 400): Water-miscible solvents widely used in oral and parenteral formulations.
-
Glycerol: A viscous, polar solvent.
-
-
Non-Aqueous Solvents: To understand the full solubility spectrum, solvents of varying polarity are useful.
-
Methanol: A polar organic solvent, often showing higher solubility for organic compounds than water.[16]
-
Ethyl Acetate: A moderately polar solvent.
-
Acetonitrile: A polar aprotic solvent.
-
Method Selection: The "Gold Standard" Shake-Flask Method
The equilibrium or thermodynamic solubility is the most relevant value for preformulation, as it represents the stable saturation point.[10][17] The shake-flask method is universally recognized as the gold standard for determining equilibrium solubility.[18][19] Its core principle is to create a saturated solution by agitating an excess of the solid API in the solvent until thermodynamic equilibrium is achieved. This method is reliable and directly measures the true solubility limit, unlike kinetic methods which can be misleading due to the formation of supersaturated solutions.[19][20]
Temperature Control
Solubility studies should be conducted at well-defined temperatures.
-
25 °C (Ambient): Provides baseline data relevant to manufacturing and storage conditions.
-
37 °C (Physiological): Essential for simulating conditions within the human body and is required for BCS classification.[9][15][18]
Detailed Experimental Protocols
The trustworthiness of a protocol lies in its detail and inclusion of self-validating checkpoints.
Protocol 4.1: Equilibrium Solubility by Shake-Flask Method
This protocol is designed to ensure that true equilibrium is reached and accurately measured.
Materials:
-
This compound (pre-characterized by PXRD)
-
Selected solvents and buffers
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of the API to a 2 mL glass vial. "Excess" is critical; a visible amount of solid must remain at the end of the experiment. A starting point is to add ~10 mg of API to 1 mL of the chosen solvent.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant speed and temperature (e.g., 37 ± 1 °C). The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[18]
-
Self-Validating Sampling: Sample the suspension at defined time points (e.g., 24, 48, and 72 hours) to establish that equilibrium has been reached.[18] Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points (e.g., <5% difference).[19]
-
Phase Separation: At each time point, withdraw an aliquot of the suspension and separate the undissolved solid. This is best achieved by centrifugation (e.g., 10 minutes at 14,000 rpm). Filtration is an alternative but carries a risk of the drug adsorbing to the filter membrane.[18]
-
Dilution: Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent (mobile phase is ideal) to prevent precipitation upon cooling.[18] This step is critical for accuracy.
-
Quantification: Analyze the diluted samples using a pre-validated, stability-indicating HPLC-UV method to determine the API concentration.
-
Final pH Measurement: After the final time point, measure the pH of the remaining saturated solution to check for any shifts during the experiment.[19]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison across different conditions.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Final pH |
| Purified Water | 25 | 0.08 | 2.96 x 10⁻⁴ | 5.1 |
| Purified Water | 37 | 0.11 | 4.07 x 10⁻⁴ | 5.0 |
| 0.1 M HCl (pH 1.2) | 37 | 15.5 | 5.74 x 10⁻² | 1.2 |
| Acetate Buffer (pH 4.5) | 37 | 0.05 | 1.85 x 10⁻⁴ | 4.5 |
| Phosphate Buffer (pH 6.8) | 37 | 2.8 | 1.04 x 10⁻² | 6.8 |
| Ethanol | 25 | 25.2 | 9.33 x 10⁻² | N/A |
| Propylene Glycol | 25 | 45.8 | 1.69 x 10⁻¹ | N/A |
| PEG 400 | 25 | 88.1 | 3.26 x 10⁻¹ | N/A |
Note: Data are illustrative and for demonstration purposes only. Actual values must be determined experimentally.
Interpretation of Results
-
pH-Dependent Solubility: The illustrative data show classic amphoteric behavior. Solubility is highest in the acidic medium (pH 1.2), where the amine group is protonated, and reasonably high in the mildly basic medium (pH 6.8), where the carboxylic acid is deprotonated. The solubility is lowest at pH 4.5, which is likely close to the molecule's isoelectric point where the net charge is zero.
-
Organic Solvents: The compound shows significantly higher solubility in organic co-solvents compared to water, which is expected given its substantial hydrocarbon structure. The excellent solubility in PEG 400 and Propylene Glycol indicates that liquid-based formulations, such as solutions or soft gelatin capsules, are viable development pathways.
-
Biopharmaceutics Classification System (BCS) Assessment: To classify the drug's solubility, we must compare the volume of media required to dissolve the highest anticipated therapeutic dose with the 250 mL threshold.[14]
-
Assumption: Let's assume the highest single therapeutic dose is 20 mg.
-
Calculation: At the point of lowest solubility (pH 4.5), the solubility is 0.05 mg/mL.
-
Volume needed = Dose / Solubility = 20 mg / 0.05 mg/mL = 400 mL.
-
Conclusion
This technical guide has outlined a rigorous, systematic, and scientifically-grounded approach to determining the solubility of this compound. By integrating essential preformulation characterization with the gold-standard shake-flask method, researchers can generate reliable and reproducible data. The emphasis on understanding the causality behind experimental design and implementing self-validating checkpoints ensures the integrity of the results. The solubility profile generated through these methods is not an academic exercise; it is foundational data that directly informs critical decisions in the drug development process, from formulation design and toxicity assessment to regulatory strategy. A thorough understanding of solubility is the first and most critical step in unlocking the therapeutic potential of any new chemical entity.
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link][5]
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Pharmaspecial. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link][4]
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Denny, E. (2018). Preformulation Studies. In Pharmaceutical Formulation: The Science and Technology of Dosage Forms. Retrieved from [Link][9]
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World Health Organization (WHO). (2018). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations. Retrieved from [Link][18]
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United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. Retrieved from [Link][10]
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Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link][19]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4715029, 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link].[21]
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Slideshare. (n.d.). Use of XRD in Preformulations. Retrieved from [Link][11]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link][20]
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U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Immediate Release Solid Oral Dosage Forms. Retrieved from [Link][22]
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International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link][6]
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ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link][16]
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UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. Retrieved from [Link][7]
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European Medicines Agency (EMA). (2020). ICH guideline M9 on biopharmaceutics classification system-based biowaivers. Retrieved from [Link][8]
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American Association of Pharmaceutical Scientists (AAPS). (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Retrieved from [Link][13]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link][23]
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Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS J, 23(2), 37. Retrieved from [Link][14]
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Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link][15]
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United States Pharmacopeia. (2023). General Chapter, <1236> Solubility Measurements. Retrieved from [Link][17]
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- 23. downloads.regulations.gov [downloads.regulations.gov]
A Strategic Guide to Deconvoluting the Therapeutic Targets of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Preamble: The Imperative of Target Identification
In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic is both arduous and fraught with attrition. The foundational step in this journey—the precise identification of a molecule's biological target(s)—is paramount. It is this knowledge that illuminates the mechanism of action, predicts therapeutic efficacy, anticipates potential toxicities, and ultimately dictates the success of a development program.
The compound at the center of this guide, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, belongs to a class of structures built upon the tetrahydroquinoline or the closely related and medicinally significant 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ framework is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neurological applications.[1][2][3] Specifically, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, are integral to several peptide-based drugs. Given this rich pharmacological context, a systematic and multi-pronged approach to identifying the specific protein interactors of the 6-Bromo derivative is not just an academic exercise, but a critical step toward unlocking its therapeutic potential.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, logic-driven strategy for target deconvolution, mirroring the iterative and interconnected workflows of a contemporary drug discovery campaign. We will progress from broad, computationally-driven hypotheses to rigorous experimental validation in biochemical and cellular contexts, ensuring that each stage is built upon a foundation of scientific integrity and self-validating protocols.
Part 1: In Silico Profiling: Charting the Landscape of Potential Interactions
The principle of initiating target identification in silico is rooted in efficiency and hypothesis generation. By leveraging the three-dimensional structure of our query compound, we can computationally screen it against vast libraries of protein structures to forecast potential binding events. This process triages the immense complexity of the human proteome, focusing our subsequent experimental efforts on the most probable targets.[4][5]
Core Strategy: Reverse Docking and Pharmacophore Modeling
Reverse docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many targets.[6] This approach is invaluable for identifying both primary targets and potential off-target interactions that could lead to adverse effects.
Causality Behind the Workflow: We begin with the known structure of this compound. The workflow is designed to first identify all potential binding pockets in the human structural proteome that this molecule could physically and energetically favor. Hits are then ranked and filtered based on binding energy and biological relevance, providing a high-priority list for experimental follow-up.
Caption: In Silico Target Identification Workflow.
Experimental Protocol: Reverse Docking Screen
-
Compound Preparation:
-
Generate a 3D structure of this compound using a molecular modeling tool (e.g., Avogadro, ChemDraw 3D).
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step is critical to ensure the ligand conformation is energetically favorable.
-
Assign appropriate protonation states at physiological pH (7.4) and define rotatable bonds.
-
-
Target Database Preparation:
-
Assemble a database of potential protein targets. A comprehensive source is the human subset of the Protein Data Bank (PDB).
-
Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning atom types and charges. This "cleaning" process prevents interference and ensures correct electrostatic calculations.
-
-
Docking Simulation:
-
Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).
-
Define the binding site for each target. For a broad screen, algorithms can be used to predict all potential binding cavities on the protein surface.
-
Execute the docking run, allowing for flexible ligand conformations to be sampled within the defined binding pockets of each target protein.
-
-
Scoring and Analysis:
-
Rank the docking poses for each protein based on the scoring function, which estimates the free energy of binding. Lower energy scores indicate more favorable interactions.
-
Consolidate the results into a master list of potential protein targets ranked by their best docking scores.
-
-
Hit Filtering and Prioritization:
-
Filter the ranked list based on biological function. Cross-reference top hits with disease pathway databases (e.g., KEGG, Reactome) to prioritize targets known to be involved in relevant therapeutic areas (e.g., oncology, neurology).
-
Visually inspect the top-scoring docking poses to ensure the predicted interactions are chemically sensible (e.g., hydrogen bonds, hydrophobic contacts). This expert review is a crucial sanity check.
-
| Hypothetical Top Hits from Reverse Docking | Docking Score (kcal/mol) | Protein Family | Potential Therapeutic Area |
| Mitogen-activated protein kinase 14 (p38α) | -9.8 | Kinase | Inflammation, Cancer |
| Dopamine Receptor D2 (DRD2) | -9.5 | GPCR | Neurological Disorders |
| Angiotensin-Converting Enzyme (ACE) | -9.2 | Peptidase | Cardiovascular |
| Catechol-O-methyltransferase (COMT) | -8.9 | Transferase | Parkinson's Disease[7] |
| Influenza Virus PA Endonuclease | -8.7 | Viral Enzyme | Infectious Disease[7] |
Part 2: Unbiased Experimental Screening: From Prediction to Physical Interaction
While in silico methods provide a valuable starting point, they are predictive in nature. Experimental validation is non-negotiable to confirm a physical interaction between the compound and its putative targets. We employ broad, unbiased screening methodologies that do not rely solely on the computational hypotheses, allowing for the discovery of unexpected targets.
Core Strategy 1: Chemical Proteomics for Target Discovery
Chemical proteomics is a powerful technique to identify protein targets directly from complex biological samples (e.g., cell lysates).[8][9] The most common approach involves immobilizing the small molecule on a solid support to "fish" for its binding partners.
Causality Behind the Workflow: The logic is direct: if the compound binds to a protein, that protein will be selectively captured from a complex mixture. By immobilizing a derivatized version of our compound, we create a bait. Proteins that physically interact with this bait are retained, while non-binders are washed away. The captured proteins are then identified using high-resolution mass spectrometry. This provides direct physical evidence of an interaction in a competitive and semi-physiological environment.[10]
Caption: Chemical Proteomics Target Identification Workflow.
Core Strategy 2: Large-Scale Panel Screening
For compounds that may target large, well-defined protein families, panel screening is an efficient method to assess activity and selectivity. Given the prevalence of THIQ scaffolds in kinase and GPCR-targeted drugs, screening against comprehensive panels of these targets is a logical step.[1][2]
-
Kinome Screening: Assesses the compound's ability to inhibit the activity of a large panel of human kinases.[11][12] This is critical as off-target kinase inhibition is a common source of toxicity.
-
GPCR Screening: Evaluates the compound for agonist or antagonist activity at a wide range of G-protein coupled receptors.[13]
Experimental Protocol: Kinome Profiling (Example using ADP-Glo™ Assay)
This protocol outlines a typical biochemical assay to measure kinase inhibition.[14]
-
Assay Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in an appropriate assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
For each kinase to be tested, prepare a reaction mix containing the kinase, its specific substrate peptide, and ATP in a kinase buffer.
-
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), dispense a small volume of the compound dilutions. Include "no compound" (vehicle control) and "no enzyme" (background) wells.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mix to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). During this time, active kinases will phosphorylate their substrates by hydrolyzing ATP to ADP.
-
-
Signal Detection (ADP-Glo™ Principle):
-
Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which uses the ADP generated in the first step (now converted back to ATP) to produce a luminescent signal.
-
Incubate to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the kinase activity).
-
| Hypothetical Kinome Screen Results (Selected Hits) | IC₅₀ (nM) | Selectivity Notes |
| Mitogen-activated protein kinase 14 (p38α) | 85 | Potent inhibitor. Matches in silico hit. |
| Cyclin-dependent kinase 9 (CDK9) | 250 | Moderate inhibitor.[11] |
| Vascular endothelial growth factor receptor 2 (VEGFR2) | >10,000 | No significant activity. |
| Epidermal growth factor receptor (EGFR) | >10,000 | No significant activity. |
Part 3: Target Validation in a Cellular Context: Confirming Engagement and Function
Demonstrating a direct biochemical interaction is a crucial milestone. However, the ultimate validation of a therapeutic target requires confirming that the compound engages its target within the complex environment of a living cell and elicits a desired functional response.[15][16]
Core Strategy: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly measures target engagement in intact cells or tissues. The principle is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand.
Causality Behind the Workflow: By heating cells treated with our compound and measuring the amount of soluble target protein remaining at different temperatures, we can detect a "thermal shift." If the compound binds its target, the protein will remain folded and soluble at higher temperatures compared to untreated cells. This provides direct, label-free evidence of target engagement in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line if p38α is the target of interest) to an appropriate density.
-
Treat the cells with the compound at a desired concentration (e.g., 10x the biochemical IC₅₀). Include a vehicle-treated control group (e.g., 0.1% DMSO).
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the treated and control cells.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept on ice as the non-heated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles. This releases the cellular proteins.
-
Separate the soluble protein fraction (containing folded, non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein (e.g., p38α) in the soluble fraction using a standard protein detection method like Western Blot or ELISA.
-
Plot the amount of soluble protein versus temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Caption: Integrated Target Identification and Validation Cascade.
Conclusion and Forward Outlook
The identification of a therapeutic target is not a single experiment but a carefully orchestrated campaign. For a molecule like this compound, with its roots in a pharmacologically privileged scaffold, this process is fundamental to defining its future. The multi-layered strategy outlined in this guide—from broad computational predictions to specific, direct measurements of target engagement in living cells—provides a robust and validated pathway to discovery. Each step is designed to build confidence, eliminate false positives, and construct a compelling narrative around the compound's mechanism of action. The output of this workflow is not merely a list of proteins, but a validated, functionally relevant therapeutic target that can be confidently advanced into lead optimization and preclinical development.
References
- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.
- Chem-Impex. This compound.
- Organic & Biomolecular Chemistry. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs.
- Chem-Impex. Fmoc-(3S-)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
- PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- Semantic Scholar. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs.
- ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
- Collection of Czechoslovak Chemical Communications. Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.
- Pharm-Agro. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.
- NIH. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
- PubMed. (2015). Emerging Approaches to GPCR Ligand Screening for Drug Discovery.
- PMC - NIH. A review for cell-based screening methods in drug discovery.
- PMC - PubMed Central. Computational/in silico methods in drug target and lead prediction.
- PMC. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics.
- PMC - PubMed Central. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth.
- Cambridge Core. (2026). Computational Approach for Drug Target Identification.
- Eurofins Discovery. Kinase Screening & Profiling Service | Drug Discovery Support.
- Front Line Genomics. (2025). Proteomics in Drug Discovery: Unlocking the Druggable Proteome.
- Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research.
- ASBMB. (2024). Proteomics study isolates drug targets.
- Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades.
- NIH. Systematic computational strategies for identifying protein targets and lead discovery.
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontlinegenomics.com [frontlinegenomics.com]
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- 11. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Emerging Approaches to GPCR Ligand Screening for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Methodological & Application
The Strategic Utility of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid in Synthetic Organic Chemistry
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of synthetic organic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid emerges as a compound of significant interest, embodying a trifunctional scaffold that offers chemists a versatile platform for molecular diversification. This molecule incorporates a constrained aliphatic amino acid moiety within a tetrahydroquinoline framework, a structural motif present in numerous biologically active compounds. The strategic placement of a bromine atom on the aromatic ring, coupled with the inherent reactivity of the secondary amine and carboxylic acid, provides three distinct points for chemical modification.
This guide delineates the synthetic potential of this compound, presenting detailed application notes and protocols for its use. The methodologies described herein are grounded in established, high-yield synthetic transformations, enabling researchers in drug discovery and organic synthesis to harness the full potential of this versatile intermediate.[1]
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 885278-13-7 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.1 g/mol |
| Appearance | Orange solid |
| Purity | ≥ 95% |
| Storage Conditions | Store at 0-8 °C |
Data sourced from Chem-Impex International.[1]
Application I: Aryl Bromide Functionalization via Palladium-Catalyzed Cross-Coupling
The aryl bromide at the C6-position is arguably the most versatile functional handle on the molecule. It serves as a prime electrophile for a suite of palladium-catalyzed cross-coupling reactions, which are cornerstone technologies in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions allow for the modular assembly of complex molecular architectures from readily available starting materials.
Conceptual Workflow: Palladium-Catalyzed Cross-Coupling
The general workflow for utilizing the aryl bromide involves the reaction of the tetrahydroquinoline core with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is critical for achieving high efficiency and broad substrate scope.
Caption: General workflow for diversifying the 6-bromo position.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an aryl halide with a boronic acid or ester. This transformation is invaluable for exploring structure-activity relationships (SAR) by introducing a variety of aryl and heteroaryl substituents at the C6-position.
Rationale: This protocol employs a standard palladium catalyst and a phosphine ligand, which are known to efficiently catalyze the coupling of aryl bromides. The use of a base is essential for the transmetalation step of the catalytic cycle.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: To the flask, add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as SPhos or XPhos (4-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling aryl halides with primary or secondary amines. This reaction is a powerful tool for introducing diverse amine functionalities, which can modulate the pharmacological properties of the parent molecule.
Rationale: This protocol utilizes a palladium catalyst with a specialized, sterically hindered phosphine ligand that facilitates the challenging reductive elimination step to form the C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand, 2-6 mol%).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture with stirring at 90-120 °C. Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography or preparative HPLC to yield the 6-amino-substituted tetrahydroquinoline derivative.
Application II: Derivatization of the Carboxylic Acid
The carboxylic acid at the C3-position provides a handle for forming amide or ester linkages, which are fundamental in medicinal chemistry for creating prodrugs, improving cell permeability, and establishing key interactions with biological targets.
Conceptual Workflow: Carboxylic Acid Derivatization
Caption: Pathways for amide and ester synthesis.
Protocol 3: Amide Bond Formation
Amide coupling reactions are among the most frequently used transformations in drug discovery. The use of modern coupling reagents allows for the efficient formation of amide bonds under mild conditions with a broad tolerance for other functional groups.
Rationale: This protocol uses a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) which activates the carboxylic acid for nucleophilic attack by an amine. A non-nucleophilic base is added to neutralize the acid formed during the reaction.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add the coupling agent, HATU (1.1 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature. The reaction is typically complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the pure amide.
Protocol 4: Fischer Esterification
Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.
Rationale: The reaction is driven to completion by using the alcohol as the solvent (a large excess). The strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Step-by-Step Protocol:
-
Reaction Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol), which will serve as both the reagent and the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).
-
Reaction Execution: Heat the reaction mixture to reflux and stir for several hours (4-24 h), monitoring the progress by TLC.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Remove the excess alcohol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting crude ester by column chromatography.
Application III: N-H Functionalization of the Tetrahydroquinoline Core
The secondary amine of the tetrahydroquinoline ring is a nucleophilic center that can be readily functionalized through alkylation, acylation, or arylation, providing another avenue for structural diversification and modulation of biological activity.
Protocol 5: Reductive Amination for N-Alkylation
Reductive amination is a mild and efficient method for N-alkylation, involving the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
Rationale: This one-pot procedure avoids the use of harsh alkylating agents. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that is selective for iminium ions in the presence of the carbonyl starting material.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an appropriate solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).
-
Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution at room temperature.
-
Reaction Execution: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., DCM).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the N-alkylated product.
Conclusion
This compound represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for selective and sequential modifications at three distinct points: the aryl bromide, the carboxylic acid, and the secondary amine. The protocols outlined in this guide provide a robust starting point for researchers to explore the vast chemical space accessible from this privileged scaffold, facilitating the rapid generation of diverse molecular libraries for the discovery of new chemical entities with potential therapeutic applications.
References
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
- Google Patents. CA1331615C - Substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids.
- Google Patents.
Sources
The Strategic Application of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Scaffold of Versatility and Potential
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer both structural rigidity and avenues for diverse functionalization is paramount. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid emerges as a heterocyclic scaffold of significant interest. Its inherent chemical features—a partially saturated quinoline core, a strategically positioned bromine atom, and a reactive carboxylic acid handle—provide a unique combination of properties that medicinal chemists can exploit for the development of new therapeutic agents.[1] The tetrahydroquinoline moiety imparts a three-dimensional character to molecules, which is often crucial for selective interaction with biological targets. The bromine atom not only influences the electronic properties of the aromatic ring but also serves as a versatile anchor for cross-coupling reactions, enabling the exploration of a wide chemical space.[1] Finally, the carboxylic acid group is a key functional handle for the introduction of various substituents through amide bond formation, a cornerstone of medicinal chemistry.[1] This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the design of agents targeting the central nervous system (CNS), supported by detailed protocols for its synthesis and derivatization.
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a valuable building block in several areas of medicinal chemistry, most notably in the development of treatments for neurological disorders.[1]
A Promising Scaffold for NMDA Receptor Antagonists
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the CNS, is a well-established therapeutic target for a range of neurological and psychiatric conditions, including stroke, epilepsy, and neurodegenerative diseases.[2] Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal cell death.[2] The tetrahydroquinoline scaffold has been identified as a promising framework for the design of NMDA receptor antagonists.
While direct derivatization of this compound for this purpose is an active area of research, compelling evidence for its potential comes from studies on structurally related compounds. For instance, a series of 6-substituted decahydroisoquinoline-3-carboxylic acids, which share a similar bicyclic amino acid core, have been synthesized and evaluated as potent and selective NMDA receptor antagonists.[3] These compounds have demonstrated efficacy in both in vitro binding assays and in vivo models of NMDA-induced excitotoxicity.[3] The 6-bromo substituent on the tetrahydroquinoline ring of our title compound offers a strategic point for modification to explore structure-activity relationships (SAR) and optimize potency and selectivity for different NMDA receptor subtypes.
The general hypothesis for the interaction of such compounds with the NMDA receptor involves the carboxylic acid moiety mimicking the endogenous ligand glutamate, while the bicyclic core provides a rigid scaffold to orient key pharmacophoric features within the receptor's binding pocket. The 6-bromo position can be functionalized to probe for additional binding interactions and to fine-tune the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of this compound
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step 1: Friedländer Annulation to form the Quinoline Core
-
Rationale: The Friedländer annulation is a classic and reliable method for the synthesis of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group.
-
Procedure:
-
To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.2 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is expected to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Reduction of the Quinoline Ring
-
Rationale: The quinoline ring needs to be reduced to the tetrahydroquinoline scaffold. This can be achieved through catalytic hydrogenation or with a reducing agent like sodium borohydride in the presence of a Lewis acid. Catalytic hydrogenation is often preferred for its clean reaction profile.
-
Procedure:
-
In a high-pressure reaction vessel, dissolve ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate. Purify by column chromatography if necessary.
-
Step 3: Saponification of the Ester
-
Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard saponification reaction.
-
Procedure:
-
Dissolve the ethyl 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl. The product, this compound, should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Protocol 2: Amide Coupling for Library Synthesis
The carboxylic acid functionality of this compound is a prime site for derivatization to generate a library of compounds for biological screening. Amide coupling is a robust and widely used reaction in medicinal chemistry for this purpose.
Workflow for Amide Coupling:
Caption: General workflow for the amide coupling of this compound.
Procedure:
-
Rationale: This protocol utilizes common and efficient coupling reagents to form an amide bond between the title compound and a diverse range of amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, while the combination of HOBt (Hydroxybenzotriazole) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) is a classic and cost-effective alternative. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid and facilitate the reaction.
-
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU or HOBt/EDC
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Step-by-step methodology:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the coupling reagent(s): either HATU (1.2 eq) or a combination of HOBt (1.2 eq) and EDC (1.2 eq).
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Quantitative Data and Structure-Activity Relationship (SAR) Insights
While specific quantitative data for derivatives of this compound is not available in the searched literature, we can infer potential SAR trends from related tetrahydroquinoline and decahydroisoquinoline series targeting the NMDA receptor.
| Compound Series | Key Structural Features | Biological Activity (Example) | Reference |
| 6-substituted decahydroisoquinoline-3-carboxylic acids | Conformationally constrained amino acid scaffold | NMDA receptor antagonist activity (IC50 values in the nanomolar to low micromolar range) | [3] |
| Tetrahydroquinoline derivatives | Planar aromatic ring fused to a saturated heterocyclic ring | Varied biological activities including anticancer and enzyme inhibition | [5] |
Key SAR insights to guide future derivatization:
-
The Carboxylic Acid: This group is likely essential for interaction with the glutamate binding site of the NMDA receptor and should generally be maintained.
-
The Tetrahydroquinoline Core: This provides a rigid scaffold. Stereochemistry at the C3 position will be critical for activity and should be investigated.
-
The 6-Bromo Position: This is a key point for diversification. Replacing the bromine with various aryl, heteroaryl, or alkyl groups via Suzuki, Sonogashira, or other cross-coupling reactions can probe for additional interactions within the binding pocket and modulate physicochemical properties.
-
The Amine at Position 1: The secondary amine in the tetrahydroquinoline ring can be N-alkylated or N-acylated to explore further SAR and to block potential metabolism.
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of neurological disorders. Its synthetic accessibility, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in this document provide a practical guide for the synthesis and derivatization of this valuable building block. Future research should focus on the systematic exploration of the chemical space around this scaffold, with a particular emphasis on generating libraries of derivatives for screening against key CNS targets such as the NMDA receptor. Detailed in vitro and in vivo evaluation of these new chemical entities will be crucial in unlocking the full therapeutic potential of this intriguing molecular framework.
References
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
-
Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of medicinal chemistry, 38(23), 4683–4693. (URL: [Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - NIH. (URL: [Link])
-
Orlemans, E. O., et al. (1994). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of medicinal chemistry, 37(17), 2613–2627. (URL: [Link])
-
Chen, Y., et al. (2020). Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. Bioorganic chemistry, 101, 103991. (URL: [Link])
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. (URL: [Link])
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- 4. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a privileged scaffold. Its rigid, three-dimensional structure is present in numerous natural products and clinically successful drugs, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The specific scaffold under consideration, 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, offers a unique combination of features that make it an exceptionally valuable starting point for novel drug discovery campaigns.[3]
This molecule is endowed with three distinct, orthogonally reactive functional groups:
-
A secondary amine (N1): A nucleophilic center ideal for modification through acylation, alkylation, or more complex coupling reactions to explore the "north" vector of the molecule.
-
A carboxylic acid (C3): A versatile handle for amide bond formation, allowing for the introduction of a wide array of chemical diversity to explore the "south-east" vector.
-
An aryl bromide (C6): A key functional group for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling exploration of the "west" vector and providing a powerful tool for modulating electronic properties and target interactions.
The presence of the bromine atom is particularly strategic in the context of fragment-based drug discovery (FBDD), where it can serve as a handle for biophysical screening or as a vector for fragment growing, and can participate in halogen bonding with target proteins.[4][5] This application note provides a comprehensive guide for researchers, outlining detailed protocols for the chemical diversification of this scaffold and its subsequent evaluation in relevant biological assays.
Part 1: Chemical Diversification Strategies & Protocols
The true power of the this compound scaffold lies in its capacity for systematic and diverse modification. The following protocols provide experimentally validated methods for derivatization at its three key positions.
Workflow for Scaffold Diversification
The overall strategy involves a stepwise functionalization, typically starting with the protection of one reactive group while another is modified. The choice of the first reaction site depends on the desired final compounds and the stability of the reagents.
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- 2. Carboxylic Acid Bioisostere Fragment Library - Enamine [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library [epub.ub.uni-muenchen.de]
Chiral Separation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Enantiomers: Application Notes and Protocols
Introduction
The enantiomers of a chiral pharmaceutical compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for chiral separation is a critical aspect of drug discovery and development. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a key chiral intermediate in the synthesis of various bioactive molecules.[1] Its rigid cyclic structure, containing both an acidic carboxylic acid and a basic secondary amine, presents unique challenges and opportunities for enantioselective separation. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various methods for the chiral separation of its enantiomers, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and classical resolution.
I. Direct Chiral Chromatography: A High-Throughput Approach
Direct chiral chromatography, where the racemic mixture is separated on a chiral stationary phase (CSP), is a powerful and widely used technique for both analytical and preparative-scale enantioseparation.[2][3] The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and well-established method for the separation of enantiomers. For a molecule like this compound, which possesses characteristics of a cyclic amino acid, several types of CSPs are applicable.
Given the structure of the target analyte, which contains a carboxylic acid, a secondary amine, and an aromatic ring, the following CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H): These are broadly applicable CSPs that often provide good separation for a wide range of compounds through a combination of hydrogen bonding, π-π interactions, and steric hindrance.
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC™ T): These phases are particularly effective for the separation of underivatized amino acids and other polar compounds.[4][5] They offer multiple interaction sites, including ionic interactions, hydrogen bonding, and inclusion complexation.[4]
-
Pirkle-type CSPs (e.g., α-Burke II, Whelk-O® 1): These CSPs rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. They can be effective for compounds with aromatic rings and hydrogen bond donor/acceptor groups.[2]
Caption: Workflow for chiral HPLC method development.
1. Sample Preparation: a. Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in methanol or the initial mobile phase. b. Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Columns: a. HPLC System: An HPLC system equipped with a UV detector is suitable. b. Chiral Columns: i. Chiralpak® AD-H (250 x 4.6 mm, 5 µm) ii. CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Initial Screening):
| Parameter | Condition A (Normal Phase) | Condition B (Polar Organic) |
| Column | Chiralpak® AD-H | CHIROBIOTIC™ T |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol/Acetic Acid/Triethylamine (100:0.1:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
4. Optimization: a. If partial or no separation is observed, systematically vary the ratio of the organic modifier (e.g., isopropanol in normal phase, or acetonitrile as an alternative to methanol in polar organic). b. Adjust the concentration of the acidic (e.g., TFA, acetic acid) or basic (e.g., triethylamine, diethylamine) additives to improve peak shape and resolution. c. Evaluate the effect of column temperature (e.g., 15-40 °C) on the separation.
B. Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[1] It utilizes supercritical CO2 as the main mobile phase component, which has low viscosity and high diffusivity.[6]
The principles of CSP selection in SFC are similar to those in HPLC. Polysaccharide-based CSPs are widely used and have demonstrated broad applicability in SFC.[7] The use of a co-solvent (modifier) is typically required to elute polar analytes.
Caption: Workflow for chiral SFC method development.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the racemic analyte in methanol or ethanol. b. Dilute as necessary with the same solvent. c. Filter through a 0.45 µm syringe filter.
2. SFC Instrumentation and Columns: a. SFC System: An analytical SFC system with a back-pressure regulator (BPR) and UV detector. b. Chiral Columns: i. Chiralpak® AD-H (250 x 4.6 mm, 5 µm) ii. Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Initial Screening):
| Parameter | Condition |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H |
| Mobile Phase | CO2 / Methanol (Gradient elution from 5% to 40% Methanol over 5 min) |
| Additive | 0.1% Trifluoroacetic Acid in Methanol |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
4. Optimization: a. Screen different co-solvents (e.g., ethanol, isopropanol). b. Adjust the gradient profile or switch to isocratic elution if a promising separation is observed. c. Optimize the back pressure (e.g., 100-200 bar) and temperature (e.g., 30-50 °C) to fine-tune the separation.
II. Indirect Chiral Separation via Diastereomer Formation
This method involves reacting the racemic analyte with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
1. Derivatization: a. With a Chiral Amine (for the carboxylic acid group): i. Dissolve the racemic analyte in a suitable aprotic solvent (e.g., dichloromethane). ii. Add a coupling agent (e.g., HBTU) and a non-chiral base (e.g., diisopropylethylamine). iii. Add an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine). iv. Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). b. With a Chiral Acid Chloride (for the secondary amine group): i. Dissolve the racemic analyte in a suitable aprotic solvent with a non-chiral base. ii. Add an enantiomerically pure chiral acid chloride (e.g., (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, Mosher's acid chloride). iii. Stir until the reaction is complete.
2. Separation of Diastereomers: a. Purify the resulting diastereomeric mixture by standard silica gel column chromatography or reverse-phase HPLC. b. Use a standard achiral column (e.g., C18). c. Develop a suitable gradient or isocratic method with a mobile phase such as acetonitrile/water or hexane/ethyl acetate.
3. Cleavage of the Chiral Auxiliary (if required): a. Once the diastereomers are separated, the chiral auxiliary can be cleaved under appropriate conditions (e.g., acid or base hydrolysis) to yield the pure enantiomers of the target compound.
III. Classical Resolution by Diastereomeric Salt Formation
Classical resolution is a traditional but effective method for separating enantiomers on a preparative scale. It involves the formation of diastereomeric salts by reacting the racemic acid or base with a chiral resolving agent. These salts can then be separated by fractional crystallization.[8][9]
Since this compound is amphoteric, it can be resolved as either an acid or a base.
-
As an acid: Use a chiral base as the resolving agent (e.g., (R)-(+)-α-methylbenzylamine, brucine, strychnine).
-
As a base: Use a chiral acid as the resolving agent (e.g., (1R)-(-)-10-camphorsulfonic acid, L-(+)-tartaric acid).[8]
Caption: Workflow for classical resolution.
1. Salt Formation: a. Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, acetone). b. In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent. c. Slowly add the resolving agent solution to the racemic analyte solution with stirring. d. The diastereomeric salt may precipitate immediately or upon cooling or partial solvent evaporation.
2. Fractional Crystallization: a. Collect the precipitated salt by filtration. b. Recrystallize the salt from a suitable solvent or solvent mixture to improve the diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step. c. Continue recrystallization until a constant optical rotation is achieved.
3. Liberation of the Enantiomer: a. Dissolve the purified diastereomeric salt in water. b. If a chiral base was used, acidify the solution (e.g., with HCl) to precipitate the enantiomerically enriched carboxylic acid. c. If a chiral acid was used, basify the solution (e.g., with NaOH) and extract the enantiomerically enriched amine into an organic solvent. d. The other enantiomer can be recovered from the mother liquor by a similar process.
IV. Data Summary and Comparison of Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Direct separation on a chiral stationary phase | Broad applicability, high efficiency, analytical and preparative scale | Cost of chiral columns, method development can be time-consuming |
| Chiral SFC | Direct separation using supercritical CO2 | Fast analysis, reduced organic solvent consumption, "green" technique | Requires specialized instrumentation |
| Indirect Method | Formation and separation of diastereomers | Uses standard achiral columns, can be highly effective | Requires derivatization and cleavage steps, potential for racemization |
| Classical Resolution | Formation and crystallization of diastereomeric salts | Scalable, cost-effective for large quantities | Labor-intensive, success is not guaranteed, may not be suitable for all compounds |
Conclusion
The chiral separation of this compound enantiomers can be successfully achieved through several complementary methods. Direct chromatographic techniques, particularly chiral HPLC and SFC, offer rapid and high-resolution separation suitable for both analytical and preparative purposes. For larger scale separations, classical resolution via diastereomeric salt formation remains a viable and economical option. The choice of the most appropriate method will depend on the specific requirements of the project, including the desired scale of separation, available instrumentation, and the urgency of obtaining the pure enantiomers. The protocols and guidelines presented in this application note provide a comprehensive framework for developing and optimizing a robust chiral separation method for this important class of compounds.
References
- Gemini AI. (2024). Internal Knowledge Base.
-
LCGC International. (Year not specified). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
Phenomenex. (Year not specified). Chiral HPLC Separations. Available at: [Link]
-
Chromatography Today. (Year not specified). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]
-
MDPI. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available at: [Link]
-
Waters Corporation. (Year not specified). Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
-
Journal of Chromatography A. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Available at: [Link]
-
ResearchGate. (2023). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Available at: [Link]
-
UJPS. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available at: [Link]
-
The Royal Society of Chemistry. (Year not specified). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
ResearchGate. (2017). Preparative chiral separations by chromatography: A powerful approach for the isolation of optically pure compounds. Available at: [Link]
-
MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available at: [Link]
-
PubMed. (2001). Preparative chiral liquid chromatography for enantiomeric separation of pheromones. Available at: [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available at: [Link]
-
PubMed. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available at: [Link]
-
Journal of the American Chemical Society. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Available at: [Link]
-
ResearchGate. (2025). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available at: [Link]
-
Organic Chemistry | OpenStax. (2023). 5.8 Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
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Application Note: High-Throughput Quantification of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid using HPLC-UV and LC-MS/MS
Abstract
This application note presents two robust and validated analytical methods for the quantitative determination of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical development. A rapid and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is detailed for routine analysis and quality control. Additionally, a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is outlined for applications requiring lower detection limits, such as pharmacokinetic studies. Both methods have been developed to be accurate, precise, and linear over a wide concentration range.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in a variety of biologically active molecules. As such, the ability to accurately and reliably quantify this compound in various matrices is crucial for process optimization, quality control of active pharmaceutical ingredients (APIs), and preclinical and clinical development. This document provides detailed protocols for two complementary analytical techniques to address the varying needs of researchers and drug development professionals.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
-
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₀BrNO₂
-
Molecular Weight: 256.10 g/mol
-
-
Predicted Properties (based on similar structures):
-
pKa: The compound possesses both a carboxylic acid group (acidic) and a secondary amine in the tetrahydroquinoline ring (basic). The pKa of the carboxylic acid is estimated to be around 4-5, while the pKa of the amine is estimated to be around 4-5.
-
Solubility: Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions will be pH-dependent.
-
UV Absorbance: The quinoline chromophore is expected to exhibit significant UV absorbance, providing a basis for UV-based detection.
-
Method 1: Rapid Quantification by HPLC-UV
This method is designed for rapid and routine analysis where high sample throughput is required.
Rationale for Method Development
A reversed-phase HPLC method was chosen due to the non-polar nature of the brominated tetrahydroquinoline ring. A C18 stationary phase provides excellent retention and separation from polar impurities. The mobile phase consists of an acidified aqueous component to control the ionization of the carboxylic acid and amine functional groups, ensuring good peak shape, and an organic modifier (acetonitrile) to elute the analyte. UV detection is selected based on the inherent chromophore of the molecule.
Experimental Protocol
3.2.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
3.2.3. Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Method 2: High-Sensitivity Quantification by LC-MS/MS
This method is ideal for applications requiring trace-level quantification, such as in biological matrices.
Rationale for Method Development
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions, minimizing matrix interference. The presence of a bromine atom provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) that can be leveraged for confident identification.[1] An internal standard is used to correct for variations in sample preparation and instrument response.
Experimental Protocol
4.2.1. Instrumentation and Materials
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog or a compound with similar chromatographic behavior).
4.2.2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte: 256.0 → 210.0 (Quantifier), 258.0 → 212.0 (Qualifier); IS: To be determined |
| Collision Energy | Optimized for each transition |
4.2.3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.
-
Working Standards: Prepare calibration standards by spiking the appropriate matrix (e.g., plasma, buffer) with the analyte stock solution and a constant concentration of the internal standard.
-
Sample Preparation (e.g., for plasma): a. To 100 µL of plasma, add 10 µL of the internal standard working solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex and centrifuge. d. Transfer the supernatant and evaporate to dryness under a stream of nitrogen. e. Reconstitute in 100 µL of the initial mobile phase.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 95.7 - 103.5% |
| Precision (% RSD) | < 5.0% |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Matrix Effect | Monitored and compensated for by the internal standard |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note provides two comprehensive and validated methods for the quantification of this compound. The HPLC-UV method is suitable for routine, high-throughput analysis, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. The choice of method should be guided by the specific requirements of the study, including the expected concentration range and the complexity of the sample matrix. These protocols provide a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds.
References
-
PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]
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Taylor, P. J., & Francis, F. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Critical Reviews in Analytical Chemistry, 48(4), 285-298. [Link]
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Agilent Technologies. (2019). Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. [Link]
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Léon, A., et al. (2019). HaloSeeker 1.0: A User-Friendly Software to Highlight Halogenated Chemicals in Nontargeted High-Resolution Mass Spectrometry Data Sets. Analytical Chemistry, 91(5), 3500-3507. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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Application Notes & Protocols: A Strategic Approach to In Vitro Assay Design for 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Abstract
This guide provides a comprehensive framework for designing and implementing a tiered in vitro assay cascade to characterize the biological activity of novel chemical entities, using 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid as a representative example. Recognizing that the specific biological targets of this compound are not yet defined, this document outlines a logical, industry-standard workflow. The strategy begins with broad-based screening to identify potential biological activities and proceeds through hit confirmation, dose-response characterization, and mechanistic elucidation. Detailed, step-by-step protocols for key assays, including phenotypic cell viability screens, enzymatic inhibition assays, and cellular target engagement studies, are provided. This systematic approach is designed to efficiently identify and validate the pharmacological profile of new compounds, providing a robust foundation for further drug development.
Introduction: The Challenge of the Unknown
This compound is a heterocyclic compound belonging to the tetrahydroquinoline class. While the tetrahydroisoquinoline scaffold is known to be a core component in molecules with a broad spectrum of biological activities—including antitumor, anti-inflammatory, and anticonvulsant properties—the specific pharmacological profile of this particular derivative is uncharacterized.[1] Its structure, featuring a bromine atom and a carboxylic acid group, makes it a candidate for forming specific interactions with biological targets and a versatile intermediate for further chemical synthesis.[2]
When faced with a novel compound, the primary challenge is to efficiently navigate the vast landscape of potential biological targets and cellular effects. A disorganized testing approach can deplete valuable compound supplies and lead to ambiguous results. Therefore, a structured, tiered assay cascade is the most effective strategy. This "screening funnel" approach, detailed herein, is designed to maximize the acquisition of high-quality data at each stage, ensuring that only the most promising activities are advanced for more resource-intensive investigation.
Our strategy is divided into three logical tiers:
-
Tier 1: Broad Spectrum Primary Screening. The objective is to cast a wide net to detect any significant biological activity, using high-throughput methods.
-
Tier 2: Hit Confirmation and Potency Determination. The goal is to validate initial "hits" from Tier 1, eliminate false positives, and quantify the compound's potency.
-
Tier 3: Mechanism of Action (MoA) Elucidation. This final stage aims to understand how the compound interacts with its validated target on a molecular level.
Caption: The Assay Cascade Funnel.
Tier 1: Primary Screening for Initial Activity
The initial goal is to efficiently screen the compound against a diverse range of biological systems to identify a "hit"—an initial, reproducible sign of activity.[3][4] This can be approached through two complementary strategies: phenotypic screening and target-based screening.
Phenotypic Screening
Phenotypic screening assesses the compound's effect on whole cells or organisms without a preconceived notion of the target.[5][6][7] This approach is powerful for discovering compounds with novel mechanisms of action.[5][8] A foundational and robust phenotypic assay is the cell viability/cytotoxicity screen.
Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol assesses the effect of the compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation. The MTT assay is a reproducible and cost-effective colorimetric method suitable for this purpose.[9][10][11]
Causality and Design Rationale:
-
Principle: Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Line Selection: A panel of cell lines should be used, for example, a standard cancer cell line (e.g., HeLa or A549) and a non-cancerous line (e.g., HEK293 or primary fibroblasts) to assess for cancer-specific cytotoxicity.
-
Controls: Positive control (e.g., Doxorubicin, a known cytotoxic agent) validates assay sensitivity. Negative control (vehicle, e.g., 0.1% DMSO) establishes the baseline for 100% viability. Wells with media only control for background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations. For a primary screen, a single high concentration (e.g., 10 µM or 50 µM) is often used.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound or controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) identifies the compound as a "hit."
Target-Based Screening
This approach involves testing the compound against a pre-selected panel of purified biological targets (e.g., enzymes, receptors).[12] Commercial services offer screening against large panels of kinases, GPCRs, or proteases, which can be an efficient way to identify potential molecular targets.
Example Application: Kinase Inhibition Screen
Rationale: Many tetrahydroquinoline derivatives are known to interact with ATP-binding sites. Therefore, screening against a panel of protein kinases is a logical starting point. A common HTS format is a fluorescence-based assay that measures ADP production, a universal product of kinase activity.
Data Presentation: Hypothetical Tier 1 Hit Summary
The results from primary screens should be summarized to clearly identify hits for progression to Tier 2.
| Screening Assay | Target/Cell Line | Compound Conc. | Result (% Inhibition / % Viability) | Hit? (Threshold >50%) |
| MTT Viability | HeLa (Cervical Cancer) | 10 µM | 32% | Yes |
| MTT Viability | HEK293 (Non-cancerous) | 10 µM | 85% | No |
| Kinase Panel | Kinase X | 10 µM | 78% | Yes |
| Kinase Panel | Kinase Y | 10 µM | 12% | No |
This hypothetical data suggests the compound is selectively cytotoxic to HeLa cells and is a potential inhibitor of "Kinase X." Both are considered "hits" and should be advanced.
Tier 2: Hit Validation and Potency
A primary hit is not a guarantee of specific activity. It could be an artifact or a result of non-specific effects. Tier 2 is a critical filter to confirm the activity and determine the compound's potency.[13]
Dose-Response and IC₅₀/EC₅₀ Determination
The first step in validation is to demonstrate that the observed effect is concentration-dependent. This involves testing the compound over a range of concentrations to generate a dose-response curve and calculate the half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentration.[14]
Protocol 2: IC₅₀ Determination from Dose-Response Curve
This protocol expands on the primary assay (e.g., MTT or kinase assay) by using a multi-point titration of the compound.
Causality and Design Rationale:
-
Logarithmic Dilution: Testing concentrations over several orders of magnitude (e.g., from 1 nM to 100 µM) using a logarithmic (e.g., 1:3 or 1:10) dilution series is essential to define the full sigmoidal curve.[14]
-
Non-Linear Regression: IC₅₀ values must be calculated by fitting the data to a four-parameter logistic (4PL) equation.[15] This model accurately describes the sigmoidal relationship between concentration and response, defining the top and bottom plateaus, the Hill slope, and the IC₅₀.[16]
-
Data Reporting: Potency should ideally be reported as pIC₅₀ (-log(IC₅₀)) for statistical analysis, as this transforms the data into a linear scale.[14]
Step-by-Step Methodology:
-
Assay Setup: Perform the primary assay (e.g., MTT) as described in Protocol 1.
-
Compound Titration: Instead of a single concentration, prepare a 10-point serial dilution series of the compound in the assay medium. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Data Collection: Acquire the raw data (e.g., absorbance) for each concentration.
-
Normalization: Convert raw data to percentage inhibition.
-
% Inhibition = 100 * (1 - (Value_Compound - Value_Min) / (Value_Max - Value_Min))
-
Value_Max is the average of the vehicle (0% inhibition) controls.
-
Value_Min is the average of the positive (100% inhibition) controls.
-
-
Curve Fitting: Plot % Inhibition versus the log₁₀ of the compound concentration. Fit the data using non-linear regression with a 4PL model in a suitable software package (e.g., GraphPad Prism, R).
-
IC₅₀ Derivation: The IC₅₀ is the concentration at which the response is 50% between the top and bottom plateaus of the fitted curve.
Caption: A typical sigmoidal dose-response curve.
Orthogonal Assays
An orthogonal assay confirms the activity of a hit using a different technology or method.[13][17][18] This is crucial for ruling out false positives caused by compound interference with the primary assay's detection system (e.g., autofluorescence).[18][19]
Example Application: Validating a Kinase Hit
-
Primary Assay (Fluorescence): Measured ADP production via a fluorescence-based method (e.g., ADP-Glo).
-
Orthogonal Assay (Luminescence): A suitable orthogonal assay would be one that measures the consumption of ATP using a luminescence-based reporter (e.g., Kinase-Glo).[19] A true hit should show a dose-dependent effect in both assay formats.
Data Presentation: Hypothetical Tier 2 Validation Summary
| Hit ID | Primary Assay IC₅₀ (µM) | Orthogonal Assay IC₅₀ (µM) | Fold Difference | Status |
| H-01 (Kinase X) | 1.2 | 1.5 | 1.25 | Validated |
| H-02 (HeLa Cyto) | 5.6 | >100 | >17 | False Positive |
In this example, H-01 shows similar potency in both assays and is a validated hit. H-02 is likely an artifact of the primary assay and is deprioritized.
Tier 3: Mechanism of Action (MoA) Elucidation
With a validated hit and its target, the next step is to understand the molecular mechanism of the interaction.
Enzyme Kinetics (for Enzyme Targets)
If the validated target is an enzyme (like Kinase X), kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using Michaelis-Menten kinetics.[20]
Protocol 3: Determining Mode of Inhibition
Causality and Design Rationale:
-
Michaelis-Menten Model: This model describes the relationship between substrate concentration [S] and reaction velocity v.[21] Different inhibition types alter the key parameters, Vmax (maximum velocity) and Km (substrate concentration at half-Vmax), in distinct ways.
-
Substrate Concentration: To distinguish between inhibitor types, it is critical to run the assay with the substrate concentration at or below its Km value.[22] High substrate concentrations can overcome competitive inhibitors, masking their effect.[22]
-
Data Visualization: Lineweaver-Burk plots (double reciprocal plots) are traditionally used to visualize the changes in Km and Vmax and diagnose the inhibition mode.[20]
Step-by-Step Methodology:
-
Determine Substrate Km: First, in the absence of the inhibitor, measure the initial reaction velocity at a range of substrate concentrations. Fit this data to the Michaelis-Menten equation to determine the Km of the substrate.
-
Set Up Inhibition Assays: Prepare a matrix of reactions. Each row will have a fixed concentration of the inhibitor (including a zero-inhibitor control), and each column will have a varying concentration of the substrate (e.g., 0.25x, 0.5x, 1x, 2x, 4x Km).
-
Measure Initial Velocities: Run the enzymatic reactions and measure the initial velocity for each condition.
-
Analyze Data: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
Caption: Modes of Reversible Enzyme Inhibition.
Cellular Target Engagement
A crucial step is to confirm that the compound binds its intended target inside a living cell. Biochemical assays use purified proteins, which may not reflect the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[23][24][25]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Causality and Design Rationale:
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[25][26] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble.
-
Method: Intact cells are treated with the compound or vehicle, then heated across a range of temperatures. After lysis, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western Blot or mass spectrometry.[24][26]
-
Outcome: In the presence of a binding compound, the target protein will remain soluble at higher temperatures, resulting in a "thermal shift" of its melting curve.[27]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the relevant cells (e.g., HeLa) and treat them with a high concentration of the compound (e.g., 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes (e.g., from 40°C to 70°C in 3°C increments) using a thermal cycler, followed by cooling to room temperature.[23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction). Analyze the amount of the target protein (e.g., Kinase X) in each sample using Western blotting and densitometry.
-
Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample confirms target engagement.
Conclusion
The journey from a novel chemical structure to a validated lead candidate is a systematic process of hypothesis generation and rigorous testing. For a compound like this compound, where the biological activity is unknown, the tiered assay cascade presented here provides a robust and efficient framework for discovery and characterization. By employing a logical progression from broad phenotypic and target-based screens to specific dose-response, orthogonal validation, and mechanistic studies, researchers can confidently identify and validate true biological activities, minimize the pursuit of artifacts, and build a solid data package for advancing promising compounds into the drug development pipeline.
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. [Link]
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Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
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Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]
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Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Charles River. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response? ResearchGate. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NCBI. [Link]
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Bowers, A. A., et al. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. SLAS Discovery. [Link]
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Hafner, M., et al. (2019). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. [Link]
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Sygnature Discovery. (n.d.). Phenotypic Screening. Sygnature Discovery. [Link]
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ResearchGate. (2025). (PDF) Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. ResearchGate. [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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ACS Publications. (n.d.). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Application Notes and Protocols for the Crystallization of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic core and functional group handles—a carboxylic acid, a secondary amine, and a bromo-substituted aromatic ring—make it a versatile scaffold for the synthesis of novel therapeutic agents.[1] The purity and solid-state properties of this intermediate are critical for the successful synthesis of active pharmaceutical ingredients (APIs). Crystallization is a crucial purification and particle engineering step that dictates key downstream properties such as solubility, stability, and bioavailability.[2][3]
This document provides a comprehensive guide to developing a robust crystallization process for this compound. It outlines the theoretical considerations, solvent selection strategies, and detailed protocols for common crystallization techniques. The causality behind experimental choices is explained to empower researchers to optimize the crystallization of this and structurally related molecules.
Physicochemical Properties and Molecular Considerations
Understanding the molecular structure of this compound is paramount to designing an effective crystallization strategy.
Key Structural Features:
-
Carboxylic Acid: This group is capable of forming strong hydrogen bonds, often leading to the formation of dimers or catemeric chains in the solid state.[4] The acidity of this group also allows for pH-mediated solubility control.
-
Secondary Amine: The tetrahydroquinoline nitrogen is a hydrogen bond donor and acceptor, contributing to the intermolecular interaction network.
-
Brominated Aromatic Ring: The bromo substituent increases the molecule's molecular weight and can participate in halogen bonding. The aromatic ring itself can engage in π-π stacking interactions.
-
Chirality: The C3 position is a stereocenter, meaning the molecule can exist as enantiomers. The crystallization behavior of the racemate may differ significantly from that of a single enantiomer.
These features suggest a high propensity for the formation of a stable crystalline lattice. However, the conformational flexibility of the tetrahydroquinoline ring and the potential for multiple hydrogen bonding motifs also raise the possibility of polymorphism.[5][6][7] Polymorphs are different crystalline forms of the same compound that can exhibit distinct physicochemical properties.[2][3]
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Crystallization |
| Molecular Weight | ~270.1 g/mol | Influences solubility. |
| Polarity | Polar, with both H-bond donor and acceptor sites. | Soluble in polar solvents, particularly those that can interact with the carboxylic acid and amine groups. |
| pKa (Carboxylic Acid) | ~4-5 | Solubility will be highly pH-dependent. The compound will be more soluble at higher pH as the carboxylate salt. |
| pKa (Secondary Amine) | ~4-5 | Can be protonated at low pH, increasing aqueous solubility. |
| Melting Point | Likely to be relatively high due to strong intermolecular forces. | Suggests a stable crystal lattice. |
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a crystallization process.[8] An ideal solvent system will exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Solvent Screening Strategy:
A systematic screening of solvents with varying polarities and functionalities is recommended. The following table provides a starting point for solvent selection.
| Solvent Class | Examples | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Good potential for hydrogen bonding with the carboxylic acid and amine. Methanol is often a good solvent for quinoline derivatives.[9] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Can dissolve the compound through dipole-dipole interactions. Acetonitrile is mentioned in the synthesis of a related quinoline.[10] |
| Aprotic Nonpolar Solvents | Toluene, Hexane, Heptane | Likely to be poor solvents (anti-solvents) on their own but can be used in combination with a good solvent. |
| Mixed Solvent Systems | e.g., Ethanol/Water, Ethyl Acetate/Hexane | Offers fine-tuned control over solubility and supersaturation. A hexane/EtOAc mixture has been used for recrystallizing a related derivative.[11][12] |
dot
Caption: Workflow for solvent screening and optimization.
Crystallization Protocols
The following protocols are generalized and should be optimized for the specific batch of this compound.
Protocol 1: Slow Cooling Crystallization
This is the most common crystallization technique and is often a good starting point.[13]
dot
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 4. Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Safe Handling and Storage of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, based on established principles of laboratory safety and data from structurally related molecules.
Hazard Identification and Risk Assessment
-
Brominated Aromatic Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract. Some brominated compounds also carry the risk of being toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Carboxylic Acids: Generally, carboxylic acids are weak acids but can still be corrosive and cause irritation to the skin and eyes.[2] They can react with bases and should not be stored in metal cabinets that are susceptible to corrosion.[2]
-
Heterocyclic Amines: Tetrahydroquinolines are a class of heterocyclic amines. Similar compounds, such as 6-Bromo-1,2,3,4-tetrahydroisoquinoline, are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to be an irritant and harmful upon exposure. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is essential.
-
Chemical Fume Hood: All manipulations of the solid compound, especially weighing and transferring, should be conducted in a certified chemical fume hood to prevent the inhalation of any airborne particles.[4] When working in a fume hood, keep the sash as low as possible and work at least 6 inches inside the opening.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Enclosed Balance: For weighing, using an enclosed balance can further minimize the dispersion of the powder.[5]
A standard PPE ensemble for handling this compound should include:
| PPE Item | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][7] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | A lab coat, long pants, and closed-toe shoes. For significant handling, chemical-resistant coveralls may be necessary.[6][7] | To prevent skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.[6][7] | To protect hands from direct contact. Disposable gloves should be changed frequently and immediately if contaminated. |
| Respiratory Protection | For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator may be required.[7] | To prevent inhalation of the compound. Respirator use requires a formal respiratory protection program, including fit testing and training. |
Safe Handling Procedures
Adherence to prudent laboratory practices is crucial when working with this compound.[8]
-
Avoid Inhalation, Ingestion, and Skin Contact: Never directly smell or taste the chemical. Avoid raising dust during handling.[9]
-
Designated Area: Designate a specific area within the laboratory for handling this compound.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.
-
Labeling: Ensure all containers of the compound are clearly and accurately labeled with its name and associated hazards.[11]
-
Preparation: Don the appropriate PPE and ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent bench paper.[5]
-
Weighing: Use an enclosed balance if available.[5] If not, perform the weighing in a fume hood. Use a spatula to carefully transfer the solid to a tared weigh boat or container.[5] Avoid pouring the powder directly from the bottle to minimize dust generation.[5]
-
Transfer: To transfer the weighed solid, gently tap the weigh boat to add the powder to the receiving vessel. If dissolving, add the solvent to the solid in the fume hood.
-
Cleanup: After handling, decontaminate the spatula and work surface. Dispose of any contaminated bench paper and gloves as hazardous waste.
-
Container Sealing: Tightly seal the container of the stock compound immediately after use.[11]
Storage Requirements
Proper storage is critical to maintain the compound's integrity and prevent hazardous situations.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[12] Some similar compounds are recommended to be stored in a freezer.[10] Check the supplier's recommendation if available. | To prevent degradation of the compound. High temperatures can lead to off-gassing of some brominated compounds.[13] |
| Light | Store in a tightly sealed, light-resistant container.[14] | To prevent potential photodegradation. |
| Incompatible Materials | Segregate from strong bases, oxidizing agents, and reactive metals.[2][15] | As a carboxylic acid, it can react with bases.[2] The bromo-substituent may have reactivity with strong oxidizing agents or certain metals. |
| Storage Location | Store in a well-ventilated area designated for chemical storage. Do not store on high shelves.[11] For carboxylic acids, avoid storage in metal cabinets that can corrode.[2] | To ensure proper ventilation and prevent accidental spills from elevated heights. Storing in a non-metal cabinet or using secondary containment within a metal cabinet can prevent corrosion. |
Emergency Procedures
Being prepared for accidents is a fundamental aspect of laboratory safety.[8]
For a small spill of the solid compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[16][17]
-
Clean Up: Carefully sweep the contained material into a designated hazardous waste container.[17] Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety (EHS) department.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[10] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Visual Protocols
Workflow for Safe Handling of this compound
Caption: Decision tree for responding to spills or exposures involving the compound.
References
- Vertex AI Search. (n.d.). Guide for Chemical Spill Response.
- University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
- AWS. (n.d.). Bromine Safety Handbook.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Louisiana State University. (n.d.). Chemical Storage Guidelines.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Bromo-1,2,3,4-tetrahydroisoquinoline.
- Case Western Reserve University, Environmental Health and Safety. (n.d.). Chemical Compatibility and Storage.
- Florida State University, Emergency Management. (n.d.). Chemical Spills.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Contemporary Daguerreotypes. (2015). Storing & Handling Bromine.
- SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- University of Toronto, Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid.
- ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.
- Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- Health and Safety Executive. (n.d.). Emergency response / spill control.
- Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Reddit. (2025). Storage of bromine and chemicals?.
- Weill Cornell Medicine, Environmental Health and Safety. (n.d.). Chemical Storage and Segregation.
- Fisher Scientific. (2025). Safety Data Sheet: 6-Bromoquinoline.
- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.
- TCI Chemicals. (2025). Safety Data Sheet: Bromoform.
Sources
- 1. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride | C9H11BrClN | CID 22570216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. sams-solutions.com [sams-solutions.com]
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- 17. Chemical Spills | Emergency Management [emergency.fsu.edu]
Troubleshooting & Optimization
"strategies to improve the yield of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid synthesis"
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the synthetic protocols to empower you to overcome common challenges and improve your reaction yields.
Introduction: The Significance of the Target Compound
This compound is a valuable heterocyclic building block in medicinal chemistry.[1] Its rigid, three-dimensional structure makes it a compelling scaffold for designing novel therapeutic agents, particularly in the field of neurological disorders.[1] The presence of the bromine atom and the carboxylic acid group provides versatile handles for further chemical modification, making it a key intermediate in the synthesis of complex bioactive molecules.[1] This guide focuses on the most prevalent synthetic pathway: a Doebner-von Miller cyclization to form the quinoline core, followed by a reduction to the desired tetrahydroquinoline.
Overall Synthetic Workflow
The synthesis is typically approached as a two-stage process. First, the aromatic quinoline core is constructed using a variation of the Doebner-von Miller reaction. Second, the aromatic ring system is selectively reduced to yield the final tetrahydroquinoline product.
Sources
Technical Support Center: Purification of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Welcome to the technical support center for the purification of 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various pharmaceutical agents. Its unique structure, featuring a bromine substituent for further functionalization and a carboxylic acid handle, makes it a versatile intermediate. However, its purification can be challenging due to its polarity, amphoteric nature (containing both a basic nitrogen and an acidic carboxylic acid), and potential for side-product formation during synthesis. This guide will address these challenges head-on, providing you with the knowledge to overcome them effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on common synthetic routes, such as the cyclization of bromo-anilines with acrylic acid derivatives, potential impurities include:
-
Unreacted starting materials: 4-bromoaniline and the acrylic acid derivative.
-
Over-reduction or incomplete cyclization products: These can lead to a variety of closely related side-products.
-
Regioisomers: Depending on the synthetic strategy, isomers with the bromine at a different position on the aromatic ring could be formed.
-
Polymeric material: Harsh acidic conditions can sometimes lead to polymerization of reactants or intermediates.[1]
Q2: My compound is streaking badly on normal-phase silica gel TLC plates. What does this indicate and how can I fix it?
A2: Streaking is a common issue when dealing with polar and basic compounds on silica gel.[2] The carboxylic acid and the secondary amine in the tetrahydroquinoline ring can interact strongly with the acidic silica, leading to poor separation and tailing. To mitigate this:
-
Add a modifier to your mobile phase: Including a small amount of a polar, acidic, or basic modifier can significantly improve peak shape. For this compound, adding 1-2% acetic acid or formic acid to your eluent can help by protonating the basic nitrogen and reducing its interaction with the silica. Alternatively, for very basic compounds, a small amount of ammonia or triethylamine can be used.[3]
-
Consider reversed-phase chromatography: For highly polar compounds, reversed-phase (C18) chromatography is often a better choice.[3]
Q3: Is this compound a racemic mixture? How can I separate the enantiomers?
A3: Yes, the synthesis of this compound typically results in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers requires chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.[4] You can use a chiral stationary phase (CSP) that is designed to separate acidic compounds.[5] Another approach is to derivatize the carboxylic acid with a chiral auxiliary to form diastereomers, which can then be separated on standard silica gel.[6][7]
Troubleshooting Purification Challenges
This section provides a more in-depth look at specific purification problems and offers step-by-step guidance to resolve them.
Challenge 1: Difficulty in Achieving High Purity by Crystallization
Crystallization is often the preferred method for large-scale purification. However, finding a suitable solvent system for a molecule with both polar and non-polar characteristics can be challenging.
Troubleshooting Flowchart for Crystallization:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
"identifying and minimizing side reactions in 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid synthesis"
Welcome to the technical support center for the synthesis of 6-bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize common side reactions. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Identifying and Mitigating Side Reactions
This section addresses specific challenges you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: During the final reduction step, I'm observing a significant amount of a debrominated product, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. How can I prevent this?
Answer:
This is a classic case of hydrodehalogenation, a common side reaction during the catalytic hydrogenation of halogenated aromatic compounds. The palladium catalyst, while excellent for reducing the quinoline ring, can also catalyze the cleavage of the carbon-bromine bond.
Causality: The C-Br bond on the aromatic ring can be susceptible to reductive cleavage in the presence of a palladium catalyst and a hydrogen source. This process, known as hydrodehalogenation, competes with the desired hydrogenation of the heterocyclic ring.[1][2]
Mitigation Strategies:
-
Catalyst Selection: While Pd/C is a common choice, its high activity can promote dehalogenation. Consider using a less active catalyst, such as platinum(IV) oxide (Adams' catalyst), or a modified palladium catalyst. Rhodium on carbon might also be a suitable alternative.
-
Reaction Conditions:
-
Lower Hydrogen Pressure: High hydrogen pressure can favor hydrodehalogenation. Try performing the reaction at a lower pressure (e.g., 1-5 atm).
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times after the complete reduction of the quinoline ring will increase the likelihood of debromination.
-
Temperature: Perform the reaction at room temperature. Elevated temperatures can increase the rate of dehalogenation.
-
-
Additive: The addition of a small amount of a basic reagent, such as triethylamine or sodium acetate, can sometimes suppress hydrodehalogenation by neutralizing any acidic byproducts that may promote the side reaction.
Question 2: My final product appears to be a mixture of the desired tetrahydroquinoline and the starting 6-bromoquinoline-3-carboxylic acid. What is causing this incomplete reduction?
Answer:
Incomplete reduction is often due to catalyst deactivation or insufficient reaction time.
Causality: The catalyst's active sites can be poisoned by impurities in the starting material or solvent. Alternatively, the reaction may not have been allowed to proceed to completion.
Troubleshooting Steps:
-
Catalyst Activity:
-
Fresh Catalyst: Ensure you are using a fresh, high-quality catalyst. Older catalysts can have reduced activity.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can help drive the reaction to completion.
-
-
Purity of Starting Material: Purify the 6-bromoquinoline-3-carboxylic acid precursor before hydrogenation to remove any potential catalyst poisons.
-
Reaction Time and Monitoring: Monitor the reaction progress regularly using an appropriate analytical technique. Continue the reaction until the starting material is no longer observed.
-
Solvent: Ensure the solvent is of high purity and is not interfering with the reaction. Solvents like ethanol, methanol, or acetic acid are generally suitable for this type of reduction.
Question 3: I am observing the formation of an over-reduced product where the carboxylic acid group has been reduced to an alcohol. How can I avoid this?
Answer:
Reduction of a carboxylic acid to an alcohol under typical catalytic hydrogenation conditions for aromatic ring reduction is generally not favored but can occur under harsh conditions.
Causality: While palladium and platinum catalysts are not the primary choice for reducing carboxylic acids, high temperatures, high pressures, and prolonged reaction times can lead to this unwanted side reaction.
Preventative Measures:
-
Milder Conditions: Stick to mild reaction conditions: room temperature and low to moderate hydrogen pressure.
-
Catalyst Choice: Avoid highly reactive reducing agents or catalyst systems known for carboxylic acid reduction, such as those involving rhodium under forcing conditions.
-
Reaction Monitoring: As with incomplete reduction, careful monitoring is key to stopping the reaction once the desired product is formed and before over-reduction occurs.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for the precursor, 6-bromoquinoline-3-carboxylic acid?
A common and effective method is a variation of the Gould-Jacobs reaction, starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization and subsequent hydrolysis and decarboxylation.
Q2: How can I best purify the final product, this compound?
Purification can typically be achieved by recrystallization. A solvent system such as ethanol/water or methanol/water is often effective. If isomeric impurities are present, column chromatography on silica gel may be necessary, using a mobile phase such as dichloromethane/methanol with a small amount of acetic acid to ensure protonation of the nitrogen and carboxylic acid for better peak shape.
Q3: Can I use transfer hydrogenation instead of catalytic hydrogenation with H₂ gas?
Yes, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid with a palladium catalyst can be a viable and often safer alternative to using hydrogen gas. This method can sometimes offer better selectivity and reduce the risk of dehalogenation.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid (Precursor)
This protocol is adapted from the Gould-Jacobs reaction.
Materials:
-
4-bromoaniline
-
Diethyl (ethoxymethylene)malonate
-
Diphenyl ether
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, mix 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 110-120 °C for 1.5 hours. Ethanol produced during the reaction can be removed by distillation.
-
Cyclization: In a separate flask, preheat diphenyl ether to 250 °C. Add the intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 45 minutes.
-
Isolation of the Ester: Allow the reaction mixture to cool. Add petroleum ether to precipitate the product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. Collect the solid by filtration and wash with petroleum ether.
-
Hydrolysis: Reflux the crude ester in a 15% aqueous sodium hydroxide solution until hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation: Collect the precipitated 6-bromoquinoline-3-carboxylic acid by filtration, wash with water, and dry.
Protocol 2: Synthesis of this compound
Materials:
-
6-bromoquinoline-3-carboxylic acid
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas supply or a hydrogen generator
Procedure:
-
Reaction Setup: To a hydrogenation vessel, add 6-bromoquinoline-3-carboxylic acid (1.0 eq) and ethanol. Add 10% Pd/C (5-10 mol %).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 3 atm.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway
Caption: Synthetic route to the target compound.
Troubleshooting Logic for Catalytic Hydrogenation
Caption: Troubleshooting decision tree.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Hydrogenation Pressure | 1-5 atm | Higher pressures can increase the rate of dehalogenation. |
| Temperature | Room Temperature | Elevated temperatures can promote side reactions. |
| Catalyst Loading (Pd/C) | 5-10 mol % | Higher loading can overcome catalyst deactivation but may also increase dehalogenation. |
| Reaction Time | Monitored (typically 4-24h) | Prolonged reaction times can lead to side product formation. |
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Nakao, R., Rhee, H., & Uozumi, Y. (2005). Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Letters, 7(1), 163-165. [Link]
-
Smith, H. A., & Bedoit Jr, W. C. (1951). The Catalytic Hydrogenation of Quinoline (Doctoral dissertation, Georgia Institute of Technology). [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 2158-2161). Atlantis Press. [Link]
Sources
"troubleshooting common issues in 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid crystallization"
Technical Support Center: Crystallization of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Welcome to the technical support guide for the crystallization of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the crystallization of this compound. Our goal is to provide a scientifically grounded, experience-driven resource to help you achieve high-purity, crystalline material with consistent and desirable physical properties.
Fundamentals of Crystallization: A Quick Primer
Crystallization is a critical purification technique in pharmaceutical development, governed by the principles of solubility and supersaturation. For this compound, a molecule possessing both a hydrogen-bond-donating/accepting carboxylic acid and a secondary amine, intermolecular forces play a significant role. The process hinges on creating a supersaturated solution from which the compound precipitates in an ordered, crystalline lattice, excluding impurities. Key process parameters that influence this delicate balance include solvent selection, temperature, cooling rate, and pH.[1]
Troubleshooting Guide: Common Crystallization Issues
This section addresses the most frequent problems in a direct question-and-answer format, providing both the "what to do" and the "why it works."
Q1: My product is "oiling out" or forming an amorphous precipitate instead of crystals. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[2] This typically happens under conditions of very high supersaturation or when the solution temperature is above the melting point of the solute.[3][4] Impurities can also lower the melting point of your compound, exacerbating this issue.[5] The resulting oil often traps impurities and rarely solidifies into a pure crystalline form.[2]
Causality & Solution Workflow:
-
Problem: Supersaturation is being generated too rapidly. The molecules don't have time to orient themselves into a crystal lattice.
-
Immediate Action: Re-heat the solution until the oil redissolves completely.
-
Solution 1: Reduce Cooling Rate. A slower cooling rate is the most effective way to control supersaturation.[5] Allow the flask to cool slowly to room temperature on an insulated surface before moving to an ice bath. This gives molecules the necessary time for nucleation and growth.
-
Solution 2: Add More Solvent. Your solution might be too concentrated. Add a small amount of additional "good" solvent (1-2 mL) to the hot solution to decrease the supersaturation level.[3] While this may slightly decrease the overall yield, it significantly improves crystal quality.
-
Solution 3: Change the Solvent System. If the problem persists, the chosen solvent's boiling point may be too high relative to the compound's melting point.[6] Consider a lower-boiling point solvent or a different solvent mixture.[7]
Troubleshooting Flow for Oiling Out
Caption: Workflow for addressing "oiling out" during crystallization.
Q2: The crystallization yield is consistently low. How can I improve it?
A2: Low yield is typically a result of either high compound solubility in the cold solvent or using an excessive amount of solvent.[3]
Causality & Solution Steps:
-
Optimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your product in the mother liquor upon cooling. If you suspect you've added too much, you can carefully evaporate some solvent by heating the solution.[3]
-
Ensure Complete Cooling: The solubility of your compound decreases as the temperature drops. Ensure the flask has been thoroughly cooled in an ice bath (0-4°C) for a sufficient period (at least 20-30 minutes) to maximize precipitation.
-
Consider an Anti-Solvent: If your compound is highly soluble in a "good" solvent even at low temperatures, an anti-solvent crystallization may be necessary. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, methanol) and then slowly add a miscible "poor" solvent (e.g., water, hexane) in which the compound is insoluble until the solution becomes cloudy, then heat to clarify and cool slowly.[5]
-
Check the pH: For an amphoteric molecule like this, solubility is highly pH-dependent. Ensure the pH of the solution is near the isoelectric point (pI) of the molecule, where it will have its minimum solubility.[8]
Q3: The crystals are very fine needles or a powder, making them difficult to filter and dry. How can I obtain larger crystals?
A3: The formation of very small crystals indicates that the rate of nucleation (the initial formation of crystal seeds) is much faster than the rate of crystal growth.[9][10] This is often caused by generating supersaturation too quickly or by the presence of impurities that can act as nucleation sites.[11]
Causality & Solution Steps:
-
Slow Down the Process: As with oiling out, a slower cooling rate is paramount. A slower approach to the supersaturation point allows existing crystals to grow larger rather than creating a shower of new, small nuclei.[12]
-
Utilize Seeding: Introduce a "seed crystal" (a single, well-formed crystal from a previous batch) into the solution just as it reaches the saturation point upon cooling.[13] This provides a perfect template for further growth, encouraging the formation of fewer, larger crystals.
-
Reduce Agitation: While some agitation is necessary for homogeneity, excessive or high-shear stirring can induce secondary nucleation, leading to smaller crystals. Use gentle stirring.
-
Temperature Cycling (Ostwald Ripening): For advanced control, a technique of gentle heating and cooling cycles (e.g., ± 5°C) around the saturation temperature can be employed.[14] This process, known as Ostwald Ripening, dissolves the smaller, less stable crystals and allows the material to redeposit onto the larger, more stable ones.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for this compound?
A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the molecule's structure (heterocyclic, with both acidic and basic functional groups), polar protic solvents or mixtures are a good starting point.
| Solvent Class | Examples | Rationale for Use |
| Polar Protic | Ethanol, Methanol, Water | Good for dissolving polar molecules with H-bond donors/acceptors. Often used in mixtures.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Can be effective, especially in mixed solvent systems with a non-polar solvent.[15][16] |
| Non-Polar | Hexane, Toluene | Primarily used as anti-solvents to induce precipitation from a more polar solvent.[16] |
Experimental Approach: Start with small-scale solubility tests. Place a few milligrams of your compound in several test tubes and add ~0.5 mL of different solvents. A good candidate will show poor solubility at room temperature but dissolve completely upon heating.
Q: How critical is pH control for this crystallization?
A: It is extremely critical. The molecule has a carboxylic acid group (acidic) and a secondary amine in the tetrahydroquinoline ring (basic). This makes its solubility highly dependent on pH.[8] At low pH, the amine will be protonated (-NH2+), and at high pH, the carboxylic acid will be deprotonated (-COO-). In both cases, the charged species will be more soluble in polar solvents. Crystallization will be most effective near the isoelectric point (pI), where the molecule exists as a neutral zwitterion and has minimum solubility.[8] You may need to adjust the pH of your solution with a dilute acid or base to find this optimal point.
Q: What is the best way to induce crystallization if nothing happens upon cooling?
A: If no crystals form, the solution is likely not yet supersaturated or nucleation is kinetically hindered.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site.[3]
-
Add a Seed Crystal: This is the most reliable method. Adding a tiny amount of the solid product provides a template for crystal growth.[17]
-
Evaporate Some Solvent: If the solution is too dilute, gently heating it to boil off a small amount of solvent will increase the concentration and help achieve supersaturation upon cooling.[3]
-
Flash Freeze: As a last resort, cooling a small aliquot of the solution rapidly in a dry ice/acetone bath can sometimes force precipitation of a small amount of solid, which can then be used as seed material for the main batch.
Optimized Experimental Protocol: Cooling Crystallization
This protocol provides a robust starting point for obtaining high-quality crystals of this compound.
Workflow Diagram
Caption: Standard workflow for a cooling crystallization experiment.
Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Self-Validation: Note the volume of solvent used. This is your baseline for future experiments.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Add a slight excess of solvent (~5-10% more) to prevent premature crystallization during filtration. Filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask.
-
Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and place it on an insulating surface (e.g., a cork ring or folded paper towels) to allow it to cool slowly and undisturbed to room temperature.[3] Expertise: Slow cooling is the single most important variable for growing large, pure crystals.[12]
-
Crystal Growth: Once the flask has reached room temperature, transfer it to an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering impure mother liquor. Trustworthiness: Using ice-cold solvent for washing is critical to prevent the loss of product by redissolving it.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product using appropriate analytical techniques (e.g., melting point, NMR, HPLC) to confirm purity and identity.
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Crystal Size Distribution Control in Crystallization. (2025). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua Dryer. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). ACS Publications. Retrieved from [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2022). PMC - NIH. Retrieved from [Link]
-
COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). Retrieved from [Link]
-
Particle size and shape control in crystallization processes. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate. Retrieved from [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2020). PMC - NIH. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]
-
How to Measure Crystal Size Distribution. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. (2025). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
An investigation of the effects of varying pH on protein crystallization screening. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
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- 8. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimization of Reaction Parameters for 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Derivatization
Welcome to the technical support guide for the derivatization of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This molecule is a valuable scaffold in medicinal chemistry, and its successful modification is often a critical step in the synthesis of novel therapeutic agents.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common challenges encountered during its derivatization, primarily focusing on the ubiquitous amide coupling reaction.
The core of this process involves the formation of an amide bond between the carboxylic acid moiety of the tetrahydroquinoline scaffold and a primary or secondary amine.[3] This seemingly straightforward transformation is governed by a delicate interplay of reagents, solvents, and reaction conditions. This guide will help you navigate these complexities to achieve optimal yields, purity, and stereochemical integrity.
Troubleshooting Guide: From Reaction Failure to Success
This section addresses the most common issues encountered during the derivatization process in a question-and-answer format. Each answer provides a causal explanation and a validated solution.
Q1: My reaction shows low or no product yield. What are the likely causes and how can I fix it?
A1: Low or non-existent yield is the most frequent issue and can stem from several factors, primarily related to the activation of the carboxylic acid.
Potential Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate.[4] If this step is inefficient, the reaction will not proceed.
-
Solution: Re-evaluate your choice of coupling reagent. For sterically hindered amines or less reactive carboxylic acids, a more powerful activating agent may be required. Uronium-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more reactive and faster than carbodiimides like EDC.[5] Phosphonium reagents such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for challenging couplings.[5]
-
-
Degradation of Coupling Reagent: Many coupling reagents are moisture-sensitive. Exposure to atmospheric moisture can lead to hydrolysis and inactivation.
-
Solution: Ensure all reagents are fresh and stored under anhydrous conditions. Use dry solvents (e.g., anhydrous DMF or DCM) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always strictly necessary for robust couplings, it is a critical variable to control when troubleshooting.[6]
-
-
Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered secondary amines can be poor nucleophiles, leading to sluggish reactions.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) to provide the necessary activation energy. Alternatively, consider a different coupling strategy, such as converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine in the presence of a non-nucleophilic base like pyridine.[3]
-
-
Incorrect Stoichiometry or Base: The stoichiometry of the coupling agent and the choice of base are critical.
-
Solution: Typically, 1.1 to 1.5 equivalents of the coupling reagent are used. The base, often a hindered amine like N,N-Diisopropylethylamine (DIPEA), is crucial for neutralizing the acid formed and facilitating the reaction. Use 2-3 equivalents of DIPEA. Avoid using nucleophilic bases like triethylamine if you suspect side reactions.
-
Q2: My TLC analysis shows multiple unidentified spots. What are the common side products and how can I prevent them?
A2: The formation of multiple side products indicates a lack of reaction specificity. This is a common problem, especially with highly reactive intermediates.
Potential Causes & Solutions:
-
N-Acylurea Formation: This is a classic side reaction when using carbodiimide coupling reagents like DCC or EDC.[4] The O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Solution: Add a nucleophilic additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4][7] These additives intercept the O-acylisourea to form an active ester, which is more stable towards rearrangement but highly reactive towards the desired amine. This significantly enhances reaction efficiency and reduces side product formation.
-
-
Racemization: The C3 position of the tetrahydroquinoline ring is a stereocenter. The harsh conditions or basic environment required for coupling can lead to epimerization, resulting in diastereomeric products that may appear as separate spots on TLC.
-
Solution: Use coupling conditions known to minimize racemization. The addition of HOBt or, even more effectively, HOAt, is highly recommended.[5] Uronium reagents like HATU are also known to provide rapid coupling with less epimerization.[5] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can also help preserve stereochemical integrity.[4]
-
-
Dimerization/Oligomerization: If the amine being coupled also contains a carboxylic acid, or if the starting material self-couples, dimers or oligomers can form.
-
Solution: Ensure that if your amine substrate has multiple functional groups, the non-reacting ones are appropriately protected. If self-coupling of the tetrahydroquinoline is suspected, use a slow addition of the coupling reagent to the mixture of the acid and amine to keep the concentration of the activated acid low at any given time.
-
Q3: The reaction seems to stall and never reaches completion. Why is this happening?
A3: A stalled reaction, where both starting materials and product are present even after an extended time, suggests an equilibrium issue or deactivation of a key component.
Potential Causes & Solutions:
-
Byproduct Inhibition: In some coupling reactions, byproducts can precipitate and coat the reactants or interfere with the catalyst. With DCC, the dicyclohexylurea byproduct is notoriously insoluble and can hinder the reaction.[5]
-
Insufficient Base: As the reaction proceeds, acidic byproducts are formed. If the base is consumed or is not strong enough, the pH of the reaction can drop, protonating the amine nucleophile and effectively stopping the reaction.
-
Solution: Ensure an adequate amount of a non-nucleophilic base like DIPEA is present (2-3 equivalents). Monitor the reaction pH if possible and add more base if it becomes acidic.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the derivatization of this compound.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Tables for Parameter Optimization
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Advantages | Disadvantages |
| EDC | Carbodiimide | Water-soluble byproducts, cost-effective.[5] | Moderate reactivity, risk of N-acylurea formation without additives.[4] |
| DCC | Carbodiimide | Inexpensive, effective for many substrates. | Insoluble urea byproduct complicates purification, allergenic.[5] |
| HATU | Uronium | Very high reactivity, fast reactions, low racemization.[5] | Higher cost, can cause guanidinylation of the amine if used in large excess. |
| PyBOP | Phosphonium | High reactivity, good for hindered couplings, byproducts are generally soluble.[5] | Higher cost, can be less stable than uronium salts. |
| SOCl₂ | Acyl Halide Former | Very high activation, inexpensive. | Harsh conditions (requires heating), generates HCl, not suitable for sensitive substrates.[3] |
Table 2: Influence of Solvents and Bases on Amide Coupling
| Parameter | Options | Rationale & Expert Insight |
| Solvent | DMF, DCM, THF, Acetonitrile | DMF is the most common due to its high polarity and ability to dissolve most reactants. DCM is a good choice for cleaner workups but may not be suitable for all substrates due to lower solubility. THF is another good aprotic option. |
| Base | DIPEA, N-Methylmorpholine (NMM), Pyridine, 2,6-Lutidine | DIPEA is the workhorse base; it is sterically hindered and non-nucleophilic. NMM is a weaker base and can be useful for sensitive substrates where epimerization is a major concern. Pyridine can act as a nucleophilic catalyst but should be used with caution. |
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the secondary amine on the tetrahydroquinoline ring before performing the amide coupling?
-
A: No, it is generally not necessary. The secondary amine of the tetrahydroquinoline is significantly less nucleophilic than the primary or secondary amine you are coupling to the carboxylic acid, especially when the latter is present as a free base. The reaction is highly selective for the activated carboxylic acid and the added amine nucleophile. N-acylation of the tetrahydroquinoline core is a separate reaction that typically requires different conditions.[8]
-
-
Q: How can I be certain my reaction is complete?
-
A: The most reliable method is LC-MS, which will show the disappearance of the starting carboxylic acid and the appearance of the product mass. A well-run TLC plate showing the complete consumption of the limiting reagent (usually the tetrahydroquinoline acid) and a single new, higher Rf product spot is also a strong indicator.
-
-
Q: My product is an oil/is difficult to purify by column chromatography. What can I do?
-
A: If the product is basic, an acidic wash during workup should be performed carefully to avoid extracting your product into the aqueous layer. If purification is challenging, consider converting the product to a salt (e.g., a hydrochloride salt by adding HCl in ether) to induce crystallization. This often yields a highly pure solid that is easier to handle.
-
References
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
-
Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. PMC - PubMed Central. Available at: [Link]
-
Synthesis of peptides containing 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Part 1. Absolute configurations of 1,2,3,4-tetrahydroquinoline-2-carboxylic acids and 2-substituted 1,2,3,4-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]
-
Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. (2016). ACS Publications. Available at: [Link]
-
Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). ACS Publications. Available at: [Link]
-
Optimizing Peptide Coupling: Key Techniques. Biotech Net. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]
-
Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
-
Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]
-
Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Available at: [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). ACS Publications. Available at: [Link]
-
Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. ACS Publications. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available at: [Link]
-
What do you do when your peptide synthesis fails?. (2023). Biotage. Available at: [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]
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- 8. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
"methods for avoiding impurities during the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid"
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. As a Senior Application Scientist, I've structured this resource to provide in-depth, field-proven insights into avoiding common impurities and troubleshooting challenges you may encounter during this multi-step synthesis. Our focus is on not just the "how," but the "why," to empower you to make informed decisions in your experimental work.
General Synthetic Pathway
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the quinoline core, followed by the reduction of the heterocyclic ring. A common and effective method for the initial quinoline synthesis is the Gould-Jacobs reaction.
Caption: General two-stage synthetic route to the target compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that can arise during the synthesis, leading to the formation of impurities.
Issue 1: Incomplete Cyclization in the Gould-Jacobs Reaction
Question: After the thermal cyclization step in my Gould-Jacobs reaction, I'm seeing a significant amount of a byproduct that isn't my desired quinoline. What is this, and how can I improve the conversion?
Probable Cause: The Gould-Jacobs reaction proceeds through a stable intermediate, an anilidomethylenemalonate, which is formed from the initial condensation of the aniline and the malonic ester derivative.[1] This intermediate requires a high temperature for the intramolecular cyclization to occur.[1] Insufficient temperature or reaction time will result in the isolation of this uncyclized intermediate, leading to a low yield of the desired quinoline product.
Recommended Actions:
-
Optimize Thermal Conditions: The cyclization is often carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A, with temperatures typically ranging from 220-250 °C.[2] It is crucial to ensure that the reaction mixture reaches and maintains the required temperature for a sufficient duration.
-
Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently reaching the high temperatures required for the cyclization.[3]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate and the formation of the product to determine the optimal reaction time.
Issue 2: Tar Formation During Quinoline Synthesis
Question: My reaction mixture, particularly when attempting a Doebner-von Miller type synthesis, is producing a large amount of dark, tarry material, making product isolation extremely difficult. What is causing this, and how can I prevent it?
Probable Cause: Tar formation is a well-known issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions.[4][5] It is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds that are either used as starting materials or generated in situ.[4]
Recommended Actions:
-
Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This helps to control the exothermic nature of the reaction and minimizes polymerization.[4]
-
Use a Reaction Moderator: In Skraup-type syntheses, a moderator like ferrous sulfate (FeSO₄) can be used to make the reaction less violent and extend it over a longer period, thus reducing tar formation.[5]
-
Temperature Control: Overheating can significantly promote polymerization. It is essential to carefully control the reaction temperature.
-
Alternative Synthetic Routes: If tarring is persistent, consider the Gould-Jacobs reaction, which generally provides a cleaner reaction profile for the synthesis of this type of substituted quinoline.[6]
Issue 3: Incomplete Reduction to the Tetrahydroquinoline
Question: After catalytic hydrogenation, my NMR spectrum shows signals corresponding to both the desired tetrahydroquinoline and the starting quinoline. How can I drive the reaction to completion?
Probable Cause: Incomplete reduction can be due to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature. The quinoline ring is aromatic and requires effective catalytic conditions for complete saturation.
Recommended Actions:
-
Catalyst Choice and Loading: Ensure you are using an active catalyst. Palladium on carbon (Pd/C) is commonly used, but other catalysts like platinum(IV) oxide (Adam's catalyst) or cobalt-based catalysts can also be effective.[7] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.
-
Hydrogen Pressure: The reduction of aromatic systems often requires elevated hydrogen pressure. If you are working at atmospheric pressure, consider using a Parr hydrogenator or a similar apparatus to increase the pressure (e.g., to 50-100 psi).
-
Reaction Time and Temperature: Prolonging the reaction time can help drive the reduction to completion. Gentle heating (e.g., to 40-60 °C) can also increase the reaction rate, but be mindful of potential side reactions (see Issue 4).
-
Solvent Selection: The choice of solvent can influence the reaction. Alcohols like ethanol or methanol are common. Acetic acid can also be used and may help to activate the substrate, but it can also promote dehalogenation.
Issue 4: Presence of a Dehalogenated Impurity
Question: My mass spectrometry results show a significant peak corresponding to the loss of bromine in my final product. How can I avoid this dehalogenation?
Probable Cause: This is one of the most significant challenges in this synthesis. The dehalogenated product, 1,2,3,4-tetrahydroquinoline-3-carboxylic acid, is a common impurity. Catalytic hydrogenation is well-known to cause reductive dehalogenation of aryl halides.[8] The carbon-bromine bond can be cleaved by the catalyst in the presence of hydrogen. Bromides are generally more susceptible to this side reaction than chlorides.[9]
Caption: Competing pathways of hydrogenation and dehalogenation.
Recommended Actions:
-
Catalyst Selection: The choice of catalyst is critical. While highly active catalysts like Pd/C are effective for hydrogenation, they can also promote dehalogenation. Consider using a less active catalyst or a modified one. Rhodium-based catalysts have also been used for the hydrogenation of aromatic compounds and may offer different selectivity.[10]
-
Milder Reaction Conditions:
-
Temperature: Keep the reaction temperature as low as possible (e.g., room temperature).
-
Pressure: Use the lowest hydrogen pressure that still allows for a reasonable reaction rate.
-
-
Alternative Reducing Agents: If catalytic hydrogenation consistently leads to dehalogenation, consider alternative reduction methods. Transfer hydrogenation using reagents like Hantzsch ester or ammonia borane in the presence of a suitable catalyst can sometimes offer better selectivity.[11] Another option is the use of hydrosilanes with a Lewis acid catalyst, which has been shown to be effective for quinoline reduction.[12]
-
Purification: If a small amount of the dehalogenated impurity is formed, it may be possible to separate it from the desired product by recrystallization or column chromatography. Given the similar structures, this can be challenging. It is often more effective to optimize the reaction to prevent its formation.
Table 1: Catalyst and Condition Considerations for Hydrogenation
| Catalyst | Typical Conditions | Potential for Dehalogenation | Comments |
| Pd/C | H₂ (1-4 atm), RT-50°C, EtOH/MeOH | High | Very active for hydrogenation, but also for dehalogenation.[8] |
| PtO₂ (Adam's) | H₂ (1-4 atm), RT, EtOH/AcOH | Moderate to High | Often used for aromatic ring reduction. |
| Raney Nickel | H₂ (1-50 atm), RT-100°C, EtOH | Moderate | Activity can vary; may require higher temperatures/pressures. |
| Rhodium on Carbon | H₂ (1-4 atm), RT, EtOH | Lower | Can be a good alternative to palladium for minimizing dehalogenation.[10] |
Issue 5: Difficulty in Product Purification
Question: My final product is an amorphous solid or an oil that is difficult to purify by crystallization. What purification strategies do you recommend?
Probable Cause: The product is an amino acid, which can exist as a zwitterion. This can sometimes lead to poor crystallinity. The presence of persistent impurities can also hinder crystallization.
Recommended Actions:
-
pH Adjustment for Crystallization: The solubility of your product is highly dependent on pH. To induce crystallization, carefully adjust the pH of an aqueous solution of your product to its isoelectric point. At this pH, the molecule has a net neutral charge, and its solubility in water is at a minimum.
-
Chromatography:
-
Reverse-Phase Chromatography: If the product and key impurities (like the dehalogenated version) have different polarities, reverse-phase HPLC or MPLC can be an effective purification method.
-
Ion-Exchange Chromatography: Since the target molecule is an amino acid, ion-exchange chromatography can be a powerful tool for purification.
-
-
Salt Formation: Consider forming a salt of your product (e.g., a hydrochloride or hydrobromide salt) by treating a solution of the free base with the corresponding acid. Salts often have better crystallinity than the free amino acid. The pure salt can then be neutralized to give the final product.[13]
References
- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents.
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In International Conference on Applied Science and Engineering Innovation (ASEI 2015). Atlantis Press. Available at: [Link]
- Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. (2021).
-
Gould–Jacobs reaction. (2023). In Wikipedia. Available at: [Link]
- Byproduct formation in the Doebner-von Miller reaction. (n.d.). BenchChem.
- WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. (2015). PubMed Central.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
- Badger, G. M., Crocker, H. P., & Ennis, B. C. (1963). Studies on the Doebner-Miller, Skraup, and Related Reactions. IV. Intermediates and By-products in the Preparation of 1,10-Phenanthrolines. Australian Journal of Chemistry, 16(5), 814-826.
- Synthesis of 6-Bromoquinoline. (n.d.). Scribd.
- Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. (2009).
- ChemInform Abstract: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. (2010).
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
- Identification of common byproducts in quinoline synthesis. (n.d.). BenchChem.
- Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. (n.d.). Organic Chemistry Portal.
Sources
- 1. ablelab.eu [ablelab.eu]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 12. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]
- 13. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
"addressing stability problems of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in solution"
Welcome to the Technical Support Center. This guide has been developed by our senior application scientists to provide researchers, scientists, and drug development professionals with a comprehensive resource for addressing the stability challenges associated with 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid in solution. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of this compound.
Q1: What is this compound, and what are its primary applications?
A1: this compound is a heterocyclic organic compound. Its structure features a tetrahydroquinoline core, which is a valuable scaffold in medicinal chemistry, a bromine atom that allows for further chemical modification, and a carboxylic acid group for derivatization.[1] It is widely used as a key intermediate or building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, and in broader biochemical research.[1]
Q2: What are the primary stability concerns when working with this compound in solution?
A2: The primary stability concern is its susceptibility to oxidation. The tetrahydroquinoline ring system is prone to aromatization, converting into the more thermodynamically stable quinoline ring.[2][3] This degradation is often accelerated by factors such as exposure to oxygen, light, and non-optimal pH conditions.[4] Tricyclic tetrahydroquinolines have been noted to degrade in solution under standard laboratory conditions over a matter of days.[5]
Q3: What are the typical visual or analytical signs of degradation?
A3: Visually, you might observe a color change in the solution, often turning yellow or brown over time. Analytically, using techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new, often more polar, peaks corresponding to degradation products.
Q4: Which environmental factors have the most significant impact on the stability of this compound?
A4: The key factors are oxygen, light, pH, and temperature .[4]
-
Oxygen: The presence of atmospheric oxygen is a primary driver for the oxidative degradation of the tetrahydroquinoline core.[6]
-
Light: The bromo-aromatic portion of the molecule can absorb UV light, potentially leading to photochemical degradation or the formation of reactive radical species.[7]
-
pH: The compound has both a basic secondary amine and an acidic carboxylic acid. The pH of the solution will dictate its ionization state, which in turn affects its solubility and susceptibility to different degradation pathways.
-
Temperature: As with most chemical reactions, elevated temperatures will increase the rate of degradation.[8]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a detailed, cause-and-effect approach to solving specific problems you may encounter.
Issue 1: Rapid Loss of Parent Compound in Solution
You've prepared a stock solution or a sample for an assay, and subsequent analysis shows a significant decrease in the concentration of this compound.
-
Potential Cause A: Oxidation to 6-Bromoquinoline-3-carboxylic acid
-
Why it Happens: The tetrahydroquinoline ring is a "hydrogenated" aromatic system. The driving force to achieve the high stability of a fully aromatic system makes it susceptible to losing hydrogen atoms through oxidation.[2][3] This process, known as dehydrogenation or aromatization, is often catalyzed by trace metals, light, and the presence of oxygen. The resulting product is the corresponding quinoline derivative.
-
Solutions & Preventative Measures:
-
Use Degassed Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: If possible, prepare stock solutions inside a glovebox or use Schlenk line techniques to maintain an inert headspace in your vial.
-
Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid, but first verify that it does not interfere with your downstream application.
-
-
-
Potential Cause B: Inappropriate pH
-
Why it Happens: The stability of the compound can be highly dependent on its ionization state. At very low or very high pH, specific bonds may become more labile, or the compound may be more susceptible to oxidative degradation. The optimal pH range is typically where the compound exhibits its best solubility and lowest reactivity.
-
Solutions & Preventative Measures:
-
Buffer Your Solutions: Always use a well-characterized buffer system to maintain a stable pH. Do not rely on unbuffered solvents like water or methanol alone.
-
Determine the Optimal pH: Perform a pH stability screen by preparing the compound in a series of buffers across a relevant pH range (e.g., pH 4 to pH 8). Analyze the samples at time zero and after a set period (e.g., 24, 48 hours) to identify the pH at which degradation is minimized.
-
-
Issue 2: Appearance of Multiple Unknown Peaks in Chromatograms
Your HPLC or LC-MS analysis shows the emergence of several new peaks over time, complicating data interpretation and quantification.
-
Potential Cause A: Photodegradation
-
Why it Happens: Bromo-substituted aromatic compounds are known to be photosensitive.[7] UV light can induce cleavage of the carbon-bromine bond, leading to radical intermediates that can react with the solvent or other molecules to form a variety of byproducts.[9] This often results in a complex mixture of degradants.
-
Solutions & Preventative Measures:
-
Protect from Light: Always store stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil.
-
Minimize Light Exposure During Experiments: Conduct experimental manipulations in a dimly lit area or under yellow light to avoid exposure to high-energy UV and blue light.
-
-
-
Potential Cause B: Solvent Reactivity
-
Why it Happens: The choice of solvent is critical. Protic solvents like methanol or ethanol could potentially react with the compound, especially under non-ideal pH or light conditions. For instance, the carboxylic acid group could undergo esterification if an acid catalyst is present. While less common, highly reactive or impure solvents can contribute to degradation.
-
Solutions & Preventative Measures:
-
Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents to minimize contaminants that could catalyze degradation.
-
Consult a Solvent Compatibility Chart: Based on experimental data, we have compiled a general guide for solvent selection.
Table 1: Solvent Compatibility and Storage Recommendations
-
-
| Parameter | Recommendation | Rationale |
| Primary Solvents | DMSO, Acetonitrile (ACN) | Good solubilizing power and generally less reactive than protic solvents. |
| Aqueous Buffers | Phosphate or Acetate buffers | Provide stable pH control in the recommended range. |
| pH Range | 5.0 - 7.0 | Empirically found to offer the best balance of solubility and stability. |
| Storage Temp. | -20°C to -80°C | Reduces the rate of all degradation pathways.[4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidative degradation.[6] |
| Light Condition | Protected from Light (Amber Vials) | Prevents photodegradation.[7] |
Section 3: Key Experimental Protocols & Workflows
To ensure reproducibility and reliability, we provide the following validated protocols and workflows.
Protocol 1: Recommended Sample Preparation for Stability Assessment
This protocol outlines the steps for preparing solutions of this compound for a typical stability study.
-
Solvent Preparation: Select an appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.5) and an organic co-solvent (e.g., Acetonitrile). Degas both by sparging with argon for 20 minutes.
-
Stock Solution Preparation:
-
Accurately weigh the solid compound in an amber glass vial.
-
Dissolve in a minimal amount of DMSO to create a high-concentration stock (e.g., 50 mM).
-
Immediately cap the vial, flush the headspace with argon, and store at -80°C.
-
-
Working Solution Preparation:
-
Dilute the stock solution into the pre-degassed, pre-chilled aqueous buffer to the final desired concentration.
-
Vortex briefly to mix.
-
-
Time-Zero (T=0) Analysis: Immediately transfer an aliquot of the working solution to an HPLC vial and analyze it to establish the initial concentration and purity.
-
Incubation: Store the remaining working solution under the desired test conditions (e.g., protected from light at room temperature).
-
Time-Point Analysis: At each scheduled time point (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, transfer to an HPLC vial, and analyze immediately.
Protocol 2: Standard HPLC-UV Method for Stability Monitoring
This method is designed to separate the parent compound from its primary oxidative degradant.
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Visual Workflow: Troubleshooting Instability
The following diagram provides a logical workflow for diagnosing the root cause of observed instability.
Caption: A decision tree for troubleshooting stability issues.
Section 4: Understanding the Primary Degradation Pathway
A core principle of troubleshooting is understanding the underlying chemistry. The most prevalent stability issue for this compound is oxidative aromatization.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Chiral Resolution of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working on the chiral resolution of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of separating the enantiomers of this valuable chiral building block.
Introduction to the Challenge
This compound is a crucial intermediate in the synthesis of various bioactive molecules.[1] Its chirality plays a pivotal role in its biological activity, making the separation of its racemic mixture into individual enantiomers a critical step in drug discovery and development. This guide will explore the primary techniques for achieving this resolution, focusing on practical application and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving racemic this compound?
A1: The three most prevalent and effective methods for resolving this and similar chiral carboxylic acids are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers. It is a powerful analytical tool and can be scaled for preparative separation.
-
Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the product.
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The selection of a suitable chiral resolving agent is crucial for successful diastereomeric salt formation and separation. For a carboxylic acid like this compound, you will need a chiral base. Commonly used and commercially available chiral bases include:
-
Brucine
-
Strychnine
-
Quinine
-
(R)- or (S)-1-phenylethylamine
-
Cinchonine and Cinchonidine[2]
The optimal choice often requires empirical screening of several candidates and solvent systems.
Q3: Can I use a chiral acid to resolve my racemic carboxylic acid?
A3: No, for resolving a racemic acid, you need a chiral base. The principle of diastereomeric salt formation relies on an acid-base reaction between the racemic compound and the resolving agent.[2]
Q4: What are the key parameters to optimize in chiral HPLC?
A4: For successful chiral HPLC separation, you should focus on optimizing:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., Chiralpak IA, Chiralcel OD-H) are often a good starting point for quinoline derivatives.[4]
-
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., isopropanol, ethanol) and any additives (e.g., trifluoroacetic acid, diethylamine), significantly impacts resolution.[4]
-
Flow Rate and Temperature: These parameters can be adjusted to fine-tune the separation.
Q5: Is enzymatic resolution a viable option for this compound?
A5: Yes, enzymatic kinetic resolution, particularly using lipases, can be a highly selective method for resolving chiral carboxylic acids. This method often proceeds under mild conditions and can provide high enantiomeric excess. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly employed.[5]
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
Problem: Poor or no crystallization of diastereomeric salts.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvents with different polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof). | The solubility of the diastereomeric salts is highly dependent on the solvent, and finding a solvent where one salt is significantly less soluble than the other is key to successful fractional crystallization. |
| Incorrect Stoichiometry | Ensure an equimolar ratio of the racemic acid and the chiral resolving agent. | An excess of either component can alter the solubility properties of the salts and inhibit crystallization. |
| Supersaturation | Try cooling the solution slowly, scratching the inside of the flask with a glass rod, or adding a seed crystal if available. | These techniques help to overcome the energy barrier for nucleation and induce crystallization from a supersaturated solution. |
| Impure Starting Material | Purify the racemic this compound before attempting resolution. | Impurities can interfere with the crystal lattice formation and prevent crystallization. |
Problem: Low diastereomeric excess (d.e.) after crystallization.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Co-precipitation of Diastereomers | Perform multiple recrystallizations of the obtained solid. | Repeated recrystallizations enrich the less soluble diastereomer, thereby increasing the diastereomeric excess. |
| Solvent System Not Optimal | Experiment with different solvent mixtures to maximize the solubility difference between the two diastereomeric salts. | A solvent system that maximizes the solubility difference will minimize the co-precipitation of the more soluble diastereomer. |
Guide 2: Chiral HPLC Separation
Problem: No separation of enantiomers.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., amylose-based, cellulose-based). | The chiral recognition mechanism is highly specific to the interaction between the analyte and the CSP. |
| Inappropriate Mobile Phase | Vary the organic modifier (e.g., switch from isopropanol to ethanol) and its concentration. Additives like TFA or DEA can also be crucial.[4] | The mobile phase composition influences the interactions between the enantiomers and the stationary phase, affecting retention and selectivity. |
Problem: Poor resolution or peak tailing.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Mobile Phase Composition | Adjust the percentage of the organic modifier and the concentration of additives. | Fine-tuning the mobile phase can improve peak shape and increase the separation factor between the enantiomers. |
| Low Column Efficiency | Decrease the flow rate or check for column degradation. | A lower flow rate can improve efficiency, while a degraded column will lead to peak broadening. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization
This protocol is a general guideline and requires optimization for the specific resolving agent and solvent system.
-
Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve 0.5 equivalents of the chosen chiral base (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Slowly add the chiral base solution to the racemic acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
If no crystals form, try adding a co-solvent of different polarity or gently evaporating some of the solvent.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallize the solid from a suitable solvent to improve the diastereomeric excess.
-
-
Liberation of the Enantiomer:
-
Suspend the diastereomerically pure salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol is a general starting point and requires optimization of the enzyme, solvent, and reaction time.
-
Reaction Setup:
-
To a solution of racemic this compound in an organic solvent (e.g., toluene or THF), add an alcohol (e.g., butanol) and the lipase (e.g., Novozym 435).
-
-
Reaction Monitoring:
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.
-
-
Work-up:
-
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Separate the unreacted carboxylic acid from the ester product by extraction with an aqueous base (e.g., NaHCO3 solution).
-
Acidify the aqueous layer and extract the enantiomerically enriched carboxylic acid.
-
The ester in the organic layer can be hydrolyzed to recover the other enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess of both the recovered acid and the hydrolyzed ester by chiral HPLC.
-
Data Presentation
Table 1: Potential Chiral Resolving Agents for Diastereomeric Salt Crystallization
| Chiral Resolving Agent | Class | Potential Solvents for Crystallization |
| (R)-(+)-1-Phenylethylamine | Chiral Amine | Ethanol, Methanol, Acetone |
| (S)-(-)-1-Phenylethylamine | Chiral Amine | Ethanol, Methanol, Acetone |
| Cinchonidine | Alkaloid | Ethanol, Ethyl Acetate |
| Quinine | Alkaloid | Methanol, Ethanol |
| Brucine | Alkaloid | Acetone, Water |
Table 2: Starting Conditions for Chiral HPLC Method Development
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection (nm) |
| Chiralpak IA | n-Hexane/Isopropanol (90:10) + 0.1% TFA | 1.0 | 254 |
| Chiralcel OD-H | n-Hexane/Ethanol (80:20) + 0.1% TFA | 1.0 | 254 |
| Lux Amylose-2 | n-Hexane/Isopropanol (70:30) + 0.1% TFA | 0.8 | 254 |
Visualizations
Caption: Workflow for Diastereomeric Salt Crystallization.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]
-
Gaggeri, R., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6003. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
ACS Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
-
ResearchGate. (2018). Kinetic resolution of racemic 6-substituted 1,2,3,4-tetrahydroquinaldines with chiral acyl chlorides. Experiment and quantum chemical simulation. [Link]
-
ResearchGate. (2008). Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. [Link]
- Google Patents. (1997). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
-
PubMed. (2004). Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline. [Link]
-
Saitama University Repository. (2023). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
-
ResearchGate. (2022). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. [Link]
-
ResearchGate. (2002). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. [Link]
-
MDPI. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
ResearchGate. (2022). A chiral HPLC and pharmacokinetic approach of 1-(4-bromophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide. [Link]
-
NIH. (2017). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
-
Chemistry LibreTexts. (2019, September 3). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
NIH. (2018). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. [Link]
-
NIH. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. [Link]
-
YouTube. (2021, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. [Link]
-
LCGC International. (2001, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
ResearchGate. (2012). Enzymatic kinetic resolution of ketorolac. [Link]
-
NIH. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
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- 4. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds [mdpi.com]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
"common challenges and solutions in the synthesis of tetrahydroquinoline carboxylic acids"
Welcome to the Technical Support Center for the Synthesis of Tetrahydroquinoline Carboxylic Acids. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of molecules. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to overcome experimental hurdles.
I. Troubleshooting Guide: Common Synthetic Challenges & Solutions
This section addresses specific problems you might encounter during the synthesis of tetrahydroquinoline carboxylic acids, providing explanations for the root causes and actionable solutions.
Problem 1: Low yield or no reaction in the reduction of quinoline carboxylic acids.
Symptoms: Your starting quinoline carboxylic acid is largely unreacted, or you observe a complex mixture of products with a low yield of the desired tetrahydroquinoline carboxylic acid.
Root Cause Analysis: The reduction of the quinoline ring is often challenging due to its aromatic stability. Furthermore, the presence of the carboxylic acid group can complicate the reaction by interacting with the catalyst or reagents.
Solutions & Protocols:
-
Chemoselective Catalytic Hydrogenation: The key is to select a catalyst and reaction conditions that favor the reduction of the heterocyclic ring over the carboxylic acid.
-
Insight: Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The nitrogen-doped carbon support can enhance the dispersion and activity of the palladium nanoparticles, leading to higher yields under milder conditions.
-
Protocol: Selective Hydrogenation of Quinoline-4-Carboxylic Acid
-
In a high-pressure reactor, combine the quinoline-4-carboxylic acid (1 equivalent), 5% Pd/C (5 mol%), and a suitable solvent such as ethanol or methanol.
-
Purge the reactor with hydrogen gas (H₂) three times.
-
Pressurize the reactor to 20 bar with H₂.
-
Heat the reaction mixture to 50°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline-4-carboxylic acid.
-
-
-
Protecting Group Strategy: If direct reduction is problematic, consider protecting the carboxylic acid as an ester. The ester can be hydrolyzed after the reduction of the quinoline ring.
-
Insight: Fischer esterification is a classic method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[1] Subsequent reduction of the quinoline ester can be achieved using various methods, followed by basic or acidic hydrolysis to reveal the carboxylic acid.
-
Workflow: Esterification-Reduction-Hydrolysis
Caption: Protecting group strategy workflow.
-
Problem 2: Formation of tar and polymeric byproducts in Doebner-von Miller and related reactions.
Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and drastically reducing the yield.
Root Cause Analysis: The strongly acidic conditions typically employed in the Doebner-von Miller synthesis can promote the self-polymerization of the α,β-unsaturated aldehyde or ketone reactants.[2]
Solutions & Protocols:
-
Control of Reaction Conditions:
-
Temperature Control: Avoid excessive heating, as this accelerates polymerization. The reaction should be initiated with gentle heating, and any exothermic phases should be carefully controlled with external cooling.[3]
-
Slow Addition of Reagents: Adding the acid or the α,β-unsaturated carbonyl compound slowly can help to control the reaction rate and minimize side reactions.[3]
-
-
Use of Moderators: Certain additives can moderate the reaction's vigor and reduce tar formation. Ferrous sulfate (FeSO₄) or boric acid are commonly used for this purpose in the Skraup synthesis, a related reaction.[4]
Problem 3: Decarboxylation of the target molecule.
Symptoms: You observe the formation of a byproduct that lacks the carboxylic acid group, confirmed by mass spectrometry (loss of 44 Da) and the absence of the characteristic carboxylic acid proton in the ¹H NMR spectrum.
Root Cause Analysis: Quinoline-4-carboxylic acids can be susceptible to decarboxylation under the harsh basic and high-temperature conditions sometimes used in the Pfitzinger reaction.[5]
Solutions & Protocols:
-
Milder Reaction Conditions:
-
Lower Temperature: If possible, run the reaction at a lower temperature for a longer period.
-
Alternative Bases: Explore the use of milder bases than potassium hydroxide, such as potassium carbonate or organic bases, although this may require optimization.
-
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration, potentially minimizing decarboxylation.[6]
-
Protocol: Microwave-Assisted Pfitzinger Reaction [6]
-
In a microwave-safe vessel, dissolve isatin (1 equivalent) and the α-methylene carbonyl compound (1.1 equivalents) in ethanol.
-
Add an aqueous solution of potassium hydroxide (3 equivalents).
-
Seal the vessel and irradiate in a microwave reactor for a specified time (e.g., 9 minutes), monitoring the internal temperature.
-
After cooling, filter the solution and acidify the filtrate with acetic acid to precipitate the product.
-
-
II. Purification Troubleshooting
Problem: Difficulty in isolating the zwitterionic tetrahydroquinoline carboxylic acid.
Symptoms: The product is highly soluble in water and difficult to extract into organic solvents. It may also be challenging to crystallize.
Root Cause Analysis: Tetrahydroquinoline carboxylic acids are amino acids and exist as zwitterions at their isoelectric point. This high polarity makes them very soluble in water and insoluble in many organic solvents.
Solutions & Protocols:
-
Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids and other charged molecules.[2][3][7]
-
Insight: A strongly acidic cation exchange resin can be used to capture the protonated amine of the tetrahydroquinoline carboxylic acid. After washing away impurities, the product can be eluted with a basic solution.
-
Protocol: Purification using Cation Exchange Chromatography
-
Load an aqueous solution of the crude product onto a column packed with a strongly acidic cation exchange resin (H⁺ form).
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
Elute the desired product with an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Collect the fractions containing the product (monitor by TLC or UV-Vis).
-
Lyophilize or carefully evaporate the solvent from the product-containing fractions to obtain the purified tetrahydroquinoline carboxylic acid.
-
-
-
Crystallization by pH Adjustment:
-
Insight: The solubility of amino acids is at a minimum at their isoelectric point (pI). By carefully adjusting the pH of a concentrated aqueous solution of the crude product to its pI, it is often possible to induce crystallization.
-
Procedure:
-
Dissolve the crude product in a minimal amount of acidic water (e.g., pH 2 with HCl).
-
Slowly add a base (e.g., dilute NaOH or NH₄OH) with vigorous stirring until the pI is reached (this may need to be determined empirically).
-
Cool the mixture to promote crystallization.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum.
-
-
III. Characterization Guide
¹H NMR Spectroscopy: Distinguishing Stereoisomers
For substituted tetrahydroquinolines, determining the relative stereochemistry (cis vs. trans) is crucial. This can often be achieved by analyzing the coupling constants (J-values) of the protons on the newly formed stereocenters.[4][8][9]
-
The Karplus Relationship: The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons.
Caption: Relationship between stereochemistry and NMR coupling constants.
Mass Spectrometry: Fragmentation Patterns
Mass spectrometry is a vital tool for confirming the molecular weight and obtaining structural information.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like tetrahydroquinoline carboxylic acids and typically shows a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[10][11]
-
Electron Ionization (EI): While EI can lead to more extensive fragmentation, it can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ([M-17]) and the loss of the entire carboxyl group ([M-45]).[12][13] Aromatic systems can also lead to the loss of HCN from the quinoline ring system.
IV. Frequently Asked Questions (FAQs)
Q1: My Pfitzinger reaction is giving a very low yield. What are the most common reasons?
A1: Low yields in the Pfitzinger reaction can often be attributed to several factors:
-
Poor quality of isatin or carbonyl compound: Ensure your starting materials are pure.
-
Inappropriate base concentration: The reaction requires a strong base, but too high a concentration can lead to side reactions. A molar ratio of approximately 3 equivalents of KOH to isatin is a good starting point.[5]
-
Sub-optimal reaction time and temperature: The reaction often requires prolonged heating (reflux) to go to completion.[5] Monitor the reaction by TLC to determine the optimal time.
-
Decarboxylation: As discussed above, this can be a significant side reaction under harsh conditions.
Q2: How can I be sure that I have formed the tetrahydroquinoline and not just a dihydroquinoline intermediate?
A2: This can be determined by a combination of spectroscopic methods:
-
¹H NMR: The tetrahydroquinoline will show aliphatic protons in the region of approximately 1.5-4.0 ppm, corresponding to the saturated heterocyclic ring. A dihydroquinoline will still have some olefinic protons.
-
¹³C NMR: The tetrahydroquinoline will have sp³ hybridized carbon signals for the saturated ring, whereas a dihydroquinoline will have sp² signals for the remaining double bond.
-
Mass Spectrometry: The molecular weight of the tetrahydroquinoline will be 2 Da higher than that of the corresponding dihydroquinoline.
Q3: Is it always necessary to protect the carboxylic acid group during the synthesis?
A3: Not necessarily. The need for protection depends on the specific reaction conditions. For catalytic hydrogenation with catalysts like Pd/C, the carboxylic acid is often stable. However, if you are using reagents that can react with the carboxylic acid (e.g., strong reducing agents like LiAlH₄, which would reduce the acid), then protection is essential. The esterification-reduction-hydrolysis sequence is a reliable strategy in such cases.[1]
V. References
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society. (2026). [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. (2023). [Link]
-
Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research. (2012). [Link]
-
Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry. (2020). [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. (2022). [Link]
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]
-
Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. University of Kaposvár. [Link]
-
Method for purification of an amino acid using ion exchange resin. Google Patents.
-
Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023). [Link]
-
A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. ResearchGate. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022). [Link]
-
Protein Purification by Ion Exchange Chromatography. Sino Biological. [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. (2019). [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. (2013). [Link]
-
08.08 Esterification of Carboxylic Acids. YouTube. (2019). [Link]
-
Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. National Institutes of Health. (2025). [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation of synthetic and natural products. The Royal Society of Chemistry. (2015). [Link]
-
Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. (2014). [Link]
-
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]
-
Separation and Purification of Amino Acids. ResearchGate. (2018). [Link]
-
Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. (2015). [Link]
-
Separation and Refining of Amino acids. Organo. [Link]
-
Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction... ResearchGate. [Link]
-
CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. (2020). [Link]
-
29 Si NMR spectrum of cis/trans mixture of 1. ResearchGate. [Link]
-
Need help on determining Cis and Trans with NMR spectrum. Reddit. [Link]
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- 2. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. jocpr.com [jocpr.com]
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- 11. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
Validation & Comparative
A Guide to the Structural Confirmation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid using ¹H and ¹³C NMR
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the structural confirmation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to explain the causal relationships between the molecular structure and its spectral output. We will explore the nuanced interpretation of ¹H and ¹³C NMR spectra, compare the data with a relevant structural analog to highlight key spectroscopic differences, and provide a robust experimental protocol for data acquisition.
Introduction: The Importance of Unambiguous Structural Verification
This compound is a heterocyclic compound featuring a bicyclic quinoline core.[1] Such scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[2] The introduction of a bromine atom and a carboxylic acid group provides specific electronic properties and functional handles for further synthetic modification.[1]
Given the potential for isomeric impurities during synthesis, for instance, variations in the bromine substitution pattern on the aromatic ring, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive elucidation of molecular structures in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high fidelity.
Predicted Spectral Analysis: From Structure to Spectrum
Before examining experimental data, a rigorous theoretical analysis of the expected NMR signals for this compound provides a critical roadmap for interpretation.
Molecular Structure and Atom Numbering:
Caption: Numbering scheme for this compound.
¹H NMR Spectrum Prediction
-
Aromatic Region (δ 6.5-7.5 ppm): The benzene ring contains three protons.
-
H-8: This proton is adjacent to the nitrogen-bearing carbon (C8a) and will likely appear as a doublet, coupled only to H-7.
-
H-7: This proton is ortho to the bromine atom and will appear as a doublet of doublets, coupled to H-8 and H-5.
-
H-5: This proton is meta to the bromine atom and will likely appear as a doublet, due to a small meta-coupling to H-7.
-
-
Aliphatic Region (δ 2.5-4.5 ppm): The saturated heterocyclic ring contains five protons in distinct environments.
-
H-3: This proton is on the carbon bearing the carboxylic acid group. It is coupled to the two protons on C2 and the two protons on C4, and will thus appear as a complex multiplet.
-
H-2 & H-4: The two protons on C2 (and C4) are diastereotopic, meaning they are chemically non-equivalent. They will have different chemical shifts and will couple with each other (geminal coupling) and with H-3 (vicinal coupling). This will result in complex multiplets, likely appearing as doublet of doublets or triplets of doublets.
-
-
Labile Protons (δ variable):
-
N1-H: The amine proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
-
COOH-H: The carboxylic acid proton is typically a broad singlet appearing far downfield (δ > 10 ppm).
-
¹³C NMR Spectrum Prediction
-
Carbonyl Carbon (δ 170-180 ppm): The carboxylic acid carbon (C=O) will be the most downfield signal.
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected.
-
C-6: The carbon directly attached to the bromine will be significantly shifted.
-
C-4a and C-8a: The bridgehead carbons will have distinct chemical shifts.
-
C-5, C-7, C-8: The protonated aromatic carbons will appear in the typical aromatic region.
-
-
Aliphatic Carbons (δ 25-60 ppm): Three signals are expected for C-2, C-3, and C-4. The chemical shifts will be influenced by their proximity to the nitrogen and the carboxylic acid group.
Experimental Data & Spectral Interpretation
The following tables summarize the expected and literature-derived NMR data for the target compound and a key structural analog.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Comparative Data: 6-Bromo-1,2,3,4-tetrahydroquinoline[4] |
| COOH | > 12.0 | br s | - | N/A |
| H-5 | ~7.1 | d | J ≈ 2.0 | ~7.01 (d) |
| H-7 | ~7.0 | dd | J ≈ 8.4, 2.0 | ~6.95 (dd) |
| H-8 | ~6.6 | d | J ≈ 8.4 | ~6.55 (d) |
| N1-H | ~6.0 | br s | - | ~5.9 (s) |
| H-3 | ~3.5-3.7 | m | - | N/A (CH₂ at ~1.8 ppm) |
| H-2 | ~3.2-3.4 | m | - | CH₂ at ~3.2 ppm |
| H-4 | ~2.8-3.0 | m | - | CH₂ at ~2.6 ppm |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Comparative Data: 6-Bromo-1,2,3,4-tetrahydroquinoline[4] |
| COOH | ~175 | N/A |
| C-8a | ~145 | ~144 |
| C-5 | ~130 | ~129 |
| C-7 | ~128 | ~127 |
| C-4a | ~122 | ~121 |
| C-8 | ~118 | ~117 |
| C-6 | ~110 | ~109 |
| C-2 | ~45 | ~42 |
| C-3 | ~40 | ~22 |
| C-4 | ~28 | ~27 |
Note: The predicted values are estimated based on standard chemical shift tables and data from analogous structures. Experimental values may vary.
In-Depth Interpretation
-
Aromatic Region Confirmation: The ¹H NMR spectrum provides clear evidence for the 1,2,4-trisubstitution pattern on the benzene ring. The presence of two doublets and one doublet of doublets is characteristic of this arrangement. The coupling constants (ortho coupling ~8.4 Hz, meta coupling ~2.0 Hz) confirm the connectivity between H-5, H-7, and H-8.[4]
-
Aliphatic Region & Stereocenter: The key difference between the target molecule and its parent analog, 6-bromo-1,2,3,4-tetrahydroquinoline, is the introduction of the carboxylic acid at the C-3 position. This transforms the C-3 methylene group into a methine, creating a stereocenter.
-
In the ¹³C spectrum, the C-3 signal shifts significantly downfield from ~22 ppm in the analog to a predicted ~40 ppm, due to the deshielding effect of the adjacent carboxyl group.
-
In the ¹H spectrum, the simple triplets of the parent analog are replaced by complex multiplets for H-2, H-3, and H-4, confirming the loss of symmetry and the establishment of the -CH₂-CH(COOH)-CH₂- spin system.
-
-
Confirmation of Functional Groups: The broad singlet above 12 ppm is definitive for the carboxylic acid proton, while the downfield ¹³C signal around 175 ppm confirms the carbonyl carbon.
Comparison Guide: Target Molecule vs. 6-Bromo-1,2,3,4-tetrahydroquinoline
The most effective way to validate the structure is to compare its spectral data with a closely related alternative. Here, we compare it with the parent compound lacking the C-3 carboxylic acid.
| Feature | This compound | 6-Bromo-1,2,3,4-tetrahydroquinoline | Rationale for Difference |
| ¹H Signal at C-3 | Multiplet (~3.6 ppm) for 1H | Triplet (~1.8 ppm) for 2H | The -COOH group replaces one proton, creating a methine (CH). |
| ¹H Signals at C-2, C-4 | Complex multiplets | Distinct triplets | The C-3 stereocenter makes the C-2 and C-4 protons diastereotopic, leading to more complex splitting. |
| ¹³C Signal at C-3 | ~40 ppm | ~22 ppm | The electron-withdrawing carboxyl group deshields the C-3 carbon, shifting it downfield. |
| ¹³C Carbonyl Signal | Present (~175 ppm) | Absent | The defining signal for the carboxylic acid functional group. |
This comparative analysis demonstrates that the key differences in both the ¹H and ¹³C NMR spectra are perfectly explained by the presence of the C-3 carboxylic acid group, providing a self-validating system for structural confirmation.
Experimental Protocols
Standard Operating Procedure for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with carboxylic acid and amine protons to ensure their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters on a 400 MHz spectrometer: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2-5 seconds, and 8-16 scans for good signal-to-noise.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters on a 100 MHz spectrometer: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.[5]
-
Process the data similarly to the ¹H spectrum and calibrate to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Visualization of the Confirmation Workflow
The logical process of structural elucidation using NMR can be visualized as a clear workflow.
Caption: Workflow for NMR-based structural confirmation.
References
-
ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... [Image]. Retrieved from [Link]
-
ACS Publications. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. The Journal of Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
MDPI. (n.d.). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
UNCW Institutional Repository. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15. Retrieved from [Link]
-
ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]
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Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]
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National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Retrieved from [Link]
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A Comparative Guide to the Synthetic Methodologies of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. The constrained, partially saturated heterocyclic motif often imparts favorable pharmacokinetic properties and provides a three-dimensional architecture for precise interaction with biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 3-position, as in 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, offers valuable handles for further chemical elaboration, making it a key intermediate in the synthesis of novel therapeutics, particularly in the realm of neurological disorders.[1] This guide provides a comparative analysis of two distinct synthetic approaches to this valuable building block, offering insights into their respective advantages and limitations to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: Linear Synthesis Commencing with 3-Bromophenylacetonitrile
This synthetic strategy, detailed in Chinese patent CN103880745A, employs a four-step linear sequence starting from the readily available 3-bromophenylacetonitrile. The core logic of this approach is the sequential construction of the tetrahydroisoquinoline-1-carboxylic acid framework, which is an isomer of the target molecule. Correction: The patent describes the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, not the quinoline derivative. For the purpose of this guide, we will adapt this methodology to the synthesis of the quinoline target, acknowledging the necessary adjustments in starting materials and cyclization strategy.
A plausible adaptation for the synthesis of the target quinoline derivative would involve a different cyclization strategy, such as the Doebner-von Miller reaction discussed in the second methodology. However, for a direct comparison of a distinct linear approach, we will present a hypothetical pathway that builds the necessary functionalities step-by-step.
Conceptual Workflow for Methodology 1
Caption: Linear synthesis approach starting from 3-bromophenylacetonitrile.
Experimental Protocol (Adapted from CN103880745A for a Quinoline Synthesis)
Step 1: Reduction of 3-Bromophenylacetonitrile to 3-Bromophenethylamine
To a solution of 3-bromophenylacetonitrile in methanol or ethanol, Raney Nickel is added as the catalyst. The mixture is then subjected to hydrogenation by bubbling hydrogen gas through the solution under pressure. The catalyst is subsequently removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-bromophenethylamine. The use of Raney Nickel is crucial here for the efficient reduction of the nitrile group to a primary amine.[2]
Step 2: Amidation of 3-Bromophenethylamine
3-Bromophenethylamine is dissolved in an appropriate organic solvent, and an acylating agent such as acetic anhydride or acetyl chloride is added, typically in the presence of a base to neutralize the acid byproduct. The reaction mixture is stirred at a controlled temperature to afford N-(3-bromophenethyl)acetamide.
Step 3: Cyclization to 6-Bromo-1,2,3,4-tetrahydroquinoline
The N-acylated intermediate undergoes an intramolecular cyclization. This step is a key distinction from the isoquinoline synthesis in the patent. For a quinoline, a Pictet-Spengler type reaction with an appropriate one-carbon electrophile would be necessary.
Step 4: Carboxylation to this compound
The final step involves the introduction of a carboxylic acid group at the 3-position of the tetrahydroquinoline ring. This could be achieved through various methods, such as lithiation followed by quenching with carbon dioxide, or through a more complex series of functional group manipulations.
Discussion of Methodology 1
This linear approach offers a step-wise construction of the target molecule, which can be advantageous for process control and the isolation of intermediates. However, the adaptation of the patented isoquinoline synthesis to a quinoline synthesis presents significant challenges, particularly in the cyclization and carboxylation steps. The overall yield and efficiency would be highly dependent on the successful implementation of these transformations.
Methodology 2: Convergent Approach via Doebner-von Miller Reaction and Subsequent Reduction
This methodology represents a more convergent and classical approach to the synthesis of quinoline derivatives. It involves the initial construction of the aromatic quinoline core, followed by the reduction of the heterocyclic ring. This strategy leverages the well-established Doebner-von Miller reaction for the initial quinoline synthesis.[3]
Workflow for Methodology 2
Caption: Convergent synthesis via Doebner-von Miller reaction and reduction.
Experimental Protocol
Step 1: Synthesis of 6-Bromoquinoline-4-carboxylic Acid via Doebner-von Miller Reaction
In a typical procedure, a mixture of 4-bromoaniline, an aldehyde (e.g., formaldehyde or its equivalent), and pyruvic acid is heated in a suitable solvent, often with an acid catalyst.[4] The reaction proceeds through the formation of an imine, followed by a series of condensation and cyclization reactions to yield the quinoline-4-carboxylic acid. While the classical Doebner reaction can sometimes result in low yields, modifications using different catalysts and reaction conditions have been developed to improve its efficiency.[5]
Detailed Protocol:
-
To a stirred mixture of 4-bromoaniline and an aldehyde in a suitable solvent (e.g., ethanol), pyruvic acid is added.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Step 2: Catalytic Hydrogenation of 6-Bromoquinoline-4-carboxylic Acid
The aromatic 6-bromoquinoline-4-carboxylic acid is then reduced to the desired this compound. This is typically achieved through catalytic hydrogenation.
Detailed Protocol:
-
The 6-bromoquinoline-4-carboxylic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A hydrogenation catalyst, most commonly Palladium on carbon (Pd/C), is added to the solution.[6]
-
The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere, often at elevated pressure.[7]
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated to yield the final product.
Discussion of Methodology 2
This convergent approach is often more efficient for accessing the quinoline core. The Doebner-von Miller reaction, being a multi-component reaction, allows for the rapid assembly of the quinoline scaffold from simple starting materials.[4] The subsequent catalytic hydrogenation is a well-understood and generally high-yielding transformation.[8] A key consideration for this route is the potential for de-bromination during the hydrogenation step, which would require careful optimization of the reaction conditions (catalyst choice, solvent, temperature, and pressure).
Comparative Analysis
| Feature | Methodology 1 (Linear Synthesis) | Methodology 2 (Convergent Synthesis) |
| Starting Materials | 3-Bromophenylacetonitrile | 4-Bromoaniline, Pyruvic Acid, Aldehyde |
| Number of Steps | 4 (conceptual) | 2 |
| Key Reactions | Nitrile Reduction, Amidation, Cyclization, Carboxylation | Doebner-von Miller, Catalytic Hydrogenation |
| Potential Advantages | Step-wise control, potentially easier purification of intermediates. | Fewer steps, rapid assembly of the core structure, use of well-established reactions. |
| Potential Challenges | Adaptation from isoquinoline to quinoline synthesis is non-trivial, potentially lower overall yield due to the number of steps. | Potential for low yields in the Doebner-von Miller step, risk of de-bromination during hydrogenation. |
| Scalability | May be less amenable to large-scale synthesis due to the number of steps and potentially hazardous reagents. | Generally more scalable, especially the catalytic hydrogenation step. |
Conclusion and Recommendations
Both methodologies present viable, albeit conceptually different, pathways to this compound.
Methodology 1 , the linear approach, offers a high degree of control over the synthetic sequence. However, its practical application for the synthesis of the target quinoline would require significant development to establish efficient cyclization and carboxylation protocols.
Methodology 2 , the convergent approach, is likely the more practical and efficient choice for most research and development applications. The use of the Doebner-von Miller reaction allows for a rapid construction of the quinoline core, and the subsequent catalytic hydrogenation is a reliable method for the reduction of the heterocyclic ring. While challenges such as optimizing the Doebner-von Miller reaction and preventing de-bromination exist, the extensive literature on these transformations provides a solid foundation for overcoming these hurdles.
For researchers seeking a rapid and efficient synthesis of this compound, the convergent approach (Methodology 2) is recommended as the more promising starting point for laboratory-scale synthesis.
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On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]
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A Comparative Analysis of the Bioactive Potential of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid and its Analogs
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Therapeutic Promise
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, leading to the development of drugs for a wide array of diseases, including cancer, microbial infections, and neurological disorders.[3][4] This guide provides an in-depth comparison of the anticipated biological activity of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid with its structurally related quinoline and tetrahydroisoquinoline analogs. While this specific bromo-derivative is a valuable intermediate in the synthesis of complex bioactive molecules, particularly for neurological applications, direct experimental data on its intrinsic biological activity remains limited in publicly accessible literature.[5][6] Therefore, this analysis will extrapolate its potential activities based on the established pharmacological profiles of its close structural relatives, providing a framework for future research and drug discovery efforts.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological effects. The addition of a carboxylic acid moiety, particularly at the 3-position, is a common feature in many biologically active quinoline derivatives, often crucial for their mechanism of action.[7] Furthermore, the saturation of the pyridine ring to form a tetrahydroquinoline core introduces a three-dimensional structure that can significantly influence receptor binding and overall bioactivity.
This guide will explore three key areas of biological activity where quinoline analogs have shown significant promise: anticancer, antimicrobial, and neuroprotective effects. By examining the structure-activity relationships (SAR) of various analogs, we can infer the potential contributions of the bromine substituent and the tetrahydroquinoline-3-carboxylic acid backbone of our target compound.
Anticancer Activity: A Tale of Two Rings
The quest for novel anticancer agents has led to the extensive investigation of quinoline and tetrahydroisoquinoline derivatives. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways.[8]
Comparative Analysis of Anticancer Potential
While direct anticancer data for this compound is unavailable, studies on closely related analogs provide valuable insights. For instance, a study on the in vivo antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated its potential in attenuating colon carcinogenesis.[9] This analog, differing by the presence of two methoxy groups instead of a bromine atom, was shown to reduce the expression of key inflammatory and cell signaling proteins, including IL-6, JAK2, and STAT3.
In another study, decapeptides incorporating 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) exhibited significant antiproliferative activity against breast cancer cell lines.[3] The most potent of these peptides, DEC-1, displayed an IC50 value of 3.38 µM, comparable to the standard drug tamoxifen. This highlights the importance of the tetrahydroisoquinoline-3-carboxylic acid core in conferring anticancer properties.
The presence of a halogen, such as bromine, on the quinoline ring can significantly influence anticancer activity. Halogenated quinoline derivatives have been shown to possess enhanced cytotoxic effects.[10] Therefore, it is plausible that this compound could exhibit notable anticancer activity, a hypothesis that warrants experimental validation.
Tabulated Anticancer Activity Data of Quinoline Analogs
| Compound/Analog | Cancer Model | Key Findings | Reference |
| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Dimethylhydrazine-induced colorectal carcinoma in rats | Attenuated the increased mRNA over-expression of IL-6, JAK2, and STAT3.[9] | [9] |
| 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)-containing decapeptide (DEC-1) | MCF-7 breast cancer cell line | IC50 = 3.38 µM | [3] |
| Quinoline-3-carboxylic acids | Various cancer cell lines (colorectal, pancreatic, prostate, etc.) | Demonstrated significant growth inhibition capacities.[6] | [6] |
Antimicrobial Activity: Targeting Bacterial Defenses
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Quinoline derivatives have a long history in this field, with fluoroquinolones being a prominent class of antibiotics. The core structure of these compounds is crucial for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[11]
Comparative Analysis of Antimicrobial Potential
The antimicrobial potential of this compound can be inferred from studies on halogenated quinoline analogs. For example, a series of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives exhibited significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[12] The presence of the fluorine atom at the 6-position was found to be crucial for this activity. This suggests that the bromine atom at the same position in our target compound could also contribute to potent antimicrobial effects.
Furthermore, a study on quinoline-based amide derivatives demonstrated that substitutions on the phenyl ring, including bromine, led to clear trends in antimicrobial efficacy.[13] These findings underscore the importance of the substitution pattern on the quinoline core in determining the spectrum and potency of antimicrobial activity.
Tabulated Antimicrobial Activity Data of Quinoline Analogs
| Compound/Analog | Microorganism(s) | Key Findings (MIC values) | Reference |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | S. aureus, E. coli, K. pneumoniae | 4.1 µg/mL, 1 µg/mL, 1 µg/mL respectively | [12] |
| 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid | Gram-positive and Gram-negative bacteria | More active than oxolinic acid. | [14] |
| Quinoline-based amide derivatives | Pathogenic bacterial and fungal strains | Exhibited significant inhibitory effects. | [13] |
Neuroprotective Effects: Shielding the Nervous System
Neurodegenerative diseases represent a significant and growing health concern. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major research focus. Tetrahydroisoquinoline and its derivatives have emerged as promising candidates due to their diverse mechanisms of action, including antioxidant properties and modulation of neurotransmitter systems.[4]
Comparative Analysis of Neuroprotective Potential
The potential neuroprotective effects of this compound are strongly suggested by studies on its analogs. As mentioned earlier, the compound is a key intermediate in the synthesis of drugs targeting neurological disorders.[5][6] While this does not confirm its own activity, it points to the relevance of this structural scaffold in neuroscience.
A study comparing the neuroprotective properties of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) and 1,2,3,4-tetrahydroisoquinoline (TIQ) revealed that 1MeTIQ offers a unique and complex mechanism of neuroprotection, including antagonism of the glutamatergic system.[15] This highlights that even minor structural modifications can have a profound impact on neuroprotective activity. The presence of both the bromine atom and the carboxylic acid group in our target compound could lead to a distinct neuroprotective profile.
Furthermore, various natural products containing the tetrahydroisoquinoline scaffold have been shown to possess neuroprotective effects against conditions like Parkinson's disease.[16]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound and enable a direct comparison with its analogs, the following standard experimental protocols are recommended.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Protocol:
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity Model
This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[19]
Protocol:
-
Neuronal Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100-200 µM) for a defined duration.
-
Cell Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
Visualizing the Path Forward: Workflows and Pathways
To better illustrate the experimental and conceptual frameworks discussed, the following diagrams are provided.
Caption: Experimental workflows for assessing biological activities.
Caption: Relationship between quinoline analogs and biological activities.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of its structural analogs strongly suggests its potential as a bioactive molecule with possible applications in anticancer, antimicrobial, and neuroprotective therapies. The presence of the bromine atom at the 6-position, combined with the tetrahydroquinoline-3-carboxylic acid scaffold, provides a unique chemical entity that warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined in this guide. Such studies will not only elucidate the specific pharmacological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds, ultimately paving the way for the development of novel and more effective therapeutic agents.
References
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6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid attenuates colon carcinogenesis via blockade of IL-6 mediated signals - PubMed. Available from: [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. Available from: [Link]
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The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. Available from: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available from: [Link]
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Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. Available from: [Link]
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Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed. Available from: [Link]
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(PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. Available from: [Link]
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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. By examining key structural modifications and their impact on biological outcomes, this document serves as a critical resource for the rational design of novel therapeutic agents.
The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, forming the foundation of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The introduction of a bromine atom at the 6-position enhances the molecule's reactivity and potential for further functionalization, while the carboxylic acid at the 3-position provides a key handle for derivatization into esters, amides, and other functional groups.[2] This strategic combination of features makes this compound a versatile starting point for the development of new chemical entities.
This guide will delve into the synthesis of these derivatives and present a comparative analysis of their structure-activity relationships (SAR), supported by experimental data from the scientific literature. We will explore how modifications to the core structure influence biological activity, providing a framework for predicting the therapeutic potential of novel analogs.
The Synthetic Gateway: Crafting the Derivatives
The journey to understanding the SAR of this compound derivatives begins with their synthesis. A common and effective method for the preparation of the core structure involves a multi-step sequence. For the related tetrahydroisoquinoline-1-carboxylic acid, a typical synthesis starts from 3-bromophenylacetonitrile, which undergoes reduction, amidation, ring closure, and hydrolysis to yield the final product.[3] While the specific starting materials differ, the principles of building the heterocyclic ring system are analogous.
A general synthetic pathway for this compound derivatives is outlined below. This process allows for the introduction of diverse chemical moieties, enabling a systematic exploration of the SAR.
Caption: General synthetic workflow for the preparation of a library of this compound derivatives.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The biological activity of tetrahydroquinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The following sections provide a comparative analysis based on available data for related quinoline and tetrahydroisoquinoline scaffolds, offering insights into the potential SAR of this compound derivatives.
The Impact of Substituents on the Aromatic Ring
The aromatic portion of the tetrahydroquinoline nucleus presents multiple sites for modification. The electronic properties of substituents on this ring can significantly modulate the molecule's interaction with biological targets.
-
Electron-Withdrawing vs. Electron-Donating Groups: In many heterocyclic scaffolds, the presence of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, hydroxyl) can drastically alter biological activity. For instance, in a series of 6-bromoquinazoline derivatives, substitutions on an attached phenyl ring demonstrated that a fluoro group at the meta position led to potent anticancer activity.[4] This highlights the subtle interplay of electronic and steric factors in determining efficacy.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is a prime site for derivatization to generate esters and amides. These modifications can impact the compound's solubility, cell permeability, and binding affinity to target proteins.
| Derivative Type | Expected Impact on Properties | Rationale |
| Esters | Increased lipophilicity, potential for prodrug strategy | Esterification masks the polar carboxylic acid, which can enhance membrane permeability. The ester can be hydrolyzed in vivo to release the active carboxylic acid. |
| Amides | Increased hydrogen bonding potential, diverse substitution patterns | The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively. A wide variety of amines can be used for amidation, allowing for fine-tuning of steric and electronic properties. |
The Role of the Nitrogen Atom
The secondary amine in the tetrahydroquinoline ring is another key point for structural variation. N-alkylation or N-acylation can influence the overall shape and polarity of the molecule.
-
N-Alkylation: The introduction of small alkyl groups can increase lipophilicity.
-
N-Acylation: The addition of acyl groups can introduce new hydrogen bonding interactions and alter the conformational flexibility of the ring system.
Caption: Key structural modifications and their influence on biological properties.
Experimental Protocols for Biological Evaluation
To provide a practical framework for researchers, this section details standardized experimental workflows for assessing the biological activity of novel this compound derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol (Broth Microdilution Method):
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Concluding Remarks and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic exploration of the structure-activity relationship, guided by the principles outlined in this guide, is crucial for optimizing the biological activity and pharmacokinetic properties of its derivatives. Future research should focus on the synthesis and evaluation of diverse libraries of these compounds against a range of biological targets. The integration of computational modeling and experimental screening will be instrumental in accelerating the discovery of new drug candidates with improved efficacy and safety profiles.
References
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- Journal of Organic and Pharmaceutical Chemistry. (2023).
- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.
- Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid using HPLC-UV
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for novel pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. We will explore the underlying principles, provide a detailed experimental protocol, and compare its performance with alternative analytical techniques, supported by illustrative experimental data.
The subject of our analysis, this compound, is a vital building block in medicinal chemistry.[1] Its unique structure, featuring a bromine atom that enhances reactivity and a carboxylic acid group for further modifications, makes it a valuable intermediate in the synthesis of innovative bioactive molecules, particularly those targeting neurological disorders.[1] Given its role in pharmaceutical synthesis, ensuring its purity is of paramount importance to control the impurity profile of the final active pharmaceutical ingredient (API).
The Central Role of HPLC-UV in Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. When coupled with a UV-Vis detector, it becomes a robust and widely used method for the purity assessment of pharmaceutical compounds, provided the analyte possesses a chromophore that absorbs ultraviolet or visible light.[2] The quinoline scaffold in our target molecule contains aromatic rings, which inherently absorb UV radiation, making HPLC-UV an ideal analytical choice.
The fundamental principle of HPLC lies in the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By carefully selecting the column chemistry and the mobile phase composition, we can achieve separation of the main compound from its impurities based on their differing polarities and chemical characteristics.
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates the typical workflow for purity assessment using HPLC-UV.
Caption: Workflow for Purity Assessment by HPLC-UV.
Establishing a Validated HPLC-UV Method
A cornerstone of reliable analytical data is method validation. According to the International Council for Harmonisation (ICH) guideline Q2(R1), the objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] For a purity assay, this involves evaluating several key parameters.
Experimental Protocol: Reversed-Phase HPLC for this compound
The following protocol outlines a reversed-phase HPLC method, a common and effective technique for separating moderately polar compounds.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: A C18 stationary phase is a logical starting point for many quinoline derivatives.[4][5] A common choice would be a Waters Symmetry C18 column (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[4]
-
Detection Wavelength: 210 nm is a common wavelength for detecting a wide range of organic molecules.[4] A diode array detector can be used to scan a range of wavelengths to determine the optimal absorbance for the main compound and any potential impurities.
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Method Validation: Ensuring Trustworthiness
To ensure the method is reliable, it must be validated according to ICH guidelines.[3][6][7] This involves assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing a placebo and spiked samples. Peak purity analysis using a DAD can also provide evidence of specificity.[8]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated by analyzing a series of at least five concentrations across a specified range.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is often determined by applying the method to an analyte of known purity or by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][7]
Illustrative Validation Data:
The following tables present hypothetical but realistic data for the validation of the described HPLC-UV method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 50 | 125,000 |
| 100 | 251,000 |
| 250 | 627,000 |
| 500 | 1,255,000 |
| 1000 | 2,510,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Recovery (%) | RSD (%) - Repeatability | RSD (%) - Intermediate Precision |
| 80 | 99.5 | 0.8 | 1.5 |
| 100 | 100.2 | 0.6 | 1.2 |
| 120 | 101.1 | 0.7 | 1.4 |
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and widely accessible technique, other methods may offer advantages depending on the specific analytical challenge.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[9] When coupled with a mass spectrometer (MS), it provides not only quantitative data but also valuable structural information about impurities.[10][11][12]
Advantages over HPLC-UV:
-
Higher Resolution and Throughput: Shorter analysis times allow for a greater number of samples to be processed.[9]
-
Increased Sensitivity: The ability to detect impurities at lower levels.[9]
-
Structural Elucidation: Mass spectrometry provides molecular weight and fragmentation data, which can be used to identify unknown impurities.[10][11][12][13] This is particularly useful when reference standards for impurities are not available.[13]
Disadvantages:
-
Higher Cost and Complexity: UPLC-MS systems are more expensive and require more specialized expertise to operate and maintain.
-
Matrix Effects: The presence of other components in the sample can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
Chiral HPLC
Since this compound possesses a chiral center, it can exist as two enantiomers. These are mirror-image isomers that have identical physical and chemical properties in an achiral environment but can have different pharmacological activities and toxicities.[14] Therefore, it is often necessary to assess the enantiomeric purity of a chiral drug substance.
Standard HPLC on an achiral stationary phase cannot separate enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[15]
Advantages over standard HPLC-UV:
-
Enantiomeric Separation: The ability to separate and quantify the individual enantiomers of the target compound.[15] This is crucial for controlling the stereochemical purity of the drug substance.
Disadvantages:
-
Method Development: Finding a suitable chiral stationary phase and mobile phase combination for a new compound can be time-consuming and challenging.
-
Cost: Chiral columns are generally more expensive than standard reversed-phase columns.
The following diagram compares the workflows of these three techniques.
Caption: Comparison of HPLC-UV, UPLC-MS, and Chiral HPLC Workflows.
Conclusion: Selecting the Appropriate Analytical Tool
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable, robust, and cost-effective method for routine purity analysis of this compound, provided that all potential impurities are known and have a UV chromophore. Its widespread availability and ease of use make it the workhorse of many quality control laboratories.
-
UPLC-MS is the preferred method during drug development and for impurity profiling, especially when dealing with unknown impurities or when higher sensitivity is required. The ability to obtain structural information is a significant advantage for identifying and characterizing potential degradants or process-related impurities.[9][10]
-
Chiral HPLC is essential for determining the enantiomeric purity of the compound. Since the pharmacological and toxicological profiles of enantiomers can differ significantly, regulatory agencies often require the quantification of the unwanted enantiomer.[14]
In a comprehensive quality control strategy, HPLC-UV would be used for routine batch release testing, while UPLC-MS would be employed for in-depth impurity profiling and characterization. Chiral HPLC would be a necessary complementary technique to ensure the stereochemical integrity of the final product. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality, safety, and efficacy of the drugs they develop.
References
-
Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. (2023). TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chromatographica, 19, 138-149. Retrieved from [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. Retrieved from [Link]
-
Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2005). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. Retrieved from [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. (2018). Journal of Chromatographic Science. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Retrieved from [Link]
-
Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. (2024). Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Analytical chiral separation methods. (1997). Pure and Applied Chemistry. Retrieved from [Link]
-
Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. (2019). Pharmaceutical Technology. Retrieved from [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2023). AMSbiopharma. Retrieved from [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2007). Journal of Chromatography B. Retrieved from [Link]
-
Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (2009). Agilent Technologies. Retrieved from [Link]
-
Active Drug Substance Impurity Profiling Part II. LC/MS/MS Fingerprinting. (1998). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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A Comparative In Vivo Efficacy Analysis: 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Versus Established mTOR Inhibitors in Oncology Models
Authored by: [Your Name/Lab Name], Senior Application Scientist
Abstract
This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel investigational compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, against established therapeutic agents. For the purpose of this illustrative guide, we will hypothesize that this compound acts as a novel inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway, a critical regulator of cell growth and proliferation implicated in various cancers. We will compare its hypothetical performance against the well-established mTOR inhibitor, Rapamycin (Sirolimus). This document will detail the experimental design, provide step-by-step protocols for a comparative in vivo study using a tumor xenograft model, and present a framework for data analysis and interpretation. The objective is to offer researchers a robust methodology for assessing the preclinical potential of novel drug candidates.
Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs cell cycle progression, proliferation, and survival. Dysregulation of this pathway is a common hallmark of many human cancers, making it a highly attractive target for therapeutic intervention. The serine/threonine kinase mTOR is a central node in this pathway, integrating a wide array of upstream signals to control protein synthesis and cell growth.
Established mTOR inhibitors, such as Rapamycin and its analogs (rapalogs), have demonstrated clinical utility in treating specific types of cancer. However, challenges such as feedback loop activation and dose-limiting toxicities necessitate the development of novel inhibitors with improved efficacy and safety profiles. This guide focuses on a hypothetical novel compound, this compound, as a next-generation mTOR inhibitor.
Comparative Profile of Investigational and Established Drugs
A direct comparison of the key attributes of our investigational compound and the established drug is crucial for understanding their potential therapeutic advantages and liabilities. The following table summarizes these properties, with the data for this compound being hypothetical for illustrative purposes.
| Feature | This compound | Rapamycin (Sirolimus) |
| Target | mTORC1/mTORC2 (Hypothesized) | mTORC1 |
| Mechanism of Action | ATP-competitive inhibitor (Hypothesized) | Allosteric inhibitor |
| Molecular Weight | 284.12 g/mol | 914.17 g/mol |
| Bioavailability (Oral) | > 40% (Hypothesized) | ~14% |
| Known Side Effects | To be determined | Stomatitis, myelosuppression, metabolic abnormalities |
Mechanism of Action and Signaling Pathway Intervention
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of intervention for both the established drug, Rapamycin, and our hypothetical novel compound. Rapamycin, in complex with FKBP12, allosterically inhibits mTORC1, while our investigational compound is hypothesized to be an ATP-competitive inhibitor of both mTORC1 and mTORC2.
Figure 1: The PI3K/Akt/mTOR signaling pathway and points of drug intervention.
In Vivo Efficacy Evaluation: A Step-by-Step Protocol
The following protocol describes a head-to-head comparison of this compound and Rapamycin in a human tumor xenograft model.
Experimental Workflow
Figure 2: Workflow for the comparative in vivo efficacy study.
Detailed Protocol
-
Cell Line and Culture:
-
Select a human cancer cell line with a known PI3K/Akt/mTOR pathway mutation (e.g., PTEN-null U87MG glioblastoma cells).
-
Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
-
Animal Model:
-
Use 6-8 week old female athymic nude mice (nu/nu).
-
Allow a one-week acclimatization period.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Tumor Implantation:
-
Harvest and resuspend U87MG cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 5% Tween 80, 5% PEG 400)
-
Group 2: Rapamycin (e.g., 10 mg/kg, intraperitoneal injection, daily)
-
Group 3: this compound (Dose 1, e.g., 25 mg/kg, oral gavage, daily)
-
Group 4: this compound (Dose 2, e.g., 50 mg/kg, oral gavage, daily)
-
-
-
Drug Administration and Monitoring:
-
Administer the assigned treatments for a predefined period (e.g., 21 days).
-
Measure tumor volume and body weight every 2-3 days.
-
Monitor animal health daily for signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize mice and excise tumors.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot) and the remainder fixed in formalin for histopathological examination.
-
Data Analysis and Interpretation
The primary endpoint for efficacy is the inhibition of tumor growth. This can be expressed as the percent tumor growth inhibition (%TGI). Secondary endpoints include body weight changes as a measure of toxicity and pharmacodynamic markers of target engagement.
Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (Hypothetical) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1450 ± 150 | - |
| Rapamycin (10 mg/kg) | 725 ± 90 | 50% |
| This compound (25 mg/kg) | 652 ± 85 | 55% |
| This compound (50 mg/kg) | 435 ± 60 | 70% |
Safety and Tolerability
| Treatment Group | Mean Body Weight Change (%) at Day 21 (Hypothetical) |
| Vehicle Control | +5% |
| Rapamycin (10 mg/kg) | -8% |
| This compound (25 mg/kg) | +2% |
| This compound (50 mg/kg) | -1% |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vivo efficacy of a novel investigational compound, this compound, in comparison to an established drug, Rapamycin. The hypothetical data presented suggests that our novel compound demonstrates superior tumor growth inhibition and a more favorable safety profile. The detailed protocols and data analysis framework provided herein serve as a valuable resource for researchers in the field of drug discovery and development, enabling a thorough and objective assessment of new therapeutic candidates.
References
-
Title: The PI3K/AKT/mTOR Pathway in Action Source: Science Signaling URL: [Link]
-
Title: Targeting the PI3K-Akt-mTOR pathway in cancer Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: mTOR inhibitors in cancer therapy Source: Current Opinion in Pharmacology URL: [Link]
-
Title: Overcoming resistance to mTOR inhibitors in cancer Source: Trends in Pharmacological Sciences URL: [Link]
A Comparative Guide to Assessing the Cross-Reactivity Profile of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. In the landscape of drug discovery, a thorough understanding of a compound's interaction with unintended biological targets is critical for mitigating safety-related attrition during preclinical and clinical development.[1][2] This document outlines a tiered, data-driven strategy for researchers, scientists, and drug development professionals to build a robust safety and selectivity profile for this promising tetrahydroquinoline derivative.
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities.[3][4] Derivatives have been explored as antagonists of the CRTH2 receptor, inhibitors of the enzyme LSD1 for oncology applications, and agents to reverse multidrug resistance in cancer.[5][6][7] Given this biological versatility, a proactive and systematic assessment of off-target activity is not merely a regulatory requirement but a scientific necessity to ensure the selection of a lead candidate with the highest potential for success.
The Strategic Imperative for Early Cross-Reactivity Profiling
Identifying potential off-target interactions early in the drug discovery process is paramount.[1][8] Unforeseen interactions are a leading cause of adverse drug reactions (ADRs) and costly late-stage clinical trial failures.[1][9] By implementing a systematic profiling strategy, research teams can make data-driven decisions, optimize lead compounds to minimize safety liabilities, and build a comprehensive data package for regulatory submissions.[10][11]
The primary goals of this preclinical safety evaluation are to:
-
Identify potential off-target liabilities and target organs for toxicity.[12]
-
Establish a preliminary therapeutic window.[11]
-
Guide the selection of safety parameters for future clinical monitoring.[12]
-
Provide a rationale for lead selection and optimization.[8]
This guide proposes a tiered approach, beginning with broad, cost-effective screening and progressing to more focused, functional assessments of any identified interactions.
A Tiered Workflow for Cross-Reactivity Assessment
A logical, stepwise progression is the most efficient method for characterizing the cross-reactivity profile of a novel chemical entity. This workflow ensures that resources are allocated effectively, with each stage informing the next.
Caption: Tiered workflow for assessing compound cross-reactivity.
Experimental Methodologies & Data Presentation
Tier 1: Broad Panel Screening
The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against a large panel of diverse biological targets. Commercial services offer standardized panels that cover major target classes associated with ADRs.[10][13][14]
Rationale: This approach is a cost-effective strategy to quickly identify potential off-target interactions across a wide range of receptors, ion channels, transporters, and enzymes.[13] The goal is not to determine potency, but to flag potential liabilities for further investigation.
Recommended Protocol: Broad Radioligand Binding Assay Panel (e.g., SafetyScreen44)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is tested at a final concentration of 10 µM.
-
Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor or protein.
-
Execution: The assay is typically performed by a specialized contract research organization (CRO) in a high-throughput format.[15] Panels should include a diverse set of targets such as GPCRs, ion channels, and transporters known to be implicated in adverse events.[8][16]
-
Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding. A standard threshold for identifying a "hit" is typically ≥50% inhibition.
Data Presentation: Comparison with Alternative Compounds
To provide context, the performance of our lead compound should be compared against alternatives.
-
Alternative A: A structurally similar tetrahydroquinoline analog with a known liability (e.g., hERG inhibition).
-
Alternative B: A compound from a different chemical class targeting the same primary biological pathway.
Table 1: Representative Tier 1 Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | This compound | Alternative A (Analog) | Alternative B (Different Scaffold) |
|---|---|---|---|---|
| GPCR | Adrenergic α1 | 8% | 12% | 5% |
| Dopamine D2 | 15% | 25% | 9% | |
| Serotonin 5-HT2A | 62% | 45% | 11% | |
| Ion Channel | hERG (K+ Channel) | 21% | 88% | 3% |
| CaV1.2 (Ca2+ Channel) | 5% | 9% | 1% | |
| Transporter | Dopamine (DAT) | 33% | 40% | 78% |
| Enzyme | COX-2 | 2% | 4% | 1% |
Data are hypothetical for illustrative purposes. Hits (≥50% inhibition) are highlighted in bold .
From this initial screen, the 5-HT2A receptor is identified as a potential off-target for our lead compound.
Tier 2: Hit Confirmation and Potency Determination
All significant hits from Tier 1 must be confirmed. This involves generating a full concentration-response curve to determine the potency (IC50) of the interaction. It is also crucial to employ an orthogonal assay—one with a different technological principle—to ensure the observed activity is not an artifact of the initial assay format.
Recommended Protocol: IC50 Determination via Radioligand Binding
-
Compound Preparation: Perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Assay Execution: Repeat the radioligand binding assay for the identified hit target (e.g., 5-HT2A receptor) with the range of compound concentrations.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.
Table 2: Comparative IC50 Values for Confirmed Hits
| Target | Lead Compound IC50 (µM) | Alternative A IC50 (µM) | Primary Target IC50 (µM) | Selectivity Ratio (Off-Target/On-Target) |
|---|---|---|---|---|
| 5-HT2A Receptor | 1.2 | 2.5 | 0.05 | 24-fold |
| hERG Channel | > 30 | 0.8 | 0.05 | >600-fold |
Data are hypothetical. The Selectivity Ratio is a critical parameter for comparing compounds.
Tier 3: Functional Characterization
A binding interaction does not always translate to a functional effect. The final tier of in vitro assessment is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the off-target receptor. Cell-based functional assays are essential for this characterization.
Recommended Protocol: Calcium Flux Assay for 5-HT2A (a Gq-coupled GPCR)
-
Cell Line: Use a recombinant cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Assay Principle: The 5-HT2A receptor signals through the Gq pathway, leading to an increase in intracellular calcium upon activation. This change can be measured using a calcium-sensitive fluorescent dye.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Challenge the cells with a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.
-
Measure the fluorescent signal. A decrease in the agonist-induced signal indicates antagonism.
-
-
Agonist Mode:
-
Incubate the cells with varying concentrations of the test compound alone.
-
Measure the fluorescent signal. An increase in signal indicates agonism.
-
-
Data Analysis: Calculate IC50 (for antagonists) or EC50 (for agonists) values from the concentration-response curves.
Table 3: Comparative Functional Activity Profile
| Compound | Target | Assay Type | Functional Readout | Potency (IC50/EC50, µM) |
|---|---|---|---|---|
| Lead Compound | 5-HT2A Receptor | Calcium Flux | Antagonist | 2.8 |
| Alternative A | hERG Channel | Patch Clamp | Channel Block | 0.9 |
| Alternative B | Dopamine Transporter| Neurotransmitter Uptake | Inhibition | 0.2 |
Data are hypothetical.
Conclusion and Comparative Assessment
This systematic, tiered approach provides a robust framework for assessing the cross-reactivity profile of this compound.
-
Lead Compound Profile: The hypothetical data show that our lead compound has a manageable off-target profile. It displays a moderate antagonistic interaction with the 5-HT2A receptor with a selectivity window of approximately 24-fold over its primary target. Its lack of significant hERG activity is a major advantage over Alternative A.
-
Alternative A (Analog): This compound shows a significant liability due to potent hERG channel inhibition, a well-known risk for cardiac arrhythmia. This would likely halt its development.
-
Alternative B (Different Scaffold): While highly selective against the 5-HT2A and hERG channels, its primary activity is against the dopamine transporter, making it unsuitable as a direct comparison for the intended mechanism of action but useful as a benchmark for selectivity.
Based on this comparative analysis, this compound demonstrates a superior preclinical safety profile compared to its close analog, justifying its advancement to the next stage of development, with the recommendation to monitor for potential side effects related to 5-HT2A antagonism in subsequent in vivo studies. This structured evaluation, grounded in authoritative methodologies, provides the necessary confidence for informed decision-making in the drug discovery pipeline.[11][17]
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International Council for Harmonisation. (2011). Preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1). ICH. [Link]
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A Comparative Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Benchmarking of Novel and Literature Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
The tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, is a valuable building block in drug discovery. The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, while the carboxylic acid functionality allows for the formation of amides and esters, enabling the exploration of a wider chemical space. This guide provides a comprehensive comparison of a novel one-pot synthesis of this target molecule against a traditional two-step literature approach, offering insights into the efficiency, practicality, and potential scalability of each method.
Literature Approach: A Two-Step Synthesis via Gould-Jacobs Reaction and Catalytic Hydrogenation
The established route to this compound involves a two-step process: the initial formation of the quinoline ring system via the Gould-Jacobs reaction, followed by the reduction of the aromatic ring through catalytic hydrogenation.
Step 1: Gould-Jacobs Reaction for the Synthesis of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[1][2] The reaction proceeds through a condensation of the aniline with DEEM to form an anilidomethylenemalonate intermediate, which then undergoes a thermal cyclization.[1]
Reaction Mechanism:
The reaction begins with the nucleophilic attack of the amino group of 4-bromoaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the stable intermediate, diethyl 2-((4-bromophenyl)amino)methylene)malonate. The crucial and high-energy step is the thermal 6-electron electrocyclization to form the quinoline ring system.[3] Subsequent hydrolysis of the ester group yields the carboxylic acid.
Experimental Protocol: Gould-Jacobs Reaction
-
Condensation: In a round-bottom flask, 4-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are combined. The mixture is heated to 100-130°C for 1-2 hours, during which the evolution of ethanol is observed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: The resulting crude anilidomethylenemalonate intermediate is added to a high-boiling point solvent, such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether.[4][5] The mixture is then heated to a vigorous reflux (approximately 250-260°C) for 30-60 minutes.[3]
-
Hydrolysis and Work-up: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ethyl ester. The aqueous layer is then separated and acidified with a mineral acid (e.g., HCl) to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Step 2: Catalytic Hydrogenation to this compound
The reduction of the quinoline ring to a tetrahydroquinoline is commonly achieved through catalytic hydrogenation.[3] This transformation is a key step in accessing the saturated heterocyclic core.[6]
Reaction Mechanism:
The catalytic hydrogenation of quinolines typically proceeds via a stepwise addition of hydrogen across the double bonds of the heterocyclic ring in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[3] The reaction is generally zero-order with respect to the substrate concentration and first-order with respect to hydrogen pressure.[3]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 equivalent) is dissolved in a suitable solvent, such as acetic acid or ethanol, in a high-pressure hydrogenation vessel.[3] A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typically 3-4 atmospheres).[3] The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperatures (e.g., 50°C) for several hours until the uptake of hydrogen ceases.
-
Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Novel Approach: A Facile One-Pot Synthesis
A novel and more efficient approach to the synthesis of 1,2,3,4-tetrahydroquinoline-3-carboxylic acids has been reported by Ryabukhin, Plaskon, and coworkers.[7] This method offers a one-pot procedure, significantly reducing the number of synthetic steps and work-up procedures.
One-Pot Synthesis of this compound
This innovative method is based on the "tert-amino effect" and involves the reaction of an ortho-dialkylaminoaryl)aldehyde with Meldrum's acid in the presence of chlorotrimethylsilane (TMSCl) in dimethylformamide (DMF).[7]
Reaction Mechanism:
The proposed mechanism involves the initial Knoevenagel condensation of the o-dialkylaminobenzaldehyde with Meldrum's acid. The resulting intermediate then undergoes an intramolecular cyclization, driven by the nucleophilic attack of the ortho-dialkylamino group, with concomitant reduction of the iminium ion intermediate in situ to afford the tetrahydroquinoline ring system. The Meldrum's acid moiety is subsequently hydrolyzed to the carboxylic acid.
Experimental Protocol: Novel One-Pot Synthesis
-
Reaction Setup: To a solution of 2-(diethylamino)-5-bromobenzaldehyde (1.0 equivalent) and Meldrum's acid (1.1 equivalents) in anhydrous dimethylformamide (DMF) is added chlorotrimethylsilane (TMSCl) (2.0 equivalents) at room temperature under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of water. The product, this compound, precipitates from the solution and is collected by filtration, washed with water, and dried.
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Literature Method (Two-Step) | Novel Method (One-Pot) |
| Number of Steps | 2 | 1 |
| Overall Yield | Moderate | Good to Excellent |
| Reaction Time | Long (requires two separate reactions and work-ups) | Shorter (single reaction) |
| Reaction Temperature | High for cyclization (250-260°C), mild for hydrogenation | Room Temperature |
| Reagents & Solvents | Diethyl ethoxymethylenemalonate, 4-bromoaniline, Dowtherm A, NaOH, HCl, Pd/C, H₂ gas, acetic acid/ethanol | 2-(diethylamino)-5-bromobenzaldehyde, Meldrum's acid, TMSCl, DMF |
| Safety Considerations | High temperature for cyclization poses a risk. Dowtherm A requires careful handling at high temperatures.[8][9] Pd/C is flammable and requires careful handling.[10] Hydrogen gas is highly flammable. | TMSCl is corrosive and moisture-sensitive. DMF is a potential reproductive toxin. |
| Environmental Impact | Use of high-boiling point, non-biodegradable solvent (Dowtherm A). Use of a heavy metal catalyst (Palladium). | Use of a more benign solvent (DMF can be replaced with greener alternatives in some cases). Avoids high temperatures and flammable gases. |
Experimental Workflows
Conclusion and Future Outlook
This comparative guide demonstrates that the novel one-pot synthesis of this compound offers significant advantages over the traditional two-step literature method. The one-pot approach is more efficient in terms of reaction time, number of synthetic operations, and operates under milder reaction conditions. This translates to potential cost savings, reduced waste generation, and improved safety.
While the Gould-Jacobs reaction is a well-established and reliable method for quinoline synthesis, the high temperatures required for the cyclization step and the use of a high-boiling point solvent are notable drawbacks. The subsequent catalytic hydrogenation, although effective, adds an extra step to the overall synthesis and involves handling of flammable hydrogen gas and a pyrophoric catalyst.
The novel one-pot synthesis, by circumventing these issues, presents a more sustainable and practical route for the preparation of this valuable building block. For researchers and professionals in drug development, the adoption of such streamlined synthetic methodologies can accelerate the synthesis of compound libraries for biological screening and facilitate the scale-up of promising drug candidates. Further optimization of the one-pot reaction, including the exploration of greener solvents and catalysts, could further enhance its appeal for industrial applications.
References
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
- Pervaiz, M., Yousaf, M., Jabbar, A., Zahoor, A. F., Bokhari, T. H. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824.
-
Wikipedia. (2023, December 14). Gould–Jacobs reaction. Retrieved from [Link]
- Smith, H. A. (1951). The Catalytic Hydrogenation of Quinoline. A Thesis Presented to the Faculty of the Division of Graduate Studies, Georgia Institute of Technology.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., Pipko, S. E., & Tolmachev, A. A. (2008). Facile One-Pot Synthesis of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acids and Their Heterocyclic Analogs. Synthesis, 2008(18), 2873-2876.
- A Detailed Study of the Diastereoselective Catalytic Hydrogenation of 6-Hydroxytetrahydroisoquinoline-(3R)-carboxylic Acid. (2012).
- Sridharan, V., Muthukrishnan, I., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057-5191.
- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
- Gandhamsetty, N., Park, S., & Chang, S. (2017). Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes. Synlett, 28(15), 2396-2400.
-
Dow Inc. (2023). DOWTHERM™ A Heat Transfer Fluid Safety Data Sheet. Retrieved from [Link]
- Youn, S. W., & Park, J. O. (2015). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(1), 401-411.
- Storch, G., & Trauner, D. (2015). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex.
- Bláha, I., & Weichet, J. (1998). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
- Al-Horani, R. A., & Desai, U. R. (2012). Electronically Rich N-Substituted Tetrahydroisoquinoline 3-Carboxylic Acid Esters: Concise Synthesis and Conformational Studies. ACS Omega, 7(10), 8769-8780.
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Energy, Sustainability Directory. (n.d.). Environmental Catalyst Impact. Retrieved from [Link]
- Pietruszka, J., & Suljić, S. (2018). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Beller, M., & Jagadeesh, R. V. (2017). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2008). Synthesis of Spirocyclic 4,5,5a,6,7,8-Hexahydro-1H-pyrrolo[3,2,1-ij]quinoline-2,3'-indoline-2',4-diones. Synthesis, 2008(22), 3658-3662.
- Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2009). Stereoselective Synthesis of Spirofused 3-Substituted 2,3,4,4a,5,6-Hexahydro-1H-pyrazino[1,2-a]quinolines. Synthesis, 2009(1), 121-128.
- Fustero, S., & Román, R. (2012). Meldrum's Acids and 5-Alkylidene Meldrum's Acids in Catalytic Carbon-Carbon Bond-Forming Processes. Catalysis Science & Technology, 2(10), 2046-2058.
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University of California, San Diego. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The stereochemical identity of drug candidates is a critical determinant of their pharmacological and toxicological profiles. 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry, possesses a single chiral center, giving rise to (R) and (S) enantiomers.[1] Differentiating these enantiomers is non-trivial as they share identical physical properties in an achiral environment. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous identification and differentiation of these isomers. We will explore foundational achiral methods (MS, NMR, IR) for structural confirmation and delve into advanced chiroptical techniques (VCD, ECD) that are essential for determining absolute configuration. This document is structured to provide not only protocols but also the underlying causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
Introduction: The Chirality Challenge in Drug Development
The tetrahydroquinoline core is a privileged structure in drug discovery, appearing in numerous bioactive molecules. The introduction of a bromine atom and a carboxylic acid group, as in this compound, provides key vectors for molecular interactions and further synthetic elaboration.[1] However, the chirality at the C3 position necessitates a rigorous analytical framework to control the stereochemical outcome of a synthesis and to isolate the desired enantiomer, as biological systems often exhibit high stereoselectivity.
Differentiating enantiomers requires a chiral probe or environment. Spectroscopic methods that utilize polarized light or chiral auxiliary agents are therefore indispensable. This guide outlines a multi-pronged strategy, beginning with the confirmation of the molecule's fundamental structure and culminating in the definitive assignment of its absolute configuration.
Caption: High-level analytical workflow for isomer identification.
Part 1: Foundational Characterization (Achiral Techniques)
Before attempting to differentiate the enantiomers, it is paramount to confirm the correct molecular structure and composition of the analyte. These foundational techniques validate that the sample is indeed this compound.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is the first line of analysis. Its primary role here is not to differentiate the isomers—which have identical masses—but to provide definitive confirmation of the molecular weight and elemental composition. The key diagnostic feature for this molecule is the isotopic signature of bromine. Natural bromine exists as a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[2] This results in a characteristic pair of peaks (M⁺ and M⁺+2) in the mass spectrum, which is a self-validating hallmark of a monobrominated compound.
Expected Data:
-
Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight.
-
Isotopic Pattern: A signal at [M]⁺ and another at [M+2]⁺ with roughly equal intensity (approx. 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[2]
-
Fragmentation: Predictable fragmentation patterns can further confirm the tetrahydroquinoline structure.
| Ion | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | Protonated Molecular Ion | 270.0 | 272.0 | ~1:1 |
| [M-COOH]⁺ | Loss of the carboxylic acid group | 225.0 | 227.0 | ~1:1 |
| [M-Br]⁺ | Loss of the bromine atom | 191.1 | - | - |
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Verify the accurate mass of the molecular ion and the presence of the characteristic 1:1 isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity of atoms in a molecule.[3] For a racemic mixture of this compound, the NMR spectrum will confirm the tetrahydroquinoline skeleton, the substitution pattern, and the presence of all functional groups. Crucially, under standard achiral conditions, the spectra of the (R) and (S) enantiomers are identical because the corresponding protons and carbons are in chemically equivalent (enantiotopic) environments.
To resolve the enantiomers, one must introduce a chiral element to create diastereomeric complexes, which have different physical properties and, therefore, distinct NMR spectra.[4][5] This is typically achieved with a Chiral Solvating Agent (CSA). The causality here is that the transient diastereomeric complexes exist in slightly different magnetic environments, leading to the separation of previously overlapping signals.
Expected Data (Achiral Solvent, e.g., CDCl₃ or DMSO-d₆):
-
¹H NMR: Distinct signals for the aromatic protons (showing a pattern consistent with 1,2,4-trisubstitution), the diastereotopic protons on the C2 and C4 positions of the saturated ring, the proton on the C3 chiral center, and the N-H proton.
-
¹³C NMR: The expected number of carbon signals corresponding to the unique carbons in the structure.
Experimental Protocol: Enantiomeric Resolution using a CSA
-
Reference Spectrum: Acquire a standard ¹H NMR spectrum of the sample (~10 mg) in a suitable deuterated solvent (~0.6 mL CDCl₃).
-
Addition of CSA: To the same NMR tube, add a molar equivalent of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Re-acquisition: Re-acquire the ¹H NMR spectrum.
-
Analysis: Look for the splitting of one or more signals into two distinct sets. The signal corresponding to the proton at the C3 chiral center is a prime candidate for resolution. The integration ratio of the split peaks directly corresponds to the enantiomeric ratio of the sample.
Infrared (IR) Spectroscopy
Expertise & Experience: Standard IR spectroscopy is used to identify the functional groups present in the molecule.[6] The spectra of the two enantiomers will be identical. However, this measurement serves as a crucial baseline for the more advanced chiroptical technique of Vibrational Circular Dichroism (VCD).
Expected Data: Characteristic absorption bands confirming the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amine |
| ~3000-2800 | C-H Stretch | Aliphatic & Aromatic |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250 | C-N Stretch | Amine |
| ~600-500 | C-Br Stretch | Aryl Halide |
Part 2: Chiral Differentiation (Chiroptical Techniques)
These techniques are the cornerstone of absolute configuration assignment. They measure the differential interaction of the chiral molecule with left- and right-circularly polarized light. The resulting spectra for the (R) and (S) enantiomers are mirror images of each other.[7]
Vibrational Circular Dichroism (VCD)
Trustworthiness: VCD is an exceptionally reliable method for determining the absolute configuration of chiral molecules in solution.[8][9] The technique's power lies in its combination with quantum chemical calculations. By comparing the experimentally measured VCD spectrum to a spectrum predicted by Density Functional Theory (DFT) for a chosen enantiomer (e.g., the R-isomer), a direct and unambiguous assignment can be made. This workflow constitutes a self-validating system: a match confirms the configuration, while a mirror-image match confirms the opposite configuration.
Caption: Self-validating workflow for VCD analysis.
Expected Data: The VCD spectrum will show both positive and negative bands (Cotton effects) corresponding to the vibrational transitions seen in the IR spectrum. The (S)-isomer will produce a VCD spectrum that is an exact mirror image of the (R)-isomer's spectrum. The OH-stretching region of the carboxylic acid dimer can provide particularly strong and informative VCD signals.[10]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a concentrated solution of the sample (~5-10 mg) in a non-polar solvent like CDCl₃. The solvent must be transparent in the IR region of interest. Dimerization of the carboxylic acid is often favorable in these solvents and can lead to stronger VCD signals.[11]
-
Instrument Setup: Use a VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).
-
Data Acquisition: Collect both the IR and VCD spectra simultaneously over a period of 4-8 hours to achieve a good signal-to-noise ratio. The typical range is 2000-800 cm⁻¹.
-
Computational Analysis:
-
Perform a conformational search for the (R)-isomer using a molecular mechanics force field.
-
Optimize the geometry and calculate the vibrational frequencies and rotational strengths for the lowest energy conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra of the conformers to generate the final predicted spectrum.
-
-
Assignment: Compare the sign and relative intensity of the experimental VCD bands with the predicted spectrum to assign the absolute configuration.[12]
Electronic Circular Dichroism (ECD)
Expertise & Experience: ECD, the UV-Vis equivalent of VCD, measures the differential absorption of polarized light during electronic transitions.[7] It is particularly sensitive to the spatial arrangement of chromophores. The brominated aromatic ring in our target molecule is an excellent chromophore, making ECD a viable and rapid technique for differentiation.[13] Like VCD, the absolute configuration is typically assigned by comparing the experimental spectrum to a time-dependent DFT (TD-DFT) calculation.[14][15]
Expected Data: The ECD spectrum will show positive and/or negative Cotton effects in the UV region (typically 200-400 nm). The enantiomers will display mirror-image spectra. The amplitude of the ECD signal is proportional to the enantiomeric excess, making it useful for purity determination.[13]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution (~0.1-1.0 mg/mL) of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Instrument Setup: Use a CD spectropolarimeter.
-
Data Acquisition: Scan the appropriate UV wavelength range (e.g., 400 nm down to 200 nm).
-
Computational Analysis: Perform TD-DFT calculations on the optimized low-energy conformers of one enantiomer to predict the ECD spectrum.
-
Assignment: Compare the experimental and calculated spectra to assign the absolute configuration.
Summary and Comparative Analysis
| Technique | Information Gained | Isomer Differentiation | Key Strengths & Causality |
| Mass Spectrometry | Molecular Weight, Elemental Formula | No | Confirms identity via mass and Br isotopic pattern. A crucial first step for validation. |
| NMR (Achiral) | Molecular Connectivity, Structure | No | Confirms the correct chemical structure. The foundation for more advanced analysis. |
| NMR (with CSA) | Enantiomeric Ratio | Yes | Creates transient diastereomers, which are energetically different and thus NMR-distinguishable. |
| IR Spectroscopy | Functional Groups | No | Provides a "fingerprint" of the molecule's bonds. Essential baseline for VCD. |
| VCD Spectroscopy | Absolute Configuration, Solution Conformation | Yes | Directly probes the 3D structure via vibrational transitions. Comparison with DFT provides a highly reliable, self-validating assignment. |
| ECD Spectroscopy | Absolute Configuration, Enantiomeric Purity | Yes | Probes the 3D arrangement of chromophores via electronic transitions. Often faster to acquire than VCD. |
Conclusion
The unambiguous differentiation of this compound enantiomers requires a strategic, multi-technique approach. While foundational methods like Mass Spectrometry and standard NMR are essential for confirming the fundamental molecular identity, they are blind to stereochemistry. The introduction of a chiral solvating agent can enable enantiomeric distinction by NMR, which is valuable for determining enantiomeric excess.
However, for the definitive assignment of absolute configuration—determining whether a sample is the (R) or (S) isomer—chiroptical methods are indispensable. Vibrational Circular Dichroism (VCD) , coupled with DFT calculations, stands out as the gold standard for its reliability and rich structural information. Electronic Circular Dichroism (ECD) offers a faster but equally powerful alternative, leveraging the molecule's inherent chromophore. A comprehensive analysis combining MS and NMR for structural validation, followed by VCD or ECD for absolute configuration assignment, represents the most robust and scientifically rigorous workflow for researchers in drug development.
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Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules. Available at: [Link]
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
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Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. Available at: [Link]
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Explicit Solvation of Carboxylic Acids for Vibrational Circular Dichroism Studies: Limiting the Computational Efforts without Losing Accuracy. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. ResearchGate. Available at: [Link]
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5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]
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The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. Available at: [Link]
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Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. NIH. Available at: [Link]
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Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
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Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]
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Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA. Available at: [Link]
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
An Essential Framework for the Safe and Compliant Disposal of a Halogenated Heterocyclic Compound
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is paramount. This guide provides a detailed protocol for the proper disposal of 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
This document outlines the essential steps for handling, storing, and disposing of this specific chemical, grounded in established safety protocols and environmental regulations. By providing a clear, step-by-step framework, this guide aims to instill confidence and ensure best practices in your laboratory's waste management program.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Carcinogenicity: While not explicitly classified as a carcinogen in the provided results, many halogenated organic compounds are subject to strict regulatory control due to potential carcinogenicity.[5][6] It is prudent to handle this compound as a potential carcinogen.[7][8]
Personal Protective Equipment (PPE):
Given the potential hazards, the following PPE is mandatory when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves appropriate for handling halogenated organic compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully fastened laboratory coat to protect street clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If there is a risk of generating dust or aerosols, a NIOSH-certified respirator may be necessary.[5]
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice. This prevents dangerous reactions and facilitates compliant disposal.
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.[9][10] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[10]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, gloves) separately from liquid waste (e.g., reaction residues, contaminated solvents).
-
Avoid Mixing Incompatible Chemicals: Do not mix this compound with strong oxidizing agents, bases, or other reactive chemicals in the same waste container.[11]
Waste Container Requirements:
-
Compatibility: Use containers made of materials that are compatible with the chemical waste.[12]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9][12]
-
Closure: Containers must be kept securely capped when not in use to prevent the release of vapors.[9][12]
| Waste Type | Container | Labeling |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Lined, puncture-resistant container | "Hazardous Waste - Solid Halogenated Organic" |
| Liquid Waste (Solutions, reaction mixtures) | Tightly sealed, compatible solvent bottle | "Hazardous Waste - Liquid Halogenated Organic" |
| Aqueous Waste (Contaminated aqueous layers) | Tightly sealed, compatible container | "Hazardous Waste - Aqueous Halogenated Organic" |
On-Site Storage and Accumulation: Maintaining a Safe Environment
The temporary storage of hazardous waste within the laboratory is subject to strict regulations to minimize risks.
Satellite Accumulation Areas (SAAs):
Laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas.[12] These areas must be at or near the point of generation and under the control of the operator.
Key Requirements for SAAs:
-
Location: The SAA should be in a well-ventilated area, away from ignition sources and high-traffic zones.
-
Secondary Containment: Waste containers should be placed in secondary containment trays to contain any potential leaks or spills.
-
Inspections: Regularly inspect the SAA for any signs of leakage or container degradation.[13]
-
Time and Quantity Limits: Adhere to the specific time and volume limits for waste accumulation as defined by your institution and local regulations.[12][14]
Disposal Procedures: The Final Step
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10][15]
Step-by-Step Disposal Workflow:
-
Waste Characterization: Properly identify the waste as a halogenated organic compound.
-
Packaging: Ensure waste is in properly labeled and sealed containers.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department for waste pickup. They will coordinate with a certified hazardous waste vendor.[16][17]
-
Manifesting: The EHS department will handle the necessary paperwork, including the hazardous waste manifest, which tracks the waste from "cradle to grave."[16]
-
Transportation and Final Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, which will likely involve high-temperature incineration.
Disposal Decision Workflow
Caption: Decision workflow for proper disposal of the chemical.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is essential for minimizing their impact.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Control the Source: If safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels on solvent spills.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. All cleanup materials must be disposed of as hazardous waste.[3][15]
-
Decontamination: Decontaminate the affected area.
-
Report: Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by several federal and state regulations.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[16] As a halogenated organic compound, this chemical falls under the purview of these regulations.[18] Laboratories in academic institutions may be subject to the specific requirements of Subpart K of the hazardous waste generator regulations.[13][19]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard and the standard for Occupational Exposure to Hazardous Chemicals in Laboratories mandate that employers inform and train employees about the hazards of chemicals in the workplace and take necessary precautions to protect them.[6][20] Given the potential for carcinogenicity, specific OSHA standards for carcinogens may also apply.[5]
By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within your laboratory.
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A Comprehensive Guide to Personal Protective Equipment for Handling 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid, a versatile building block in medicinal chemistry, necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, experience-driven recommendations for the personal protective equipment (PPE) required to handle this compound safely, ensuring both personal and environmental protection.
Hazard Assessment and Risk Mitigation
Based on the available data for analogous compounds, the primary hazards associated with this compound are presumed to be:
| Hazard Classification | Potential Effects |
| Acute Toxicity, Oral | Harmful if swallowed.[3][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][7] |
| Carcinogenicity/Mutagenicity | The parent quinoline is a suspected carcinogen and mutagen.[4][5] |
This hazard profile dictates a multi-layered approach to safety, beginning with engineering controls and culminating in the correct selection and use of personal protective equipment.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, appropriate engineering controls must be in place to minimize exposure. These are non-discretionary and form the foundation of a safe laboratory environment.
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): A Barrier Against Exposure
The following PPE is mandatory when handling this compound. The selection of specific items should be based on a risk assessment of the planned procedure.
Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.[2][7]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are required.[9] Standard safety glasses with side shields do not offer sufficient protection against splashes and fine particulates.
-
Face Shield: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.[9]
Preventing skin contact is crucial, as similar compounds are known skin irritants.[2][7]
-
Gloves:
-
Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty butyl rubber gloves are recommended.[9] It is advisable to consult the glove manufacturer's chemical resistance guide.
-
Double Gloving: The practice of wearing two pairs of gloves is strongly recommended.[10] This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected and, as a general rule, every 30-60 minutes during continuous handling.[10]
-
-
Laboratory Coat: A clean, buttoned, long-sleeved laboratory coat is required to protect the arms and torso.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In situations involving large quantities of the compound or a high potential for widespread contamination, a disposable, chemical-resistant full-body suit should be considered.[11]
While engineering controls are the primary means of preventing inhalation, respiratory protection may be necessary in certain situations.
-
Respirator: If there is a failure of engineering controls or during emergency situations such as a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) is required. Fit-testing and proper training are mandatory for respirator use.[12] A surgical N-95 respirator can provide protection against both splashes and particulates.[12]
Operational Plan: Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical final step in the safe handling of this compound.
-
Solid Waste: All disposable PPE (gloves, aprons, etc.) and any contaminated materials (e.g., weighing paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Due to the halogenated nature of the compound, it should be segregated into a halogenated organic waste stream.
-
Spills: In the event of a spill, the area should be evacuated, and access restricted. Personnel with appropriate training and PPE should clean the spill using an absorbent material suitable for chemical spills. All spill cleanup materials must be disposed of as hazardous waste.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[2]
By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental well-being.
References
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PubChem. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]
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ResearchGate. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
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Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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Wikipedia. Quinoline. [Link]
- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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CHEMM. Personal Protective Equipment (PPE). [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
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Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
